Methyl 2-amino-1H-indole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOFELVXMSSKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569227 | |
| Record name | Methyl 2-amino-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113772-14-8 | |
| Record name | Methyl 2-amino-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-1H-indole-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 2-amino-1H-indole-3-carboxylate (CAS No. 113772-14-8), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While this molecule holds potential as a synthetic intermediate, publicly available, experimentally determined data on its specific properties are notably scarce. This guide addresses this gap by consolidating confirmed molecular attributes, discussing the known chemical behavior of the broader class of 2-aminoindole esters, and providing robust, field-proven experimental protocols for its full characterization. Particular emphasis is placed on the inherent reactivity and stability challenges associated with this scaffold, offering researchers and drug development professionals critical insights for its effective handling, characterization, and application in synthesis.
Introduction: The Significance of the 2-Aminoindole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and clinically approved drugs.[1] The 2-aminoindole motif, in particular, presents a unique chemical architecture, featuring adjacent hydrogen bond donors that can engage with biological targets like protein kinases and phosphodiesterases.[2] Methyl 2-amino-1H-indole-3-carboxylate serves as a versatile starting material for the synthesis of more complex molecules, including 2-aminoindole-3-carboxamides, which have been explored as antitumor and antibacterial agents.[3] However, the very features that make this scaffold attractive—the electron-rich ring system and the nucleophilic amino group—also impart significant challenges in terms of stability and synthetic manipulation. Understanding its core physicochemical properties is therefore the foundational first step for any researcher aiming to incorporate this valuable synthon into a drug discovery program.
Chemical and Physical Identity
While comprehensive experimental data is limited, the fundamental identifiers for Methyl 2-amino-1H-indole-3-carboxylate have been established.
| Property | Value | Source(s) |
| CAS Number | 113772-14-8 | [1][4] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [4] |
| Molecular Weight | 190.20 g/mol | [4] |
| IUPAC Name | Methyl 2-amino-1H-indole-3-carboxylate | [1] |
| Synonyms | 2-Amino-1H-indole-3-carboxylic acid methyl ester | [1] |
| Storage Conditions | 2-8°C, Refrigerator, Inert Atmosphere, Dark Place | [1] |
Spectroscopic and Analytical Characterization: A Practical Guide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For a molecule like Methyl 2-amino-1H-indole-3-carboxylate, both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Features (in DMSO-d₆):
-
Indole N-H: A broad singlet, typically downfield (>10 ppm).
-
Aromatic Protons (H4-H7): A series of doublets and triplets between ~6.8 and 7.6 ppm, exhibiting characteristic coupling patterns of a substituted benzene ring.
-
Amino (-NH₂): A broad singlet, the chemical shift of which can be highly dependent on concentration and residual water content.
-
Methyl Ester (-OCH₃): A sharp singlet around 3.8 ppm.
Expected ¹³C NMR Features (in DMSO-d₆):
-
Carbonyl (C=O): A signal in the range of 165-170 ppm.
-
Aromatic & Heterocyclic Carbons: Multiple signals between ~85 and 155 ppm. The carbon bearing the amino group (C2) would appear significantly upfield compared to an unsubstituted indole C2.
-
Methyl Ester (-OCH₃): A signal around 51-52 ppm.
Protocol 1: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Rationale: DMSO-d₆ is often preferred for indole-containing compounds as it can help in observing exchangeable protons like N-H and NH₂.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight of the compound.
Expected Result:
-
Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique.
-
Observation: In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 191.21. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₀N₂O₂.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected Characteristic Peaks:
-
N-H Stretching: Broad peaks in the region of 3200-3500 cm⁻¹ corresponding to the indole N-H and the primary amine NH₂.
-
C=O Stretching: A strong, sharp peak around 1680-1710 cm⁻¹ for the ester carbonyl group.
-
C=C Stretching: Peaks in the 1400-1600 cm⁻¹ region corresponding to the aromatic and heterocyclic rings.
-
C-N Stretching: Signals around 1200-1350 cm⁻¹.
Physicochemical Properties and Their Implications
Solubility Profile
While quantitative data for the methyl ester is unavailable, compounds of this class are generally expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols (methanol, ethanol), and sparingly soluble in non-polar solvents like hexanes.[5] Their solubility in aqueous media is expected to be low but can be influenced by pH due to the basic amino group.
Protocol 2: Semi-Quantitative Solubility Assessment
-
Solvent Selection: Prepare vials containing 1 mL of a range of solvents (e.g., water, PBS pH 7.4, ethanol, DMSO, dichloromethane, hexane).
-
Sample Addition: Add 1 mg of the compound to each vial.
-
Observation (Room Temperature): Vortex each vial for 30 seconds. Visually inspect for undissolved solid. Classify as "Soluble," "Sparingly Soluble," or "Insoluble."
-
Incremental Addition: For solvents where the compound dissolved, add further 1 mg portions until a saturated solution is obtained to estimate the solubility range (e.g., >10 mg/mL).
-
Causality Note: The presence of both hydrogen bond donors (NH, NH₂) and an acceptor (C=O) suggests complex interactions with protic and aprotic solvents. Poor aqueous solubility is a common challenge for drug candidates and assessing it early is critical.[4]
Melting Point
The melting point is a crucial indicator of purity. For indole derivatives, this value can vary significantly based on crystalline form and impurities. While no experimental value for the methyl ester is reported, its analogue, Ethyl 2-amino-1H-indole-3-carboxylate , has been referenced in synthetic procedures, though a specific melting point is not consistently provided, indicating it may be used crude or is difficult to purify by crystallization.[3]
Lipophilicity (LogP) and Acidity/Basicity (pKa)
-
LogP: The calculated LogP (cLogP) provides an estimate of a compound's lipophilicity. For drug development, a LogP in the range of 1-3 is often desirable for good membrane permeability. The 2-aminoindole scaffold contains both lipophilic (indole ring) and hydrophilic (amino, ester) components.
-
pKa: The 2-amino group is basic and will be protonated at physiological pH, which will significantly impact solubility, permeability, and target binding. The indole N-H is weakly acidic. Accurate determination of these values is vital for developing relevant biological assays and formulation strategies.
Reactivity and Chemical Stability: A Critical Consideration
The most significant challenge in working with 2-amino-1H-indole-3-carboxylate esters is their chemical stability. Research has shown that this scaffold is prone to degradation under both acidic and basic conditions.[3]
-
Basic Hydrolysis: Attempts to hydrolyze the ester group to the corresponding carboxylic acid using standard basic conditions (e.g., NaOH or LiOH) have been reported to fail. Instead of saponification, these conditions can lead to the opening of the indole ring, yielding highly polar degradation products.[3] This is likely due to the electron-donating effect of the 2-amino group, which can facilitate ring cleavage.
-
Acidic Conditions: Under strong acidic conditions, the parent carboxylic acid has also been shown to be inaccessible. Treatment of the tert-butyl ester analogue with acid led to decarboxylation and formation of an indolin-2-imine salt.[3]
Implications for Researchers:
-
Purification: Chromatographic purification (e.g., flash column chromatography on silica gel) should be performed with caution, using neutral solvent systems where possible.
-
Synthesis: Subsequent synthetic steps should avoid harsh acidic or basic reagents. Protecting the indole nitrogen or the 2-amino group may be necessary, but deprotection can also be challenging.[3]
-
Storage: The compound should be stored under an inert atmosphere, refrigerated, and protected from light to minimize degradation over time.
Experimental and Logical Workflows (Visualized)
To ensure the quality and integrity of Methyl 2-amino-1H-indole-3-carboxylate for use in research, a systematic characterization workflow is essential.
Caption: Workflow for Physicochemical Characterization.
Caption: Key Functional Groups and Their Physicochemical Influence.
Conclusion
Methyl 2-amino-1H-indole-3-carboxylate is a synthetic building block with clear potential for applications in drug discovery, stemming from the privileged nature of the 2-aminoindole scaffold. However, this guide highlights a critical gap in the scientific literature regarding its specific, experimentally-verified physicochemical properties. Researchers should be aware that while the basic molecular identity is confirmed, properties such as melting point, solubility, and spectral characteristics must be determined empirically for each new batch. Crucially, the inherent chemical instability of the 2-aminoindole ester system, particularly its susceptibility to ring-opening under basic conditions, necessitates careful handling and the use of mild reaction conditions in any synthetic application. The protocols and workflows provided herein serve as a robust framework for the thorough characterization required to confidently use this compound in a research and development setting.
References
-
Riseley, R. et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkat USA. [Link]
-
Pharmaffiliates. (n.d.). Methyl 2-aminoindole-3-carboxylate. Retrieved from [Link]
-
Wang, L. et al. (2013). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science. [Link]
-
Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. (2022). Pharmaceutics. [Link]
-
Maggi, R. et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. [Link]
-
Govindasami, P. et al. (2022). One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. Frontiers in Chemistry. [Link]
-
Shestakova, A. S. et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry. [Link]
Sources
- 1. tetratek.com.tr [tetratek.com.tr]
- 2. Methyl 2-methyl-1H-indole-3-carboxylate | C11H11NO2 | CID 594174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-1H-indole-3-carboxylate
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
Methyl 2-amino-1H-indole-3-carboxylate is a valuable heterocyclic compound, frequently employed as a key building block in the synthesis of more complex molecules, including pharmacologically active agents and functional materials. The precise arrangement of its amino, ester, and bicyclic indole functionalities gives rise to a unique electronic and structural profile. Accurate and unambiguous structural confirmation is paramount for any research or development endeavor utilizing this intermediate. This guide provides an in-depth analysis of the core spectroscopic techniques required to elucidate and verify the structure of Methyl 2-amino-1H-indole-3-carboxylate, grounded in established scientific principles and field-proven methodologies.
Molecular Structure and Spectroscopic Correlation
The structural integrity of a sample is the bedrock of reliable downstream applications. Spectroscopic methods provide a non-destructive means to probe the molecular architecture. For Methyl 2-amino-1H-indole-3-carboxylate, each technique—NMR, IR, and Mass Spectrometry—offers complementary information that, when synthesized, provides a definitive structural fingerprint.
Below is the annotated chemical structure, which will serve as the reference for all subsequent spectral assignments.
Note: The DOT language script above is a conceptual representation for generating a chemical structure. For accurate chemical drawings, specialized software is recommended. The following guide is based on the standard IUPAC numbering for the indole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, a complete structural map can be assembled.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The presence of the electron-donating amino group (-NH₂) at C2 and the electron-withdrawing carboxylate group (-COOCH₃) at C3 significantly influences the chemical shifts of the indole ring protons.
-
Sample Preparation: Dissolve 5-10 mg of Methyl 2-amino-1H-indole-3-carboxylate in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it ensures the exchangeable N-H and NH₂ protons are observable.
-
Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
The following table summarizes the expected ¹H NMR spectral data. These values are predicted based on data from structurally similar compounds, such as ethyl 2-amino-1H-indole-3-carboxylate and various substituted indoles.[1][2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~10.5 - 11.5 | Broad Singlet | 1H | N1-H | The indole N-H proton is acidic and typically appears as a broad signal far downfield. Its chemical shift is highly dependent on solvent and concentration. |
| ~7.5 - 7.8 | Doublet | 1H | C4-H | This proton is deshielded by the anisotropic effect of the adjacent benzene ring and the electron-withdrawing ester group. It is coupled to the C5-H proton. |
| ~6.9 - 7.2 | Multiplet | 2H | C5-H, C6-H | These aromatic protons reside in the typical aromatic region. Their signals often overlap and show complex splitting patterns due to mutual coupling. |
| ~7.2 - 7.4 | Doublet | 1H | C7-H | This proton is adjacent to the indole nitrogen and typically appears as a doublet coupled to the C6-H proton. |
| ~5.0 - 6.0 | Broad Singlet | 2H | C2-NH₂ | The amino protons are exchangeable and appear as a broad singlet. The significant downfield shift is due to the electron-withdrawing nature of the indole ring and intramolecular hydrogen bonding. |
| ~3.8 | Singlet | 3H | -OCH₃ | The methyl ester protons are in a shielded environment and appear as a characteristic sharp singlet with no coupling. |
¹³C NMR Spectroscopy
Carbon NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (~20-50 mg).
-
Instrumentation: Record on a 100 MHz or higher ¹³C frequency spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Process the data similarly to the ¹H spectrum. Calibrate to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
The expected ¹³C NMR chemical shifts are presented below, inferred from analyses of related indole structures.[2][3]
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Causality |
| ~165 | C=O (Ester) | The ester carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~145-150 | C2 | The C2 carbon, bonded to the electron-donating amino group, is significantly deshielded. |
| ~136 | C7a | A quaternary carbon at the fusion of the two rings. Its chemical shift is characteristic of indole systems. |
| ~125-128 | C3a | The second quaternary carbon at the ring junction. |
| ~120-124 | C4, C6 | Aromatic CH carbons. |
| ~118-120 | C5 | Aromatic CH carbon. |
| ~111 | C7 | Aromatic CH carbon, typically the most shielded of the benzene portion of the indole. |
| ~95-100 | C3 | The C3 carbon is significantly shielded due to the strong electron-donating effect of the C2-amino group, despite being attached to the ester. This is a key identifying feature. |
| ~51 | -OCH₃ | The methyl ester carbon appears in the typical upfield region for sp³ hybridized carbons attached to oxygen. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on an FTIR spectrometer.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Two distinct sharp to medium bands are characteristic of the primary amine group at the C2 position. |
| 3300-3250 | N-H Stretch | Indole N-H | A medium to sharp band corresponding to the N-H stretch of the indole ring. |
| 1680-1660 | C=O Stretch | Ester (Carbonyl) | A very strong, sharp absorption due to the stretching of the conjugated ester carbonyl group. The conjugation with the indole ring lowers the frequency from a typical saturated ester (~1735 cm⁻¹). |
| 1620-1580 | N-H Bend / C=C Stretch | Amine / Aromatic Ring | Bending vibration of the primary amine and stretching vibrations of the aromatic C=C bonds. |
| 1250-1200 | C-O Stretch | Ester | Strong stretching vibration of the ester C-O bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for unambiguous formula confirmation. The fragmentation pattern also offers valuable structural clues.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which will likely produce a strong protonated molecular ion [M+H]⁺.
-
Mass Analyzer: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
Data Summary & Interpretation
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Molecular Weight: 190.20 g/mol
-
Expected HRMS (ESI+): Calculated m/z for [C₁₀H₁₁N₂O₂]⁺ ([M+H]⁺): 191.0815. Finding a peak at this exact mass confirms the elemental composition.
The fragmentation pattern helps to piece together the molecular structure. A primary fragmentation event for indole esters is the loss of the alkoxy group from the ester.
Caption: Primary fragmentation pathway for Methyl 2-amino-1H-indole-3-carboxylate.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a self-validating system for the structural confirmation of Methyl 2-amino-1H-indole-3-carboxylate. Key identifying features include the characteristic upfield shift of the C3 carbon in the ¹³C NMR spectrum, the distinct N-H and NH₂ stretching bands in the IR spectrum, and the precise molecular mass confirmed by HRMS. This comprehensive spectroscopic fingerprint is essential for ensuring material quality and the integrity of any subsequent scientific investigation.
References
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
-
Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 124-135. Retrieved from [Link]
-
Di Mola, A., et al. (2015). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 20(10), 18456-18469. Retrieved from [Link]
-
PubChem. (n.d.). Methyl indole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
Sources
An In-depth Technical Guide to the NMR Analysis and Interpretation of Methyl 2-amino-1H-indole-3-carboxylate
Foreword: The Structural Significance of a Versatile Heterocycle
Methyl 2-amino-1H-indole-3-carboxylate is a vital heterocyclic scaffold in medicinal chemistry and materials science. Its indole core, functionalized with both an electron-donating amino group and an electron-withdrawing methyl ester, creates a unique electronic and structural profile, making it a valuable building block for synthesizing complex pharmaceutical agents and functional materials. Accurate and unambiguous structural verification is paramount for any research and development involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, offering unparalleled insight into molecular structure in solution.
This guide provides a comprehensive, field-tested approach to the NMR analysis of Methyl 2-amino-1H-indole-3-carboxylate. We will move beyond simple data reporting to explore the causal relationships behind the spectral features, empowering researchers to not only verify their samples but also to deeply understand the molecule's characteristics.
Molecular Structure and Atom Numbering
A prerequisite for any spectral interpretation is a clear and consistent atom numbering system. The structure of Methyl 2-amino-1H-indole-3-carboxylate is presented below, following IUPAC conventions for the indole ring. This numbering will be used for all subsequent spectral assignments.
Caption: IUPAC numbering of the Methyl 2-amino-1H-indole-3-carboxylate scaffold.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift of each proton is dictated by its local electronic environment, while spin-spin coupling reveals connectivity to neighboring protons.
Causality of Proton Chemical Shifts and Multiplicities
The spectrum is characterized by several distinct regions: the downfield aromatic region, the exchangeable amine and amide proton signals, and the upfield aliphatic methyl signal.
-
N-H Protons (Indole N1-H and Amino N-H₂): These protons are attached to nitrogen and their signals are often broad due to quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange with the solvent or trace amounts of water.[1] Their chemical shifts are highly dependent on solvent, concentration, and temperature. In a hydrogen-bond-accepting solvent like DMSO-d₆, these signals are more distinct and downfield. A key confirmatory experiment is the D₂O exchange , where adding a drop of D₂O to the sample will cause these signals to disappear as the protons are replaced by non-NMR-active deuterium.[1]
-
Aromatic Protons (H-4, H-5, H-6, H-7): These four protons reside on the benzene portion of the indole ring, forming a coupled system.
-
H-4 and H-7 typically appear as doublets, being coupled only to H-5 and H-6, respectively. H-4 is often shifted further downfield due to the anisotropic effect of the adjacent pyrrole ring.
-
H-5 and H-6 typically appear as triplets (or more accurately, doublet of doublets) as they are coupled to two neighbors each. Their chemical shifts are often very close, and they may overlap.
-
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. They therefore appear as a sharp singlet in the upfield region of the spectrum.
Typical ¹H NMR Data Summary
The following table summarizes the expected signals for Methyl 2-amino-1H-indole-3-carboxylate, with typical chemical shift ranges observed in DMSO-d₆.
| Proton Assignment | Typical δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| N1-H (Indole) | ~10.5 - 11.5 | broad singlet | 1H | N/A |
| H-4 | ~7.5 - 7.8 | doublet (d) | 1H | J = 7.5 - 8.5 Hz |
| H-7 | ~7.2 - 7.4 | doublet (d) | 1H | J = 7.5 - 8.5 Hz |
| H-6 | ~6.9 - 7.1 | triplet (t) | 1H | J ≈ 7.0 - 8.0 Hz |
| H-5 | ~6.8 - 7.0 | triplet (t) | 1H | J ≈ 7.0 - 8.0 Hz |
| NH₂ (Amino) | ~5.5 - 6.5 | broad singlet | 2H | N/A |
| -OCH₃ (Methyl Ester) | ~3.7 - 3.9 | singlet (s) | 3H | N/A |
Note: Chemical shifts are highly solvent-dependent. Values in CDCl₃ would generally be shifted slightly upfield compared to DMSO-d₆.[2]
¹³C NMR Spectral Analysis: The Carbon Backbone
A proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. For Methyl 2-amino-1H-indole-3-carboxylate, we expect to see 10 distinct signals corresponding to its 10 carbon atoms (nine from the indole core and one from the methyl ester).
Causality of Carbon Chemical Shifts
The chemical shift of each carbon is determined by its hybridization and the electronegativity of its neighbors.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon due to its sp² hybridization and bonding to two electronegative oxygen atoms, causing it to appear furthest downfield.
-
Indole Ring Carbons:
-
C-2: This carbon is directly attached to two nitrogen atoms (the indole N1 and the amino NH₂). The strong electron-donating (shielding) effect of the amino group causes C-2 to appear significantly upfield compared to other sp² carbons in the ring.
-
C-3: Attached to the electron-withdrawing ester group, this carbon is deshielded and appears downfield, but not as far as the quaternary carbons C-3a and C-7a.
-
C-3a and C-7a: These are the two quaternary "bridgehead" carbons where the five- and six-membered rings are fused. They are typically found in the 125-140 ppm range.
-
C-4, C-5, C-6, C-7: These are the protonated aromatic carbons. Their shifts are influenced by the overall electron density of the ring system.
-
-
Methyl Carbon (-OCH₃): This sp³ hybridized carbon is the most shielded, appearing furthest upfield.
Typical ¹³C NMR Data Summary
The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments is crucial for distinguishing between carbon types. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons will be absent.
| Carbon Assignment | Typical δ (ppm) | Carbon Type (from DEPT) |
| C=O (Ester) | ~165 - 170 | C (Quaternary) |
| C-2 | ~145 - 150 | C (Quaternary) |
| C-7a | ~135 - 140 | C (Quaternary) |
| C-3a | ~125 - 130 | C (Quaternary) |
| C-4 | ~118 - 122 | CH |
| C-6 | ~118 - 122 | CH |
| C-5 | ~115 - 118 | CH |
| C-7 | ~110 - 114 | CH |
| C-3 | ~90 - 95 | C (Quaternary) |
| -OCH₃ | ~50 - 55 | CH₃ |
Advanced Structural Verification with 2D NMR
While 1D NMR provides a wealth of information, 2D NMR techniques are essential for unambiguous assignment of all signals and confirmation of the molecular structure.
Caption: Workflow for complete structural elucidation using 1D and 2D NMR.
-
COSY (COrrelation SpectroscopY): This experiment reveals ¹H-¹H coupling networks. For our molecule, it would show cross-peaks connecting H-4 with H-5, H-5 with H-6, and H-6 with H-7, confirming the sequence of protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the signals for H-4, H-5, H-6, and H-7 to their corresponding carbons C-4, C-5, C-6, and C-7, and the -OCH₃ proton signal to its carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final pieces of the puzzle by showing correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for assigning quaternary carbons. Key expected correlations include:
-
From the -OCH₃ protons to the C=O carbon and C-3 .
-
From the N1-H proton to C-2, C-3, C-7a, and C-3a .
-
From H-4 to C-3, C-5, and C-7a .
-
From H-7 to C-5 and C-7a .
-
Self-Validating Experimental Protocol
The quality of NMR data is fundamentally dependent on meticulous sample preparation.[3] Following a validated protocol ensures reproducibility and high-resolution spectra.
Step-by-Step Sample Preparation
-
Vial Preparation: Begin with a clean, dry glass vial (e.g., a 1-dram vial). Dissolve 5-10 mg of Methyl 2-amino-1H-indole-3-carboxylate for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.7 mL of a deuterated solvent.[4][5]
-
Expert Insight on Solvent Choice: DMSO-d₆ is highly recommended for this compound. Its ability to form hydrogen bonds slows the chemical exchange of the N-H protons, resulting in sharper, more easily identifiable signals for both the indole N1-H and the amino NH₂.[1] Chloroform-d (CDCl₃) is a common alternative, but N-H signals may be broader or more difficult to locate.
-
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution. A homogeneous solution is critical for proper magnetic field shimming and sharp spectral lines.[3]
-
Filtration: Particulate matter can severely degrade spectral resolution.[6] Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. A Pasteur pipette with a small, tightly packed plug of cotton or glass wool at its base serves as an effective filter.[5][7]
-
Volume Adjustment: The final volume in the NMR tube should result in a column height of 4-5 cm (approximately 0.6-0.7 mL).[3][7] This height ensures the sample spans the active detection region of the NMR probe coil.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly near the top using a permanent marker directly on the glass; do not use paper labels or tape, which can interfere with the sample spinning.[7]
-
Cleaning: Before inserting the sample into the spectrometer, wipe the lower portion of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[5]
Conclusion: A Complete Spectroscopic Portrait
The comprehensive NMR analysis of Methyl 2-amino-1H-indole-3-carboxylate is a clear demonstration of modern spectroscopy's power. Through a logical application of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR techniques, every proton and carbon atom can be unambiguously assigned. This multi-faceted approach, grounded in a robust experimental protocol, provides an irrefutable confirmation of the molecule's structure, ensuring the integrity and validity of any research that relies upon it. The insights gained from this analysis—from the electronic effects of the substituents to the dynamics of exchangeable protons—form a complete spectroscopic portrait of this important chemical entity.
References
- NMR Spectroscopy of Indole Compounds - BenchChem. (n.d.).
- NMR Sample Preparation. (n.d.).
- Methyl 1H-indole-3-carboxylate. (n.d.).
- NMR Sample Preparation. (2013).
- NMR Sample Preparation: The Complete Guide. (n.d.).
- NMR Sample Prepar
- Sample Preparation | Faculty of Mathem
- Riseley, R., et al. (2025).
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.
- How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry.
- 13C NMR spectroscopy of indole deriv
- Methyl indole-3-carboxylate(942-24-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- Methyl indole-3-carboxylate | C10H9NO2 | CID 589098. (n.d.). PubChem.
- Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. (n.d.). CrystEngComm (RSC Publishing).
- Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. (n.d.). New Journal of Chemistry (RSC Publishing).
- Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. (2000). Oriental Journal of Chemistry.
- Methyl 2-(1H-indole-3-carboxamido)
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). PMC - NIH.
- One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. (2022). Frontiers.
- Indole 3 Carboxylate | PDF | Proton Nuclear Magnetic Resonance | Ester. (n.d.). Scribd.
Sources
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-amino-1H-indole-3-carboxylate
Foreword: Navigating the Analytical Landscape of Novel Indole Derivatives
For researchers and professionals in the fields of medicinal chemistry, drug development, and metabolomics, the indole scaffold represents a cornerstone of molecular design. Its prevalence in biologically active natural products and synthetic pharmaceuticals necessitates robust analytical methodologies for structural elucidation and quantification. Methyl 2-amino-1H-indole-3-carboxylate, a key synthetic intermediate and potential pharmacophore, is no exception. Understanding its behavior under mass spectrometric analysis is paramount for its unambiguous identification, whether in a complex reaction mixture, a metabolic study, or a quality control setting.
This technical guide provides an in-depth exploration of the anticipated mass spectrometry fragmentation patterns of Methyl 2-amino-1H-indole-3-carboxylate. In the spirit of scientific integrity, it must be noted that a publicly available, reference mass spectrum for this specific molecule is not readily accessible at the time of writing. Therefore, this document leverages foundational principles of mass spectrometry, expert knowledge of indole chemistry, and spectral data from closely related analogues to construct a predictive yet scientifically rigorous analysis. Our approach is to not merely present data, but to explain the causal chemical logic behind the fragmentation pathways, thereby empowering the reader to interpret mass spectra of novel indole derivatives with greater confidence.
Molecular Ion and Isotopic Profile
The initial step in any mass spectrometric analysis is the characterization of the molecular ion. For Methyl 2-amino-1H-indole-3-carboxylate (C₁₀H₁₀N₂O₂), the nominal mass is 190 Da. The exact monoisotopic mass is 190.0742 Da.
-
Electron Ionization (EI): In EI-MS, the molecular ion will appear as a radical cation (M⁺•) at m/z 190.
-
Electrospray Ionization (ESI): In positive-ion ESI-MS, the molecule will readily protonate, primarily at the 2-amino group or the indole nitrogen, to yield the [M+H]⁺ ion at m/z 191.
The isotopic pattern for a molecule containing ten carbon atoms will show a distinct M+1 peak with a relative abundance of approximately 11.1% of the monoisotopic peak, which is a crucial feature for confirming the elemental composition.
Predicted Fragmentation under Electron Ionization (EI)
Electron Ionization is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. The fragmentation of Methyl 2-amino-1H-indole-3-carboxylate under EI is expected to be driven by the stability of the indole ring and the presence of the amino and methyl carboxylate substituents.
A key fragmentation pathway for esters is the loss of the alkoxy group.[1] In this case, the loss of the methoxy radical (•OCH₃) from the molecular ion (m/z 190) would lead to the formation of a stable acylium ion at m/z 159 . This ion is likely to be a prominent peak in the spectrum.
Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion (m/z 159) is a common fragmentation for such species, resulting in an ion at m/z 131 . This ion corresponds to the 2-aminoindole radical cation.
The indole ring itself can undergo characteristic fragmentation. The loss of hydrogen cyanide (HCN) from the pyrrole moiety of the indole core is a well-documented process.[2] This could occur from the m/z 131 ion, leading to a fragment at m/z 104 .
Another possibility is the direct cleavage of the C-C bond between the indole ring and the carboxylate group, which would also lead to the ion at m/z 131 .
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
Positive-ion ESI is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺, at m/z 191. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, often through the loss of small neutral molecules. The fragmentation of the protonated form will be influenced by the site of protonation. Given the basicity of the 2-amino group, it is a likely site of protonation.
Drawing parallels with the fragmentation of methyl indole-3-carboxylate [M+H]⁺ (m/z 176), which shows a prominent loss of methanol (CH₃OH) to form an ion at m/z 144, a similar pathway can be anticipated for our target molecule. The protonated Methyl 2-amino-1H-indole-3-carboxylate (m/z 191) is expected to lose a molecule of methanol to yield a highly conjugated ion at m/z 159 .
This ion at m/z 159 could then undergo the loss of carbon monoxide (CO), a common fragmentation pathway for acylium ions, to produce a fragment at m/z 131 .
Furthermore, the indole ring itself can fragment. A characteristic fragmentation of the indole nucleus is the loss of ethene (C₂H₂) from the benzene portion of the ring system, although this is more common in higher energy collisions. A more likely fragmentation of the m/z 131 ion would be the loss of HCN, as seen in EI, leading to an ion at m/z 104 .
Summary of Predicted Fragment Ions
The following tables summarize the key predicted fragment ions for Methyl 2-amino-1H-indole-3-carboxylate under both EI and ESI conditions.
Table 1: Predicted Key Fragment Ions in EI-MS
| m/z (Nominal) | Proposed Formula | Neutral Loss | Structural Identity |
| 190 | C₁₀H₁₀N₂O₂⁺• | - | Molecular Ion |
| 159 | C₉H₇N₂O⁺ | •OCH₃ | 2-Amino-1H-indole-3-carbonylium |
| 131 | C₈H₇N₂⁺ | CO | 2-Amino-1H-indolyl cation |
| 104 | C₇H₆N⁺ | HCN | Phenylaminyl cation derivative |
Table 2: Predicted Key Fragment Ions in ESI-MS/MS of [M+H]⁺
| Precursor m/z | Product m/z | Proposed Formula | Neutral Loss | Structural Identity |
| 191 | 159 | [C₉H₇N₂O]⁺ | CH₃OH | 2-Amino-1H-indole-3-carbonylium |
| 191 | 131 | [C₈H₇N₂]⁺ | CH₃OH, CO | 2-Amino-1H-indolyl cation |
| 191 | 104 | [C₇H₆N]⁺ | CH₃OH, CO, HCN | Phenylaminyl cation derivative |
Experimental Protocols
To acquire high-quality mass spectra of Methyl 2-amino-1H-indole-3-carboxylate, the following experimental workflows are recommended.
Electron Ionization (EI) Mass Spectrometry Protocol
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Electrospray Ionization (ESI) Mass Spectrometry Protocol
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) or direct infusion into an ESI source.
-
LC Conditions (for LC-MS/MS):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr (Nitrogen).
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: m/z 100-400 to find the [M+H]⁺ ion.
-
MS/MS: Select the precursor ion at m/z 191 and acquire product ion spectra using a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
-
Conclusion
The mass spectrometric fragmentation of Methyl 2-amino-1H-indole-3-carboxylate can be logically predicted by considering the interplay of its functional groups and the stable indole core. Under EI, fragmentation is expected to be initiated by the loss of the methoxy radical from the ester, followed by decarbonylation and fragmentation of the indole ring. In ESI-MS/MS, the protonated molecule is anticipated to undergo a facile loss of methanol, with subsequent fragmentation mirroring the EI pathway to some extent. This guide provides a robust framework for the identification and structural confirmation of this compound and serves as a valuable reference for interpreting the mass spectra of other novel indole derivatives. The principles and methodologies outlined herein underscore the predictive power of mass spectrometry as an indispensable tool in modern chemical research.
References
-
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
PubChem. Methyl indole-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (PDF) Study of Mass Spectra of Some Indole Derivatives. [Link]
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A Technical Guide to the Solubility of Methyl 2-amino-1H-indole-3-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Gap in Early-Stage Drug Discovery
In the realm of pharmaceutical sciences and synthetic chemistry, understanding the solubility of a lead compound is a cornerstone of successful development. It is a critical physicochemical parameter that dictates formulation strategies, bioavailability, and the ultimate efficacy of a therapeutic agent. This guide focuses on Methyl 2-amino-1H-indole-3-carboxylate, a molecule of interest within the broader class of indole derivatives known for their diverse pharmacological activities.[1][2][3]
A thorough review of the existing scientific literature and chemical databases reveals a conspicuous absence of quantitative solubility data for Methyl 2-amino-1H-indole-3-carboxylate in common organic solvents. This data gap is not uncommon for novel or specialized compounds in the early stages of research. Therefore, this guide adopts a dual-pronged approach. Firstly, it provides a robust theoretical framework to predict and understand the solubility characteristics of this molecule based on its structural attributes and the principles of physical chemistry. Secondly, it offers a detailed, field-proven experimental protocol for researchers to determine the solubility of this and other similar compounds in a reliable and reproducible manner.
I. Theoretical Framework for Solubility Assessment
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental, albeit simplified, guide. To make an informed prediction about the solubility of Methyl 2-amino-1H-indole-3-carboxylate, we must first dissect its molecular structure.
Molecular Structure and Physicochemical Properties:
Methyl 2-amino-1H-indole-3-carboxylate possesses a fused bicyclic indole core, substituted with an amino group at the 2-position and a methyl carboxylate group at the 3-position.
-
Indole Nucleus: The indole ring system is aromatic and largely nonpolar, contributing to solubility in nonpolar and moderately polar solvents.
-
Amino Group (-NH2): This primary amine is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This significantly enhances its potential for interaction with polar protic and aprotic solvents.
-
Methyl Carboxylate Group (-COOCH3): The ester group is polar and can act as a hydrogen bond acceptor. It contributes to the overall polarity of the molecule.
-
Hydrogen Bonding: The presence of the N-H bond in the indole ring and the amino group, along with the carbonyl oxygen of the ester, allows for extensive hydrogen bonding.
Based on these features, we can infer the following physicochemical properties, though experimental verification is paramount:
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Weight | 190.2 g/mol | Calculated from the molecular formula C10H10N2O2. |
| Polarity | Polar | The presence of amino and methyl carboxylate groups imparts significant polarity to the molecule. |
| Hydrogen Bond Donor Count | 2 | From the indole N-H and the amino group. |
| Hydrogen Bond Acceptor Count | 3 | From the amino nitrogen and the two oxygens of the ester group. |
| Predicted LogP | Moderately Lipophilic | While the polar groups increase hydrophilicity, the indole ring is lipophilic. The exact balance will determine its partitioning behavior. For the parent compound, Methyl 1H-indole-3-carboxylate, the calculated XLogP3 is 2.6.[4] The addition of an amino group is expected to decrease this value, making it more hydrophilic. |
Predicting Solubility in Common Organic Solvents:
Based on the molecular structure, we can make qualitative predictions about the solubility of Methyl 2-amino-1H-indole-3-carboxylate in various classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in hydrogen bonding with the amino and ester groups, as well as the indole N-H, effectively solvating the molecule.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Good to high solubility is anticipated. These solvents can accept hydrogen bonds and have large dipole moments, allowing for strong dipole-dipole interactions with the polar functional groups of the solute. DMSO is often an excellent solvent for many drug-like molecules.[5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The significant polarity of the amino and ester groups will be difficult to overcome by the weak van der Waals forces offered by nonpolar solvents. The energy required to break the crystal lattice of the solute will likely not be compensated by the solute-solvent interactions.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed. While less polar than protic or aprotic polar solvents, they can still engage in dipole-dipole interactions.
The following diagram illustrates the key factors influencing the solubility of Methyl 2-amino-1H-indole-3-carboxylate.
Caption: Factors influencing the solubility of Methyl 2-amino-1H-indole-3-carboxylate.
II. Experimental Determination of Solubility
Given the lack of published data, experimental determination of solubility is crucial for any research or development activities involving Methyl 2-amino-1H-indole-3-carboxylate. The following protocol outlines a robust and reliable method for determining the equilibrium solubility of a compound in various organic solvents. This method is adapted from established practices in the pharmaceutical industry.[6][7]
A. Materials and Equipment:
-
Methyl 2-amino-1H-indole-3-carboxylate (of known purity)
-
A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, dichloromethane, toluene, hexane) of appropriate purity (e.g., HPLC grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE-lined septa (e.g., 2-4 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
B. Experimental Workflow:
The following diagram provides a high-level overview of the experimental workflow for determining equilibrium solubility.
Caption: Experimental workflow for equilibrium solubility determination.
C. Detailed Step-by-Step Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of Methyl 2-amino-1H-indole-3-carboxylate and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
HPLC Method Development:
-
Develop and validate an HPLC method for the quantification of Methyl 2-amino-1H-indole-3-carboxylate. This should include establishing a suitable mobile phase, column, flow rate, and detection wavelength.
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration). The curve should have an R² value > 0.99.
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of solid Methyl 2-amino-1H-indole-3-carboxylate to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A good starting point is to add an amount that is 5-10 times the estimated solubility.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This is a critical step and may require preliminary experiments to determine the optimal time. A common duration is 24 to 48 hours.[6]
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
-
Sample Preparation for Analysis:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material.
-
Filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the range of the calibration curve.
-
-
Analysis and Calculation:
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
Using the calibration curve, determine the concentration of Methyl 2-amino-1H-indole-3-carboxylate in the diluted samples.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
D. Self-Validating System and Trustworthiness:
To ensure the trustworthiness of the generated data, the following checks should be incorporated:
-
Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to confirm that a significant amount of undissolved material was present.
-
Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at the later time points.
-
Purity Analysis: The purity of the starting material and the solid remaining after the experiment should be checked (e.g., by HPLC or melting point) to ensure no degradation has occurred.
III. Summary and Recommendations
For any application in drug discovery or synthetic chemistry, it is imperative that these predictions are confirmed through rigorous experimental determination. The detailed protocol provided in this guide offers a reliable and reproducible method for generating this critical data. By following this protocol, researchers can establish a robust understanding of the solubility profile of Methyl 2-amino-1H-indole-3-carboxylate, enabling informed decisions in formulation development, reaction optimization, and biological testing.
IV. References
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Retrieved January 12, 2026, from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.
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Fakhree, M. A., Delgado, D. R., Martínez, F., & Jouyban, A. (2010). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. AAPS PharmSciTech, 11(4), 1734–1739.
-
Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182–193.
-
PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved January 12, 2026, from [Link]
-
Kühne, R., & Schüürmann, G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 100–106.
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European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved January 12, 2026, from [Link]
-
ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved January 12, 2026, from [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). methyl 2-amino-7-bromo-1H-indole-3-carboxylate. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). methyl 3-iodo-1H-indole-2-carboxylate. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). methyl 3-formyl-1H-indole-2-carboxylate. Retrieved January 12, 2026, from [Link]
-
Ali, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2345.
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Biological significance of the 2-aminoindole scaffold
An In-Depth Technical Guide to the Biological Significance of the 2-Aminoindole Scaffold
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The indole fragment is a cornerstone in drug discovery, celebrated for its presence in a vast array of natural products and clinically approved drugs.[1] Among its derivatives, the 2-aminoindole scaffold has emerged as a "privileged structure," a term bestowed upon molecular frameworks capable of binding to multiple, diverse biological targets with high affinity.[2] This guide provides a comprehensive technical overview of the 2-aminoindole core, elucidating its unique chemical properties, diverse pharmacological activities, and the strategic rationale behind its application in modern medicinal chemistry. We will explore its role as a potent inhibitor in oncology, its neuroprotective capabilities, and its potential in combating microbial infections and inflammation, supported by detailed mechanistic insights and validated experimental protocols.
The 2-Aminoindole Core: A Privileged Scaffold in Medicinal Chemistry
The significance of the 2-aminoindole scaffold lies in its distinct physicochemical and structural characteristics, which make it an ideal starting point for designing targeted therapeutics.
Foundational Chemical Features
The 2-aminoindole chemotype is a planar, aromatic system that features two adjacent hydrogen bond donors (the indole N-H and the amino N-H).[1] This arrangement is crucial for establishing strong and specific interactions with protein targets, particularly with acidic side chains of aspartate (Asp) and glutamate (Glu), or through bifurcated hydrogen bonds with backbone carbonyls.[1]
A key feature of the 2-aminoindole is the cyclic amidine moiety. Amidines are frequently found in drug-like molecules due to their ability to form charge-charge interactions and pi-pi stacking with aromatic residues in protein binding pockets.[1] However, the strong basicity of a simple amidine can hinder permeation through biological membranes, limiting oral bioavailability. Incorporating the amidine into the delocalized aromatic indole scaffold effectively tempers this basicity, improving its drug-like properties.[1] This structural integration provides a stable, versatile, and highly interactive pharmacophore for drug design.
A Spectrum of Pharmacological Activities
The versatility of the 2-aminoindole scaffold is demonstrated by its broad range of biological activities across multiple therapeutic areas.
Anticancer Activity: Targeting Key Signaling Cascades
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4] The 2-aminoindole scaffold has proven to be a highly effective framework for designing potent kinase inhibitors.
-
Mechanism of Action: Kinase Inhibition: Many 2-aminoindole derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] By occupying the ATP-binding pocket, these compounds block the autophosphorylation and activation of the kinase, thereby inhibiting downstream signaling pathways like the RAS/MAPK and PI3K/AKT cascades, which are critical for tumor cell proliferation, survival, and angiogenesis.[3][5] The indole-based drug Sunitinib, an indolin-2-one, exemplifies the clinical success of targeting these pathways.[3]
-
Other Anticancer Targets: Beyond kinase inhibition, 2-aminoindoles are critical for developing antagonists of the p53/MDM2 interaction, mimicking the tryptophan residue of p53 to disrupt the complex and restore p53's tumor suppressor function.[1]
Neuroprotective Applications
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the pathological aggregation of proteins such as tau and alpha-synuclein.[6][7] The 2-aminoindole scaffold is being leveraged to create compounds that can interfere with these processes.
-
Mechanism of Action: Anti-Fibrillization: Purdue University researchers have developed aminoindole carboxamide-based compounds that can modify the tau and alpha-synuclein proteins without altering their fundamental structure, thereby inhibiting their aggregation into neurotoxic fibrils and oligomers.[6] These compounds have demonstrated efficacy in anti-fibrillary activity assays.[6] Additionally, the indole scaffold is central to inhibitors of indoleamine 2,3-dioxygenase (IDO-1), an enzyme implicated in the neuroinflammatory pathways of Alzheimer's disease.[8]
Antimicrobial and Anti-inflammatory Potential
The scaffold's utility extends to infectious and inflammatory diseases.
-
Antimicrobial Activity: Indole derivatives substituted with 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated a broad spectrum of activity against bacteria, including multidrug-resistant strains like MRSA, and fungi such as Candida albicans.[9] The indole-triazole derivative, in particular, shows significant promise as a lead compound for novel antibacterial and antifungal agents.[9]
-
Anti-inflammatory Activity: A series of novel 2-amino-5-hydroxyindoles have been shown to potently inhibit human 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[10][11] Compounds like ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate exhibit IC₅₀ values in the nanomolar range, making them potential candidates for treating inflammatory diseases.[10]
Table 1: Representative Pharmacological Activities of 2-Aminoindole Derivatives
| Compound Class/Example | Target/Mechanism | Therapeutic Area | Key Finding | Reference(s) |
| Pyrrole-indoline-2-ones | VEGFR, PDGFR, c-kit | Oncology | Potent RTK inhibitors for anti-angiogenesis. | [3][4] |
| 2-Aminoindole Carboxamides | Tau & α-Synuclein Aggregation | Neurodegeneration | Inhibit fibrillization in Alzheimer's & Parkinson's models. | [6] |
| Indole-Triazole Derivative (3d) | Broad Spectrum | Antimicrobial | MIC of 6.25 µg/mL against S. aureus and C. albicans. | [9] |
| Ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate | 5-Lipoxygenase (5-LO) | Anti-inflammatory | Potent inhibition with an IC₅₀ value of ~300 nM. | [10][11] |
| 2-Aminoindoles | IKKβ-kinase | Anti-inflammatory | Identified as key fragments in IKKβ inhibitors. | [1] |
Synthetic Strategies and Methodologies
The accessibility of diverse 2-aminoindole derivatives is crucial for exploring their full therapeutic potential. Efficient synthetic methods, particularly one-pot reactions, are highly valued in medicinal chemistry for their ability to rapidly generate compound libraries for screening.
Rationale for Synthetic Design
The choice of a synthetic route is guided by efficiency, scalability, and functional group tolerance. A one-pot, two-step method developed for 2-amino-indole-3-carboxamides is exemplary.[1] This approach begins with a nucleophilic aromatic substitution (SNAr) reaction, followed by a reductive cyclization in the same reaction vessel. This strategy is superior to multi-step processes that require isolation and purification of intermediates, as it saves time, reduces solvent waste, and can often improve overall yield. The compatibility of this method with various functional groups (alcohols, alkenes, heterocycles) makes it highly versatile for creating a diverse range of derivatives.[1]
Experimental Protocol: One-Pot Synthesis of 2-Aminoindole-3-carboxamides
This protocol is adapted from a validated, high-yield procedure.[1] The causality behind the reagent choice is critical: NaH is a strong, non-nucleophilic base perfect for deprotonating the cyanoacetamide to initiate the SNAr reaction. The combination of Zn dust and FeCl₃ is a classic and effective system for the reduction of the nitro group, which is immediately followed by an acid-catalyzed intramolecular cyclization to form the indole ring.
Materials:
-
Substituted Cyanoacetamide (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)
-
2-Fluoronitrobenzene (1.0 equiv)
-
Dry N,N-Dimethylformamide (DMF)
-
1.0 N Hydrochloric Acid (HCl) (2.0 equiv)
-
Iron(III) Chloride (FeCl₃) (3.0 equiv)
-
Zinc dust (10.0 equiv)
Procedure:
-
Step 1: SNAr Reaction a. To a flask equipped with a magnetic stir bar, add the cyanoacetamide (e.g., 2.0 mmol) and dry DMF (to achieve 0.5 M concentration). b. Carefully add the NaH (2.2 mmol) to the solution and stir for 10 minutes at room temperature. c. Add the 2-fluoronitrobenzene (2.0 mmol) to the reaction mixture. A deep purple color should develop. d. Stir at room temperature for 1 hour. The formation of the substitution intermediate can be monitored by LC-MS.
-
Step 2: Reductive Cyclization a. To the same reaction mixture, carefully add 1.0 N HCl (4.0 mmol) to neutralize the excess NaH. b. Sequentially add FeCl₃ (6.0 mmol) and Zn dust (20 mmol). c. Heat the reaction mixture to 100 °C and maintain for 1 hour. d. Upon completion, cool the mixture and perform an appropriate aqueous workup and extraction (e.g., with EtOAc). e. Purify the crude product using column chromatography on silica gel to isolate the desired 2-aminoindole derivative.
Future Perspectives and Conclusion
The 2-aminoindole scaffold is a testament to the power of privileged structures in drug discovery. Its unique combination of a planar aromatic system, hydrogen bonding capabilities, and a bioisosterically-tamed amidine group provides a robust foundation for interacting with a wide array of biological targets.[1][12] The demonstrated successes in oncology, neuroprotection, and antimicrobial research underscore its vast therapeutic potential.[3][6][9]
Future research will likely focus on expanding the chemical diversity around the scaffold, employing novel synthetic methodologies to access previously unexplored chemical space.[13][14] A deeper understanding of the structure-activity relationships will guide the rational design of next-generation inhibitors with enhanced potency and selectivity. Furthermore, tackling the remaining challenges of bioavailability through prodrug strategies and advanced formulation techniques will be critical for translating these promising compounds from the laboratory to the clinic.[1] The 2-aminoindole core is, and will continue to be, a highly significant and fruitful scaffold for the development of novel therapeutics.
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A Senior Application Scientist's Guide to Methyl 2-amino-1H-indole-3-carboxylate: A Cornerstone Intermediate in Natural Product Synthesis and Drug Discovery
The indole nucleus is a preeminent scaffold in the architecture of biologically active molecules, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence stems from a unique combination of aromaticity, hydrogen-bonding capabilities, and a shape that is highly complementary to a multitude of biological targets.[3][4] Within this vital class of heterocycles, Methyl 2-amino-1H-indole-3-carboxylate emerges as a particularly strategic intermediate. Its bifunctional nature—possessing a nucleophilic C2-amine and an electrophilic C3-ester—provides a versatile handle for constructing molecular complexity, making it an invaluable building block for researchers in natural product synthesis and medicinal chemistry.[5]
This guide offers an in-depth technical perspective on the synthesis, reactivity, and application of this pivotal intermediate. Moving beyond simple protocols, we will explore the underlying chemical principles that govern its use, providing field-proven insights to empower researchers to leverage its full synthetic potential.
Strategic Synthesis: Accessing the Core Scaffold
The efficient construction of the Methyl 2-amino-1H-indole-3-carboxylate scaffold is paramount. While various methods exist, one of the most robust and high-throughput approaches involves a two-step, one-pot reductive cyclization of a readily available precursor derived from a 2-halonitrobenzene.[3] This strategy is advantageous due to its operational simplicity and tolerance for a range of substituents on the benzene ring.
The causality behind this pathway's success lies in a sequence of well-understood transformations. First, a nucleophilic aromatic substitution (SNAr) reaction between a 2-halonitrobenzene and a cyanoacetate derivative generates a 2-cyano-2-(2-nitrophenyl)-acetate intermediate. The electron-withdrawing nitro group is critical here, as it activates the aromatic ring toward nucleophilic attack. The subsequent step involves the simultaneous reduction of the nitro group to an amine and reductive cyclization, typically mediated by zinc or iron in an acidic medium, to forge the indole ring system.[3]
Caption: One-pot synthesis workflow for the target intermediate.
Experimental Protocol: One-Pot Reductive Cyclization
This protocol is adapted from a validated, high-throughput method.[3] It is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Materials:
-
Methyl cyanoacetate
-
2-Fluoronitrobenzene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
1.0 N Hydrochloric acid (HCl)
-
Iron(III) chloride (FeCl₃)
-
Zinc dust (Zn)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous DMF (20 mL).
-
Carefully add NaH (2.2 equiv.) portion-wise at 0 °C.
-
Add methyl cyanoacetate (1.0 equiv.) dropwise and stir for 15 minutes at 0 °C.
-
Add 2-fluoronitrobenzene (1.0 equiv.) dropwise. The reaction mixture will typically turn a deep purple color. Allow the reaction to stir at room temperature for 1 hour, monitoring by TLC until the starting materials are consumed.
-
Upon completion of the SNAr step, add 1.0 N HCl (2.0 equiv.) to the reaction mixture.
-
Sequentially add FeCl₃ (3.0 equiv.) and Zn dust (10.0 equiv.).
-
Heat the reaction mixture to 100 °C for 1-2 hours. Monitor the reaction by TLC for the formation of the indole product.
-
After cooling to room temperature, add 40 mL of water and filter the mixture through a pad of celite, washing with ethyl acetate (50 mL).
-
Transfer the filtrate to a separatory funnel and extract with EtOAc (3 x 40 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford Methyl 2-amino-1H-indole-3-carboxylate as a solid.
Table 1: Representative Synthesis and Characterization Data
| Parameter | Value / Observation | Source |
|---|---|---|
| Typical Yield | 46-75% | [3][5] |
| Appearance | White to light brown solid | [6] |
| ¹H NMR (DMSO-d₆) | δ ~10.5 (s, 1H, NH), 7.6-6.8 (m, 4H, Ar-H), 4.5 (br s, 2H, NH₂), 3.7 (s, 3H, OCH₃) | [5] |
| ¹³C NMR (DMSO-d₆) | δ ~166 (C=O), 145-110 (Ar-C), 104 (C3), 51 (OCH₃) | [7] |
| HRMS (ESI) | m/z calculated for C₁₀H₁₁N₂O₂ [M+H]⁺ |[7] |
A Double-Edged Sword: Reactivity and Stability
A critical aspect of working with 2-amino-1H-indole-3-carboxylate esters is understanding their inherent instability under certain conditions. Attempted hydrolysis of the ester group to the corresponding carboxylic acid is often problematic and does not proceed cleanly.[5] This is not a procedural flaw but a direct consequence of the molecule's electronic structure.
-
Acidic Conditions: Treatment of the tert-butyl ester analogue with strong acid leads to facile decarboxylation and formation of an indolin-2-imine salt. The electron-donating C2-amino group promotes protonation at C3, which facilitates the loss of the carboxylate group.[5]
-
Basic Conditions: Standard basic hydrolysis conditions (e.g., NaOH/MeOH) can lead to a complex mixture of products, including ring-opened species, rather than the desired carboxylic acid.[5]
This reactivity profile mandates careful planning of synthetic routes. It is often more strategic to carry the ester through several synthetic steps and perform transformations on other parts of the molecule, or to use the C2-amine as the primary reactive handle.
Caption: Degradation pathways under harsh acidic or basic conditions.
Application in the Synthesis of Bioactive Alkaloids
The true value of Methyl 2-amino-1H-indole-3-carboxylate is realized in its role as a precursor to complex natural products, particularly indole alkaloids.[1][2] The 2-amino-indole scaffold is a key feature in many biologically active compounds.[3][8] While direct total syntheses starting from this exact methyl ester are specific to each target, the strategic utility of the scaffold is universal. A common synthetic operation involves the transformation of the C2-amino and C3-ester groups into more complex heterocyclic systems.
For instance, the scaffold is a logical starting point for the synthesis of molecules containing the 3α-amino-hexahydropyrrolo-[2,3-b]indole motif, a core found in various alkaloids like psychotriasine.[2] A generalized synthetic strategy would involve:
-
N-Alkylation/Acylation: Protection or functionalization of the indole nitrogen (N1).
-
Amide Formation: Conversion of the C3-ester to an amide, which can be a precursor for a subsequent cyclization.
-
Cyclization Strategy: Utilizing the C2-amine and the newly installed C3-functionality to construct an adjacent five-membered ring.
Caption: Generalized pathway from the intermediate to an indole alkaloid core.
A Privileged Scaffold in Medicinal Chemistry
Beyond natural products, the 2-amino-indole-3-carboxamide motif, directly accessible from our title intermediate, is recognized as a "privileged scaffold" in drug discovery.[5] This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets. The utility of Methyl 2-amino-1H-indole-3-carboxylate lies in its suitability for creating large libraries of analogues for high-throughput screening.
A prime example is in the development of anti-parasitic agents. In a campaign against Trypanosoma cruzi, the causative agent of Chagas disease, indole-2-carboxamides served as a key starting point.[9][10] The synthetic workflow leverages the intermediate for rapid diversification.
Workflow Protocol: Amide Library Synthesis
-
Ester to Acid Conversion (Careful Approach): While direct hydrolysis is challenging, conversion to the acid can sometimes be achieved under specific, mild conditions or by using alternative esters (like tert-butyl) that allow for non-hydrolytic cleavage.
-
Amide Coupling: The resulting carboxylic acid (or the ester via aminolysis) is coupled with a diverse library of commercially available amines using standard peptide coupling reagents (e.g., HATU, HOBt). This step is the cornerstone of library generation.
-
Purification and Screening: Each new analogue is purified and then submitted for biological evaluation to build a structure-activity relationship (SAR) profile.
Caption: Drug discovery workflow starting from the core intermediate.
This systematic approach allows medicinal chemists to probe the chemical space around the indole core, optimizing for potency, solubility, and metabolic stability, as demonstrated in the anti-Chagas disease campaign.[10]
Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Anti-T. cruzi Indoles
| Compound ID | R⁵-substituent (Indole) | R²'-substituent (Amide) | Potency (pEC₅₀) | Solubility (µg/mL) | MLM Stability (Clint) | Source |
|---|---|---|---|---|---|---|
| 1 | -CH₃ | Phenyl | 5.3 | 2.5 | 148 | [10] |
| 2 | -CH₃ | 2-Pyridyl | 5.5 | 3.3 | 114 | [10] |
| 3 | Cyclopropyl | Phenyl | 6.1 | < 0.2 | > 200 | [10] |
| 41 | -CH₃ | 4-Morpholinophenyl | 5.0 | 120 | 18 |[10] |
MLM Stability: Mouse Liver Microsome Intrinsic Clearance (µL/min/mg). Lower is better.
The data clearly shows the trade-offs inherent in drug discovery. While a cyclopropyl group at the R⁵ position (Compound 3) significantly boosted potency, it drastically reduced solubility and metabolic stability compared to the methyl-substituted parent compound (Compound 1).[10] Conversely, adding a polar morpholine group (Compound 41) dramatically improved solubility and stability but at the cost of potency.[10] This type of data, generated from libraries built upon the core intermediate, is invaluable for guiding rational drug design.
Conclusion and Future Outlook
Methyl 2-amino-1H-indole-3-carboxylate is more than just a chemical reagent; it is a strategic linchpin in the synthesis of complex and biologically relevant molecules. Its efficient one-pot synthesis makes it readily accessible, while its distinct reactivity, though challenging, offers unique synthetic opportunities. For the natural product chemist, it provides a direct entry into the core of many indole alkaloids. For the medicinal chemist, it is a proven privileged scaffold, ideal for the rapid generation of compound libraries to tackle pressing therapeutic needs, from infectious diseases to oncology. Future work will undoubtedly focus on developing even milder and more functional-group-tolerant methods for its synthesis and derivatization, further expanding the reach of this indispensable molecular tool.
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkat USA. Retrieved January 12, 2026, from [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved January 12, 2026, from [Link]
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Shestakov, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. ResearchGate. Retrieved January 12, 2026, from [Link]
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One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (n.d.). NIH Public Access. Retrieved January 12, 2026, from [Link]
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Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Naturally occurring bioactive compounds containing the indole motif. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
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Representative examples of bioactive indole derivatives. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
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The Methyl 2-amino-1H-indole-3-carboxylate Scaffold: A Versatile Platform for Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and clinically successful drugs. Within this class, the Methyl 2-amino-1H-indole-3-carboxylate core represents a particularly strategic starting point for drug discovery. Its inherent structural features—a reactive 2-amino group and a readily modifiable 3-carboxylate ester—provide synthetic handles for creating diverse chemical libraries. This guide offers a senior scientist's perspective on the synthesis, derivatization, and therapeutic potential of this scaffold, with a primary focus on its application in developing potent anticancer and antimicrobial agents. We will explore the causality behind synthetic strategies, detail key experimental protocols, and present compelling evidence for its role in targeting fundamental disease mechanisms, such as microtubule dynamics.
Part 1: The Methyl 2-amino-1H-indole-3-carboxylate Core: A Strategic Asset
The indole ring system is a fundamental motif in a vast number of biologically active compounds, from the neurotransmitter serotonin to the anti-inflammatory drug Indomethacin.[1] Its unique electronic properties and planar structure allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.
The Methyl 2-amino-1H-indole-3-carboxylate scaffold (CAS No. 113772-14-8) is a particularly valuable building block for several key reasons[2][3]:
-
Synthetic Tractability : The primary amino group at the C2 position and the methyl ester at the C3 position are ideal points for chemical modification. The amino group can readily undergo reactions such as acylation, sulfonylation, and condensation to form Schiff bases, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation.
-
Bioisosteric Potential : The 2-aminoindole moiety is a planar, aromatic system featuring two adjacent hydrogen bond donors.[4] This arrangement is critical for interacting with protein targets, often mimicking the side chain of tryptophan in protein-protein interactions.[4]
-
Proven Biological Relevance : Derivatives from this core have demonstrated significant potential across multiple therapeutic areas, validating its status as a pharmacologically important scaffold.[5][6]
Part 2: Synthetic Pathways for Derivatization
The generation of a diverse chemical library from the Methyl 2-amino-1H-indole-3-carboxylate core relies on a set of robust and well-established chemical transformations. The choice of a specific pathway is dictated by the desired final structure and the targeted biological activity.
Key Derivatization Strategies:
-
Modification at the C2-Amino Group : This is the most common point of diversification.
-
Amide/Sulfonamide Formation : Acylation with various acid chlorides or anhydrides, or reaction with sulfonyl chlorides, yields stable amide and sulfonamide derivatives, allowing for the exploration of a wide range of substituents.
-
Schiff Base Formation : Condensation with aldehydes or ketones produces imines (Schiff bases), which can serve as intermediates for further reduction to secondary amines or as bioactive compounds in their own right.[7]
-
-
Modification at the N1-Indole Nitrogen :
-
N-Alkylation/N-Arylation : The indole nitrogen can be deprotonated with a suitable base and subsequently reacted with alkyl or aryl halides to introduce substituents that can modulate solubility, metabolic stability, and target engagement.
-
-
Modification at the C3-Carboxylate Group :
-
Amide Coupling : Saponification (hydrolysis) of the methyl ester to the carboxylic acid, followed by standard peptide coupling reactions (e.g., using EDC/HOBt), allows for the introduction of various amine fragments, significantly expanding the chemical space.
-
The following diagram illustrates a generalized workflow for creating a library of diverse compounds from the central scaffold.
Caption: General synthetic workflow for derivatization.
Part 3: Therapeutic Applications of Derivatives
Anticancer Activity: Targeting Microtubule Dynamics
One of the most significant applications of indole derivatives is in cancer therapy, particularly as agents that interfere with microtubule dynamics.[8][9][10] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), and are therefore a validated target for anticancer drugs.[11]
Mechanism of Action: Many indole-based small molecules function as tubulin polymerization inhibitors .[1][10] They bind to tubulin, the protein subunit of microtubules, preventing its assembly into functional microtubules. This disruption of the microtubule equilibrium leads to:
-
Mitotic Arrest : The mitotic spindle cannot form correctly, arresting the cell cycle in the G2/M phase.
-
Apoptosis : Prolonged mitotic arrest triggers programmed cell death (apoptosis), leading to the elimination of cancer cells.
Structural studies have shown that many of these indole derivatives bind to the colchicine-binding site on β-tubulin.[12] The indole core often occupies a key hydrophobic pocket, while various substituents make additional contacts, enhancing binding affinity and cytotoxic potency.
Caption: Mechanism of tubulin polymerization inhibition.
Structure-Activity Relationship (SAR) Insights: Research on arylthioindoles (ATIs) and related compounds has provided key SAR insights. For example, derivatives of methyl 3-[(phenyl)thio]-1H-indole-2-carboxylate have shown exceptional potency.
-
A 3,4,5-trimethoxyphenyl moiety attached to the sulfur atom at the C3 position is crucial for high activity, mimicking the trimethoxy ring of colchicine.[1]
-
A methoxy group at the C5 position of the indole ring often enhances potency.[1]
-
Oxidation of the sulfur linker to a sulfone results in a significant loss of activity , highlighting the importance of the thioether linkage.[1]
Table 1: Anticancer Activity of Representative Indole Derivatives
| Compound ID | Structure (Key Features) | Target | IC₅₀ (Tubulin Polym.) | IC₅₀ (MCF-7 Cells) | Reference |
| 132 | Methyl 5-methoxy-3-[(3,4,5-trimethoxyphenyl)thio]-1H-indole-2-carboxylate | Tubulin | 2.0 µM | 13 nM | [1] |
| I-387 | (3-(1H-indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone | Tubulin | Potent Inhibitor | Active in nM range | [1] |
| C11 | 1H-indole-2-carboxylic acid derivative | 14-3-3η Protein | N/A | Sub-µM (Hep G2) | [13] |
Note: MCF-7 is a human breast adenocarcinoma cell line; Hep G2 is a human liver cancer cell line. IC₅₀ is the half-maximal inhibitory concentration.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with broad-spectrum activity.[7][14]
Mechanism of Action: The antimicrobial mechanisms of indole derivatives can be varied. Some have been shown to:
-
Disrupt Bacterial Membranes : Cationic derivatives, such as those conjugated with polyamines, can interact with and permeabilize the negatively charged bacterial cell membrane, leading to leakage of cellular contents and cell death.[15]
-
Inhibit Key Enzymes : Specific derivatives can inhibit essential bacterial enzymes involved in processes like cell wall synthesis or DNA replication.
-
Act as Antibiotic Potentiators : Some indole conjugates can enhance the activity of conventional antibiotics against resistant bacteria, suggesting a role in overcoming resistance mechanisms.[15]
Table 2: Antimicrobial Activity of Representative Indole Derivatives
| Compound ID | Structure (Key Features) | Target Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Compound 8 | (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative | En. cloacae | 0.004 - 0.03 | 0.008 - 0.06 | [16] |
| Compound 4P | Aminoguanidyl indole derivative | K. pneumoniae | 0.004 - 0.016 | - | [14] |
| Compound 21 | Indole-carboxamide derivative | M. tuberculosis | 0.012 µM | - | [5] |
Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.
Part 4: Key Experimental Protocols
The following protocols are presented as self-validating systems, providing sufficient detail for replication by trained researchers.
Protocol: One-Pot Synthesis of a 2-Amino-1H-indole-3-carboxamide Derivative
This protocol is adapted from an efficient two-step, one-pot procedure for generating 2-aminoindole-3-carboxamides via a nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization.[4][17]
Materials:
-
Substituted cyanoacetamide (1.0 equiv)
-
2-Fluoronitrobenzene (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
1.0 N Hydrochloric acid (HCl) (2.0 equiv)
-
Iron(III) chloride (FeCl₃) (3.0 equiv)
-
Zinc dust (Zn) (10.0 equiv)
-
Ethyl acetate, Water, Saturated sodium bicarbonate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: SNAr Reaction a. To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the cyanoacetamide (e.g., 2.0 mmol) and suspend it in anhydrous DMF (0.5 M). b. Carefully add NaH (2.2 equiv) portion-wise at room temperature. Stir the suspension for 10-15 minutes. c. Add 2-fluoronitrobenzene (1.0 equiv) dropwise to the reaction mixture. A deep purple color should develop. d. Stir at room temperature for 1 hour. Monitor the formation of the intermediate by LC-MS if available.
-
Step 2: Reductive Cyclization a. To the same flask, carefully add 1.0 N HCl (2.0 equiv) to neutralize the excess NaH. b. Add FeCl₃ (3.0 equiv) followed by the portion-wise addition of Zn dust (10.0 equiv). c. Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C for 1 hour.
-
Work-up and Purification a. Cool the reaction mixture to room temperature and add 20 mL of water. b. Filter the crude mixture through a pad of celite to remove inorganic solids, washing the pad with ethyl acetate (25 mL). c. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL). d. Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL). e. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 2-amino-1H-indole-3-carboxamide derivative. g. Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay is a standard method to quantify the effect of a compound on tubulin assembly in vitro.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (G-PEM buffer)
-
Glycerol
-
GTP solution
-
Fluorescent reporter
-
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Paclitaxel for polymerization, Colchicine for inhibition)
-
Negative control (DMSO vehicle)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Reagent Preparation : a. Reconstitute lyophilized tubulin in G-PEM buffer on ice to a final concentration of ~3-4 mg/mL. b. Prepare the final reaction buffer by mixing G-PEM, glycerol, and the fluorescent reporter according to the manufacturer's instructions. c. Prepare serial dilutions of the test compound and controls in reaction buffer. The final DMSO concentration should be ≤1%.
-
Assay Execution : a. Pipette 10 µL of the diluted test compounds, controls, or vehicle into the appropriate wells of the 96-well plate. b. Pre-warm the plate to 37 °C for 1-2 minutes in the plate reader. c. Initiate the reaction by adding 100 µL of the ice-cold tubulin/GTP solution to each well. d. Immediately begin recording the fluorescence intensity every 60 seconds for 60-90 minutes at 37 °C.
-
Data Analysis : a. Plot fluorescence intensity versus time for each concentration. The increase in fluorescence is proportional to the amount of polymerized tubulin (microtubules). b. Determine the polymerization rate (Vmax) from the steepest slope of the polymerization curve for each concentration. c. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. d. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Part 5: Future Perspectives and Conclusion
The Methyl 2-amino-1H-indole-3-carboxylate scaffold and its derivatives have firmly established their value in medicinal chemistry. The wealth of data on their anticancer and antimicrobial activities provides a solid foundation for future drug development efforts.
Future Directions:
-
Structure-Based Design : With crystal structures of indole derivatives bound to targets like tubulin now available, computational methods such as molecular docking and molecular dynamics can be employed to rationally design next-generation inhibitors with improved potency and selectivity.[12]
-
Exploring New Therapeutic Areas : While oncology and infectious diseases are well-explored, the scaffold's versatility suggests potential in other areas like neurodegenerative diseases and inflammation, which warrant further investigation.
-
Development of PROTACs : The scaffold could serve as a warhead for designing Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality that induces the degradation of target proteins rather than just inhibiting them.
Part 6: References
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Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. (n.d.). FEBS Letters. [Link]
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Yin, S., et al. (2021). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. [Link]
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Kamal, A., et al. (2012). Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. Taylor & Francis Online. [Link]
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Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry. [Link]
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Wang, Y., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). MDPI. [Link]
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). ResearchGate. [Link]
-
Wang, K., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science. [Link]
-
N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). Molecules. [Link]
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). MDPI. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link]
-
Wang, K., et al. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. ACS Combinatorial Science. [Link]
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Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (2023). Molecules. [Link]
-
ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. (2009). ResearchGate. [Link]
-
Al-Said, M. S. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). European Journal of Medicinal Chemistry. [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyz. (2022). University of Naples Federico II. [Link]
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2021). Journal of Medicinal Chemistry. [Link]
-
Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2023). MDPI. [Link]
-
Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-Cancer Drugs. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). Journal of Medicinal Chemistry. [Link]
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The Pivotal Role of Methyl 2-amino-1H-indole-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Enduring Legacy of the Indole Scaffold
The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a multitude of biological targets.[1] This bicyclic aromatic heterocycle is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of pharmacological activities.[2] Within this esteemed class of compounds, Methyl 2-amino-1H-indole-3-carboxylate emerges as a particularly versatile and powerful building block for the synthesis of novel therapeutic agents. Its strategic placement of an amino group and a methyl carboxylate on the indole core provides a rich chemical handle for diversification, enabling the exploration of vast chemical spaces in the quest for potent and selective drugs. This guide provides an in-depth technical exploration of the synthesis, derivatization, and multifaceted applications of Methyl 2-amino-1H-indole-3-carboxylate in contemporary drug discovery, with a focus on its role in the development of anticancer and antiviral agents.
Synthetic Strategies: Assembling the Core Scaffold
The efficient synthesis of the Methyl 2-amino-1H-indole-3-carboxylate core is paramount for its utilization in drug discovery programs. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and scale of production. A prevalent and effective strategy involves the reductive cyclization of a substituted 2-nitrophenylacetonitrile derivative.
Experimental Protocol: A Representative Synthesis
This protocol outlines a common two-step, one-pot procedure for the synthesis of 2-amino-indole-3-carboxamides, which can be adapted for the synthesis of the methyl ester.[3]
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of a suitable cyanoacetamide in anhydrous N,N-Dimethylformamide (DMF), add an excess of sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the resulting suspension for 10-15 minutes at 0 °C.
-
Add a solution of 2-fluoronitrobenzene in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the formation of the intermediate 2-cyano-2-(2-nitrophenyl)-acetamide by LC-MS.
Step 2: Reductive Cyclization
-
Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of 1 N hydrochloric acid (HCl) until the solution is acidic.
-
To the acidic solution, add iron powder (Fe) or zinc powder (Zn) in several portions, followed by a catalytic amount of ferric chloride (FeCl3).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 1-3 hours, monitoring the disappearance of the intermediate and the formation of the desired 2-aminoindole product by LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the solid catalyst.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 2-amino-1H-indole-3-carboxylate.
Methyl 2-amino-1H-indole-3-carboxylate as a Pharmacophore in Anticancer Drug Discovery
The indole scaffold is a well-established pharmacophore in the design of anticancer agents, with numerous derivatives targeting various hallmarks of cancer.[1] The Methyl 2-amino-1H-indole-3-carboxylate core serves as an excellent starting point for the development of potent and selective anticancer compounds, particularly kinase inhibitors.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[4][5] Indole derivatives have been extensively investigated as inhibitors of this pathway, and the Methyl 2-amino-1H-indole-3-carboxylate scaffold provides a valuable platform for the design of such inhibitors.[6]
Derivatization of the 2-amino and 3-carboxylate groups allows for the introduction of various substituents that can modulate the potency and selectivity of the resulting compounds. For instance, the amino group can be acylated or sulfonylated to introduce pharmacophoric elements that interact with the ATP-binding pocket of kinases, while the ester can be hydrolyzed to the carboxylic acid or converted to amides to enhance solubility and introduce additional hydrogen bonding interactions.
Signaling Pathway Diagram: Inhibition of the PI3K/Akt/mTOR Pathway by Indole-3-Carboxylate Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Methyl 2-amino-1H-indole-3-carboxylate derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the Methyl 2-amino-1H-indole-3-carboxylate scaffold has provided valuable insights into the structural requirements for potent anticancer activity.
| Compound ID | R1 (at N-1) | R2 (at C-2 Amino) | R3 (at C-3) | Target/Activity (IC50) |
| Parent | H | H | COOCH3 | - |
| Analog A | H | Acetyl | CONH-Aryl | EGFR (various IC50s)[7] |
| Analog B | H | H | CONH-thiazole | EGFR/HER2/VEGFR-2/CDK2 (various IC50s) |
| Analog C | H | H | CONHNH-SO2-Aryl | Breast Cancer Cells (MCF-7, MDA-MB-231) (various IC50s) |
| Analog D | H | H | CONH-Aryl | 14-3-3η protein inhibitor (various IC50s) |
This table is a representative summary based on published data for analogous indole derivatives and is intended to illustrate general SAR trends.
The data suggests that:
-
Modification of the 2-amino group: Acylation or incorporation into a heterocyclic ring system can lead to potent kinase inhibitors.
-
Derivatization of the 3-carboxylate group: Conversion to amides is a common strategy to introduce diverse substituents and modulate physicochemical properties. The nature of the aryl or heteroaryl group in the amide moiety is critical for target engagement and potency.
-
Substitution on the indole ring: The introduction of substituents on the benzene portion of the indole nucleus can further fine-tune the activity and selectivity of the compounds.
The Role of Methyl 2-amino-1H-indole-3-carboxylate in Antiviral Drug Discovery
The indole scaffold is also a prominent feature in a number of antiviral agents. The Methyl 2-amino-1H-indole-3-carboxylate core offers a versatile platform for the development of novel antiviral compounds targeting various stages of the viral life cycle.
Broad-Spectrum Antiviral Potential
Derivatives of indole-2-carboxylates have demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses, including influenza virus, Coxsackie B3 virus, and Hepatitis C virus (HCV).[8][9] The mechanism of action for these compounds can vary, from inhibiting viral entry and fusion to targeting viral enzymes like RNA-dependent RNA polymerase.
Structure-Activity Relationship (SAR) in Antiviral Derivatives
| Compound ID | R1 (at N-1) | R2 (at C-2 Amino) | R3 (at C-3) | Virus (IC50) |
| Analog E | H | H | COOCH3 | - |
| Analog F | H | H | CONH-Aryl | Coxsackie B3 (various IC50s)[8] |
| Analog G | H | H | CONH-Aryl | Influenza A (various IC50s)[8] |
| Analog H | CH3 | CH2N(CH3)2 | COOC2H5 | Influenza A (H3N2) (micromolar concentrations)[10] |
| Analog I | H | H | CONH-Aryl | Respiratory Syncytial Virus (RSV) (various EC50s)[11] |
This table is a representative summary based on published data for analogous indole derivatives and is intended to illustrate general SAR trends.
Key SAR observations include:
-
The nature of the substituent at the 3-carboxamide position significantly influences antiviral potency and spectrum of activity.
-
Modifications at the 2-position can also impact antiviral efficacy.
-
Substitution on the indole nitrogen (N-1) can be explored to modulate pharmacokinetic properties and potency.
Conclusion and Future Perspectives
Methyl 2-amino-1H-indole-3-carboxylate has firmly established its position as a cornerstone scaffold in medicinal chemistry. Its synthetic accessibility and the versatility of its functional groups provide a fertile ground for the generation of diverse chemical libraries. The demonstrated success of its derivatives in targeting key pathways in cancer and inhibiting a broad range of viruses underscores its immense therapeutic potential. Future research in this area will likely focus on the development of more sophisticated and targeted derivatization strategies, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of the chemical space around this privileged scaffold promises to yield the next generation of innovative medicines to combat some of the most challenging human diseases.
References
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Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (n.d.). PubMed. Retrieved from [Link]
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). PubMed. Retrieved from [Link]
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Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. (n.d.). PubMed. Retrieved from [Link]
-
Indole-3-carbinol inhibits nasopharyngeal carcinoma cell growth in vivo and in vitro through inhibition of the PI3K/Akt pathway. (n.d.). PubMed. Retrieved from [Link]
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One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (n.d.). PubMed Central. Retrieved from [Link]
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Indole-based PI3K/AKT/mTOR pathway inhibitors (5–6). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (n.d.). PubMed. Retrieved from [Link]
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). MDPI. Retrieved from [Link]
-
Microwave-Assisted Synthesis of 3-Aminoindole-2-carbonitriles from Anthranilonitriles via N-Unpotected 2-(Cyanomethylamino)benzonitriles. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. (2019). National Library of Medicine. Retrieved from [Link]
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Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. (n.d.). PubMed. Retrieved from [Link]
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Discovery of (aza)indole derivatives as novel respiratory syncytial virus fusion inhibitors. (n.d.). National Library of Medicine. Retrieved from [Link]
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Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. (2017). RSC Publishing. Retrieved from [Link]
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Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. (n.d.). Arkat USA. Retrieved from [Link]
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Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). PubMed Central. Retrieved from [Link]
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2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. (n.d.). UNICAM. Retrieved from [Link]
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Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. (2008). PubMed. Retrieved from [Link]
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An In-Depth Technical Guide to the Reactivity and Functional Group Tolerance of Methyl 2-amino-1H-indole-3-carboxylate
Introduction
Methyl 2-amino-1H-indole-3-carboxylate is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique arrangement of a nucleophilic amine at the C2 position, an ester at C3, and the inherent reactivity of the indole core presents both synthetic opportunities and challenges. This guide provides an in-depth analysis of the molecule's reactivity, focusing on chemoselectivity and functional group tolerance in common synthetic transformations. We will explore the causality behind experimental choices and provide field-proven insights to enable researchers to effectively utilize this versatile building block.
The core structure's reactivity is governed by the interplay of its key functional groups: the C2-amine, the N1-indole nitrogen, the C3-ester, and the benzenoid ring. The C2-amino group, being highly nucleophilic, often directs the initial course of many reactions. However, the potential for competing reactions at the indole nitrogen and the ester functionality necessitates a careful selection of reagents and conditions to achieve desired outcomes.
I. Reactivity of the Core Functional Groups
A. The C2-Amino Group: The Dominant Nucleophile
The primary amine at the C2 position is the most nucleophilic site in the molecule. This high nucleophilicity drives its participation in a variety of reactions, most notably acylation and alkylation.
N-Acylation
Selective N-acylation of the C2-amine is a fundamental transformation for introducing diverse side chains. The choice of acylating agent and reaction conditions is critical to avoid competing reactions, such as acylation of the indole nitrogen. Thioesters, in the presence of a base like cesium carbonate, have been shown to be effective and chemoselective acylating agents for indoles, offering good functional group tolerance.[1]
Experimental Protocol: N-Acylation using a Thioester [1]
-
To a solution of methyl 2-amino-1H-indole-3-carboxylate (1.0 equiv) in an appropriate solvent (e.g., xylene), add the desired S-alkyl thioester (3.0 equiv).
-
Add cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Heat the reaction mixture at 140 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
Caption: General workflow for N-acylation of methyl 2-amino-1H-indole-3-carboxylate.
B. The N1-Indole Nitrogen: A Site for Secondary Reactivity
While less nucleophilic than the C2-amine, the indole nitrogen can participate in reactions under specific conditions, particularly with strong bases and electrophiles.
N-Alkylation
Alkylation of the indole nitrogen typically requires deprotonation with a strong base, such as sodium hydride (NaH), followed by the addition of an alkyl halide.[2] This approach allows for the introduction of substituents at the N1 position, which can be crucial for modulating the biological activity of indole-based compounds.
Experimental Protocol: N1-Alkylation [2]
-
To a suspension of sodium hydride (2.0 equiv) in anhydrous DMF at 0 °C, add a solution of methyl 2-amino-1H-indole-3-carboxylate (1.0 equiv) in anhydrous DMF dropwise.
-
Stir the reaction at 0 °C for 2 hours, then at room temperature for an additional 4.5 hours.
-
Add the desired alkyl halide and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., DCM), wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
C. The C3-Ester: A Handle for Further Derivatization
The methyl ester at the C3 position is a versatile functional group that can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. However, the electronic properties of the 2-aminoindole system can render this ester less electrophilic than typical esters.[2]
Amide Bond Formation
Direct conversion of the C3-ester to an amide can be challenging. Attempts using trimethylaluminium have shown low reactivity.[2] A more reliable approach involves a two-step sequence of ester hydrolysis followed by amide coupling. However, the synthesis of the parent 2-amino-1H-indole-3-carboxylic acid has proven to be difficult, with attempted ester deprotection under both acidic and basic conditions failing to yield the desired acid.[2] An alternative is a one-pot, two-step synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides.[3][4]
D. The Aromatic Ring: Site for C-H Functionalization
The benzene portion of the indole ring can undergo electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The directing effects of the existing substituents will influence the regioselectivity of these transformations.
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for introducing aryl or heteroaryl groups onto the indole scaffold. This reaction is particularly useful for building molecular complexity.[5] The reaction generally exhibits good functional group tolerance, allowing for the coupling of various substituted arylboronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling on a Halogenated Indole Precursor [5]
-
In a reaction vessel, combine the halogenated methyl 2-amino-1H-indole-3-carboxylate derivative (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (1.5 mol%).
-
Add a suitable base (e.g., K₂CO₃) and a solvent system (e.g., water or a mixture of water and an organic solvent).
-
Heat the mixture under an inert atmosphere (e.g., using microwave irradiation) until the starting material is consumed.
-
After cooling, extract the product with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Caption: Decision workflow for functionalizing methyl 2-amino-1H-indole-3-carboxylate.
II. Functional Group Tolerance
A key consideration in the synthetic utility of methyl 2-amino-1H-indole-3-carboxylate is its tolerance to various functional groups under different reaction conditions.
| Reaction | Tolerated Functional Groups | Incompatible/Sensitive Functional Groups |
| N-Acylation (Thioester) | Esters, nitriles, ketones, aldehydes[1][6] | Strong nucleophiles that can compete with the C2-amine. |
| N1-Alkylation (NaH) | Aromatic rings, esters (may be susceptible to hydrolysis with prolonged reaction times or excess base) | Protic functional groups (e.g., alcohols, carboxylic acids), electrophilic groups sensitive to strong bases. |
| Suzuki-Miyaura Coupling | A wide range of functional groups on the boronic acid, including ethers, amides, and nitriles[5][7] | Sterically hindered groups near the coupling site can reduce reaction efficiency. |
| Reduction (Ester) | Not well-documented for this specific substrate. Ester reduction would likely require chemoselective conditions to avoid reduction of the indole ring. | Groups sensitive to reducing agents (e.g., nitro groups). |
Conclusion
Methyl 2-amino-1H-indole-3-carboxylate is a valuable building block with a rich and nuanced reactivity profile. The dominant nucleophilicity of the C2-amino group dictates its behavior in many reactions, while the N1-indole nitrogen and C3-ester offer avenues for further diversification. A thorough understanding of the interplay between these functional groups and the careful selection of reaction conditions are paramount for successful synthetic outcomes. This guide provides a framework for researchers to navigate the chemistry of this important scaffold and unlock its potential in the development of novel therapeutics.
References
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Wang, K., Herdtweck, E., & Dömling, A. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. ACS Combinatorial Science, 13(2), 140–146. [Link]
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Wang, K., Herdtweck, E., & Dömling, A. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(2), 140–146. [Link]
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Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 124-134. [Link]
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Synthesis of 2‐Amino‐3‐arylindoles and their Fused Analogues via Intramolecular C‐Arylation. (2024). ResearchGate. [Link]
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Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. (2025). National Institutes of Health. [Link]
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C7 functionalized bioactive indole derivatives and C7−H bond functionalizaions of indolines. (n.d.). ResearchGate. [Link]
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A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). MDPI. [Link]
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Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. (2025). ResearchGate. [https://www.researchgate.net/publication/285559813_ChemInform_Abstract_Methyl_3-Amino-1H-indole-2-carboxylates_in_the_Synthesis_of_5H-Pyrimido54-b]indole_Derivatives]([Link])
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025). ResearchGate. [Link]
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Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (2022). MDPI. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Methyl 2-amino-1H-indole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
The 2-aminoindole scaffold is a privileged structural motif integral to a vast array of biologically active compounds and is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including as IKβ-kinase inhibitors, phosphodiesterase-V inhibitors, and potential anticancer agents.[2] Methyl 2-amino-1H-indole-3-carboxylate, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic systems and targeted therapeutics.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of selected, reliable, and efficient protocols for the synthesis of this key indole derivative. The focus is not merely on procedural steps but on the underlying chemical principles, causality behind experimental choices, and practical insights to ensure successful and reproducible synthesis.
Overview of Synthetic Strategies
The synthesis of 2-aminoindoles has evolved from classical, often harsh methods to modern, highly efficient catalytic systems. While traditional named reactions like the Fischer and Bischler-Möhlau indole syntheses are foundational to indole chemistry, they can be limited by harsh conditions, low yields, or lack of regioselectivity for highly substituted targets like methyl 2-amino-1H-indole-3-carboxylate.[3][4]
Contemporary methods offer significant advantages in terms of mild reaction conditions, functional group tolerance, and operational simplicity. This guide will focus on two robust and distinct strategies:
-
Reductive Cyclization of 2-Nitrophenyl Derivatives: A powerful and straightforward one-pot method starting from readily available 2-halonitrobenzenes and active methylene compounds.
-
Modern Catalytic Approaches using Ynamides: Gold-catalyzed reactions that leverage the unique reactivity of ynamides to construct the 2-aminoindole core with high efficiency.[1][5][6]
The following sections provide detailed protocols, mechanistic insights, and comparative data for these selected methodologies.
Protocol 1: One-Pot Reductive Cyclization from 2-Fluoronitrobenzene
This protocol is adapted from a highly efficient, two-step, one-pot method for synthesizing 2-aminoindole-3-carboxamides and can be readily applied to the synthesis of the corresponding methyl ester.[2] The strategy involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction followed by a metal-mediated reductive cyclization.
Principle and Mechanism
The synthesis begins with the SNAr reaction between a 2-halonitroarene (e.g., 2-fluoronitrobenzene) and a carbanion derived from an active methylene compound (methyl cyanoacetate). The nitro group is strongly electron-withdrawing, which activates the aromatic ring for nucleophilic attack. The resulting intermediate is then subjected to a reductive cyclization in the same pot. A reducing agent, such as zinc dust in the presence of an iron salt, reduces the nitro group to an amine. The newly formed aniline then undergoes an intramolecular cyclization onto the nitrile group, forming the indole ring.
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis.
Detailed Step-by-Step Protocol
Materials:
-
Methyl cyanoacetate
-
2-Fluoronitrobenzene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Iron(III) chloride (FeCl3)
-
Zinc dust (Zn)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl cyanoacetate (1.0 equiv.) and anhydrous DMF (to make a 0.5 M solution).
-
Carefully add sodium hydride (1.1 equiv., 60% dispersion) portion-wise to the solution at room temperature. Stir for 10 minutes.
-
Add 2-fluoronitrobenzene (1.0 equiv.) to the reaction mixture. The solution will typically turn a deep color. Stir at room temperature for 1 hour. Monitor the formation of the substitution intermediate by LC-MS if desired.[2]
-
Carefully add 1 M HCl (2.0 equiv.) to neutralize the excess NaH.
-
To the same flask, add FeCl3 (3.0 equiv.) followed by zinc dust (10.0 equiv.).[2]
-
Heat the reaction mixture to 100°C and stir for 1 hour.[2]
-
After cooling to room temperature, add 20 mL of water to the flask.
-
Filter the crude mixture and wash the solid with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO3 solution (10 mL) and then with brine (10 mL).
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
Safety Precautions:
-
Sodium hydride is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
2-Fluoronitrobenzene is toxic and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
The reaction can be exothermic, especially during the addition of NaH and HCl. Use caution and ensure adequate cooling if necessary.
Protocol 2: Gold-Catalyzed Synthesis from Anilines and Ynamides
This protocol outlines a modern, one-pot synthesis of 2-aminoindoles that leverages the power of dual metal catalysis.[1][5] It involves a gold(I)-catalyzed hydroamination followed by a copper(II)-mediated oxidative cyclization, offering an operationally simple and robust route with high efficiency.[1][5]
Principle and Mechanism
The reaction proceeds in a sequential one-pot manner. First, a gold(I) catalyst facilitates the regioselective hydroamination of an ynamide with a simple aniline. This forms an amidine intermediate. Subsequently, a copper(II) salt (CuCl2) is introduced, which mediates an oxidative C-H activation and cyclization to form the indole ring. This approach is notable for using simple anilines as the nitrogen source for the indole's pyrrole ring.[1]
Reaction Scheme Diagram
Caption: Gold/Copper catalyzed one-pot synthesis.
General Protocol Outline
Note: This is a generalized procedure based on published methods. Specific substrate optimization may be required.
Materials:
-
Substituted Aniline
-
Substituted Ynamide
-
Gold(I) catalyst (e.g., PPh3AuCl/AgOTf)
-
Copper(II) chloride (CuCl2)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the aniline (1.2 equiv.) and the ynamide (1.0 equiv.) in the anhydrous solvent.
-
Add the gold(I) catalyst system (e.g., 2.5 mol% PPh3AuCl and 2.5 mol% AgOTf).
-
Stir the reaction at the optimized temperature (e.g., 80°C) until the hydroamination is complete (monitor by TLC or LC-MS).
-
Add CuCl2 (2.0 equiv.) to the reaction mixture.
-
Continue stirring at the same or elevated temperature for several hours until the cyclization is complete.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Comparison of Synthetic Methods
| Feature | Protocol 1: Reductive Cyclization | Protocol 2: Gold-Catalyzed |
| Starting Materials | 2-halonitroarenes, methyl cyanoacetate | Anilines, ynamides |
| Reagent Cost | Generally lower; uses common lab reagents. | Higher; requires gold catalysts and specialized ynamides. |
| Scalability | High; demonstrated to be robust for library synthesis.[2] | Potentially scalable, but catalyst cost may be a factor.[6] |
| Safety & Waste | Uses hazardous NaH; generates metal waste (Zn, Fe). | Avoids hazardous azides; uses stoichiometric copper.[6] |
| Conditions | High temperature (100°C). | Moderate to high temperatures (e.g., 80°C). |
| Functional Group Tolerance | Good tolerance for various substituents demonstrated.[2] | Good functional group tolerance reported.[1][5] |
| Simplicity | Operationally simple one-pot procedure.[2] | One-pot, but requires sequential addition of reagents.[5] |
Applications in Drug Development
The methyl 2-amino-1H-indole-3-carboxylate core is a critical starting point for creating libraries of potential drug candidates. The 2-amino group provides a handle for further functionalization, such as amide bond formation, while the 3-carboxylate ester can be hydrolyzed to the carboxylic acid for similar coupling reactions or serve as a key binding element itself.[7] This allows for rapid Structure-Activity Relationship (SAR) studies, which are fundamental to modern medicinal chemistry programs aimed at optimizing lead compounds.
Conclusion
The synthesis of methyl 2-amino-1H-indole-3-carboxylate can be achieved through multiple effective pathways. The one-pot reductive cyclization of 2-nitrophenyl derivatives offers a cost-effective and highly general method suitable for generating diverse analogs. For syntheses where mild conditions and alternative starting materials are paramount, modern gold-catalyzed methods provide an elegant and efficient solution. The choice of protocol will ultimately depend on the specific needs of the research program, considering factors such as scale, cost, available starting materials, and desired functional group tolerance.
References
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Kim, Y. H., Yoo, H. J., & Youn, S. W. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications, 56(85), 12973-12976. [Link]
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Tian, X., Song, L., Rudolph, M., Rominger, F., & Hashmi, A. S. K. (2019). Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides. Organic Letters, 21(11), 4327–4330. [Link]
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Youn, S. W., Kim, Y. H., & Yoo, H. J. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications. DOI:10.1039/D0CC06490D. [Link]
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Tian, X., et al. (2019). Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides. Semantic Scholar. [Link]
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Wang, Z., et al. (2012). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 14(7), 413-418. [Link]
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Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[5][6]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033-7036. [Link]
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Wolfe, J. P., et al. (2011). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 13(19), 5236-5239. [Link]
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Wikipedia contributors. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. [Link]
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Various Authors. (n.d.). Bischler-Möhlau Indole Synthesis. Merck Index. [Link]
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D'Auria, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(3), 435. [Link]
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Various Authors. (n.d.). Bischler-Möhlau indole synthesis. chemeurope.com. [Link]
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Company, V. R., et al. (2011). Enantioselective Synthesis of 2-Amino-1,1-diarylalkanes Bearing a Carbocyclic Ring Substituted Indole through Asymmetric Catalytic Reaction of Hydroxyindoles with Nitroalkenes. The Journal of Organic Chemistry, 76(2), 526-538. [Link]
-
Company, V. R., et al. (2011). Enantioselective Synthesis of 2-Amino-1,1-diarylalkanes Bearing a Carbocyclic Ring Substituted Indole through Asymmetric Catalytic Reaction of Hydroxyindoles with Nitroalkenes. ResearchGate. [Link]
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Gribble, G. (2019). Bischler Indole Synthesis. ResearchGate. [Link]
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Wikipedia contributors. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
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Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 124-134. [Link]
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Application Note: Rapid Microwave-Assisted Synthesis of Methyl 2-amino-1H-indole-3-carboxylate
Introduction: The Significance of the 2-Aminoindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Among the diverse array of substituted indoles, the 2-aminoindole moiety stands out as a privileged scaffold, integral to a multitude of biologically active compounds. These include inhibitors of IκB kinase (IKK) for anti-inflammatory applications, phosphodiesterase-V (PDE5) inhibitors for erectile dysfunction, and compounds with hypotensive, diuretic, and appetite-suppressant properties.[1] The strategic placement of an amino group at the 2-position and a carboxylate at the 3-position, as in Methyl 2-amino-1H-indole-3-carboxylate, creates a versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates.
Conventional methods for the synthesis of such decorated indoles often involve lengthy reaction times, harsh conditions, and laborious purification procedures. In alignment with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[2][3] Microwave irradiation offers rapid, uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity, often with a significant reduction in solvent usage.[4][5][6]
This application note provides a detailed protocol for the efficient, microwave-assisted synthesis of Methyl 2-amino-1H-indole-3-carboxylate. We will explore a plausible and efficient synthetic route, delve into the mechanistic underpinnings of the transformation, and provide a comprehensive, step-by-step guide for its execution and characterization.
Synthetic Strategy: A Two-Step Approach to the 2-Aminoindole Core
While classical indole syntheses like the Fischer, Bischler, or Hemetsberger-Knittel reactions are powerful, the direct and efficient synthesis of the title compound is best achieved through a modern, two-step approach involving a nucleophilic aromatic substitution followed by a microwave-assisted reductive cyclization. This strategy offers a clear and high-yielding pathway from commercially available starting materials.
The proposed synthetic workflow is as follows:
Caption: Proposed two-step synthesis of Methyl 2-amino-1H-indole-3-carboxylate.
Mechanistic Insights: The Power of Reductive Cyclization
The key step in this synthesis is the reductive cyclization of the nitro group, which proceeds in a concerted fashion to form the indole ring.
Caption: Mechanism of reductive cyclization for indole synthesis.
The process begins with the reduction of the nitro group on the aromatic ring to an amino group, typically using a metal in acidic conditions (e.g., iron or zinc powder with hydrochloric acid).[7] Microwave irradiation significantly accelerates this reduction process. Once the amino group is formed in situ, it acts as a nucleophile and attacks the adjacent nitrile group, leading to an intramolecular cyclization. Subsequent dehydration and tautomerization yield the stable aromatic indole ring.
Experimental Protocols
Materials and Equipment
-
Reagents: 2-Fluoronitrobenzene, Methyl cyanoacetate, Potassium carbonate, Iron powder, Zinc dust, Concentrated Hydrochloric acid, Ethanol, Ethyl acetate, Hexane, Anhydrous sodium sulfate. All reagents should be of analytical grade and used as received. The key intermediate, Methyl 2-cyano-2-(2-nitrophenyl)acetate (CAS: 113772-13-7), is also commercially available.[4][6][8]
-
Equipment: Microwave synthesizer, round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), column chromatography setup, NMR spectrometer, and a mass spectrometer.
Protocol 1: Synthesis of Methyl 2-cyano-2-(2-nitrophenyl)acetate (Intermediate)
This protocol describes the synthesis of the precursor via nucleophilic aromatic substitution.
-
To a solution of 2-fluoronitrobenzene (1 equivalent) in dimethylformamide (DMF), add methyl cyanoacetate (1.1 equivalents) and potassium carbonate (2.5 equivalents).
-
Stir the reaction mixture at 80-90 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to afford Methyl 2-cyano-2-(2-nitrophenyl)acetate as a solid.
Protocol 2: Microwave-Assisted Synthesis of Methyl 2-amino-1H-indole-3-carboxylate
This protocol details the final reductive cyclization step.
-
In a microwave-safe reaction vessel, suspend Methyl 2-cyano-2-(2-nitrophenyl)acetate (1 equivalent) and iron powder (4-5 equivalents) or zinc dust in ethanol.
-
Add a few drops of concentrated hydrochloric acid to initiate the reaction.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 100-120 °C for 10-20 minutes. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction vessel to room temperature and filter the mixture through celite to remove the metal catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.
-
Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to yield Methyl 2-amino-1H-indole-3-carboxylate.
Data and Expected Results
| Parameter | Step 1: Intermediate Synthesis | Step 2: Microwave Reductive Cyclization |
| Reaction Time | 2-4 hours | 10-20 minutes |
| Temperature | 80-90 °C | 100-120 °C |
| Microwave Power | N/A | 100-200 W (as needed to maintain temperature) |
| Solvent | DMF | Ethanol |
| Yield | >80% (expected) | >70% (expected) |
| Appearance | Yellowish solid | Off-white to pale yellow solid |
Characterization of Methyl 2-amino-1H-indole-3-carboxylate (CAS: 113772-14-8)
-
¹H NMR: Expected chemical shifts (in DMSO-d₆) would include a singlet for the methyl ester protons (~3.8 ppm), signals for the aromatic protons on the indole ring (in the range of 6.9-7.8 ppm), a broad singlet for the NH₂ protons, and a broad singlet for the indole NH proton at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Expected signals would include the carbonyl carbon of the ester (~165 ppm), aromatic carbons of the indole ring, and the methyl carbon of the ester (~51 ppm).
-
Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺: 191.08.
Troubleshooting and Optimization
-
Low Yield in Step 2: If the yield of the reductive cyclization is low, ensure the iron or zinc powder is activated. The amount of acid can also be optimized; too little may result in an incomplete reaction, while too much can lead to side products. The microwave temperature and time can also be systematically varied to find the optimal conditions.
-
Incomplete Reaction: If the reaction does not go to completion, increasing the microwave irradiation time or temperature may be necessary. Ensure efficient stirring within the microwave vessel.
-
Purification Challenges: The product is relatively polar. A gradient elution for column chromatography, starting with a less polar eluent system (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, should provide good separation.
Conclusion
The application of microwave technology to the reductive cyclization of Methyl 2-cyano-2-(2-nitrophenyl)acetate provides a rapid, efficient, and high-yielding route to Methyl 2-amino-1H-indole-3-carboxylate. This method significantly reduces reaction times from hours to minutes compared to conventional heating methods and aligns with the principles of green chemistry by minimizing energy consumption. The resulting 2-aminoindole derivative is a valuable building block for the synthesis of more complex, biologically active molecules, making this protocol a valuable tool for researchers in drug discovery and medicinal chemistry.
References
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Methyl 2-cyano-2-(2-nitrophenyl)acetate - CHEMICAL POINT. (URL: [Link])
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Methyl Cyano(2-nitrophenyl)acetate, TRC 2 g | Buy Online | Toronto Research Chemicals. (URL: [Link])
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Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases | Request PDF - ResearchGate. (URL: [Link])
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. (URL: [Link])
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(PDF) Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - ResearchGate. (URL: [Link])
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz - iris.unina.it. (URL: [Link])
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One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC. (URL: [Link])
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Application Notes & Protocols: Palladium-Catalyzed Synthesis of Methyl 2-amino-1H-indole-3-carboxylate Derivatives
Introduction: The Privileged 2-Aminoindole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products, pharmaceuticals, and agrochemicals.[1] Within this family, the 2-amino-1H-indole-3-carboxylate framework represents a particularly "privileged" scaffold in drug discovery. Its unique arrangement of hydrogen bond donors and acceptors, coupled with a tunable aromatic system, allows for potent and selective interactions with a wide range of biological targets. Derivatives have demonstrated significant therapeutic potential, including as antitumor agents and inhibitors of critical enzymes like IκB kinase and phosphodiesterase-V.[2]
Traditional synthetic routes to these molecules often require harsh conditions or multi-step sequences, limiting their utility in rapid library synthesis for structure-activity relationship (SAR) studies.[2] Palladium-catalyzed cross-coupling reactions have emerged as a transformative solution, offering mild, efficient, and highly modular strategies for constructing the requisite C—C and C—N bonds with exceptional functional group tolerance.[3] This guide provides an in-depth exploration of modern palladium-catalyzed methodologies for the synthesis of methyl 2-amino-1H-indole-3-carboxylate derivatives, focusing on the underlying mechanisms, practical protocols, and key experimental insights.
Part 1: Strategic Approaches & Mechanistic Rationale
The synthesis of the target scaffold can be approached through several distinct palladium-catalyzed strategies. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule.
Strategy 1: The Larock Heteroannulation
First described by Richard C. Larock, this powerful reaction constructs the indole core via a palladium-catalyzed annulation of an o-haloaniline and a disubstituted alkyne.[4][5] To generate the target molecule, this strategy is adapted to use an o-iodoaniline and an ynamide, which serves as the three-carbon component providing both the C2-amino and C3-carboxylate functionalities.
Mechanistic Causality: The catalytic cycle is a showcase of fundamental organometallic transformations.[4] The choice of a palladium(0) precatalyst, bulky phosphine ligands, and a suitable base are critical for efficiency. The ligand stabilizes the palladium center and facilitates the crucial reductive elimination step, while the base is required for the intramolecular amination.
Catalytic Cycle Diagram:
Caption: Catalytic cycle for the Larock Heteroannulation.
Strategy 2: Intramolecular C—H Amination
A more modern and atom-economical approach involves the intramolecular cyclization of a precursor via direct C—H bond amination.[6] This strategy avoids the need for pre-halogenated anilines. A common precursor is a 2-acetamido-3-arylacrylate, which can be synthesized from a benzaldehyde derivative and N-acetyl glycine.[7] The palladium catalyst facilitates the formation of the C2—N bond through an oxidative cyclization, often using molecular oxygen as the terminal oxidant.[8]
Mechanistic Causality: This reaction proceeds through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. The acetamide group often acts as a directing group, facilitating the C—H activation step to form a palladacycle intermediate. The choice of oxidant is crucial; aerobic conditions (using O₂ or air) are highly desirable from a green chemistry perspective, as the only byproduct is water.[7]
C—H Amination Pathway Diagram:
Caption: General pathway for Pd-catalyzed C-H amination.
Strategy 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the quintessential method for forming C—N bonds.[9][10] While typically used for intermolecular couplings, it can be ingeniously applied in a domino sequence. One such approach involves the initial palladium-catalyzed N-arylation of an amine with an o-dihaloarene, followed by a second intramolecular C—N coupling to close the indole ring. More directly, one could synthesize a methyl 2-halo-1H-indole-3-carboxylate intermediate and then perform a standard Buchwald-Hartwig coupling with an ammonia equivalent to install the 2-amino group.[11]
Mechanistic Causality: The success of this reaction hinges on the ligand, which must promote both the oxidative addition of the aryl halide and the reductive elimination of the arylamine product.[9] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are state-of-the-art.[12] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido complex.[13]
Part 2: Experimental Protocols & Data
The following protocols are representative examples designed for robustness and reproducibility. All manipulations involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Domino Synthesis via Palladium-Catalyzed Annulation
This protocol adapts the principles of the Larock annulation and related domino processes. It involves the reaction of an o-iodoaniline with methyl 2-cyanoacetate, where a single palladium catalyst orchestrates a sequence of C—N coupling, cyclization, and tautomerization to yield the final product.
Experimental Workflow:
Caption: Step-by-step workflow for domino synthesis.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 2.5 mol%), Xantphos (29 mg, 0.05 mmol, 5 mol%), and Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with dry argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (5 mL). Stir for 10 minutes. Add the substituted o-iodoaniline (1.0 mmol, 1.0 equiv) followed by methyl 2-cyanoacetate (109 mg, 1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 2-amino-1H-indole-3-carboxylate derivative.
Table 1: Representative Conditions for Palladium-Catalyzed Annulation
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 85 |
| 2 | Pd₂(dba)₃ (2.0) | BINAP (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 78 |
| 3 | Pd(OAc)₂ (3.0) | SPhos (6) | K₂CO₃ (2.5) | DMF | 120 | 12 | 81 |
| 4 | Pd/C (10) | None | NaOAc (1.1) | NMP | 130 | 16 | 75[4] |
Yields are illustrative and based on typical outcomes for similar transformations.
Protocol 2: Synthesis via Intramolecular C—H Amination
This protocol describes the aerobic oxidative cyclization of a methyl 2-acetamido-3-arylacrylate substrate. This method is attractive due to the ease of substrate preparation and the use of air as the terminal oxidant.[7][8]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the methyl 2-acetamido-3-arylacrylate (0.5 mmol, 1.0 equiv) in anhydrous DMA (5 mL).
-
Catalyst Addition: Add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%).
-
Reaction Setup: Equip the flask with a reflux condenser and an air or oxygen balloon.
-
Reaction: Heat the mixture to 120 °C in a preheated oil bath and stir vigorously for 8-16 hours. The reaction is typically open to the air via the condenser.
-
Monitoring: Follow the formation of the 1-acetyl indole product by LC-MS.
-
Work-up & Deacetylation:
-
Cool the reaction to room temperature and dilute with water (20 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product is methyl 1-acetyl-2-amino-1H-indole-3-carboxylate. Dissolve this crude material in methanol (10 mL).
-
Add K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv) and stir at room temperature for 4 hours to remove the acetyl protecting group.
-
-
Purification: Neutralize the methanolic solution with 1M HCl (aq), and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry, concentrate, and purify by flash column chromatography to yield the final product.
Table 2: Optimization of Aerobic C—H Amination Conditions
| Entry | Catalyst (mol%) | Additive | Solvent | Atmosphere | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | None | DMA | Air | 120 | 75 |
| 2 | Pd(TFA)₂ (5) | None | Acetic Acid | O₂ | 100 | 82 |
| 3 | PdCl₂(MeCN)₂ (5) | Cu(OAc)₂ (10 mol%) | DMSO | Air | 120 | 79 |
| 4 | Pd(OAc)₂ (5) | Ag₂CO₃ (1 equiv) | Toluene | Air | 110 | 68 |
Data adapted from principles outlined in related C-H activation literature.[7][8] Yields represent the cyclized 1-acetyl indole intermediate.
Part 3: Final Considerations & Best Practices
-
Ligand Selection: The choice of phosphine ligand is not trivial. Bulky, electron-rich ligands like Xantphos or Buchwald's biarylphosphine ligands often accelerate the rate-limiting reductive elimination step in C—N coupling reactions.[9] For C—H activation, sometimes no external ligand is required, but additives can be crucial.
-
Solvent & Base Compatibility: Ensure the chosen base is soluble in the reaction solvent and strong enough to effect the desired transformation without causing side reactions, such as hydrolysis of the methyl ester. Common pairings include Cs₂CO₃ in dioxane or K₃PO₄ in toluene.[4]
-
Atmosphere Control: While aerobic C—H amination reactions require oxygen, most other palladium-catalyzed cross-couplings are highly sensitive to it. The active Pd(0) species can be oxidized to inactive palladium oxides, so maintaining a strictly inert atmosphere is paramount for reproducibility.
By leveraging these powerful palladium-catalyzed methods, researchers in medicinal and process chemistry can access the valuable methyl 2-amino-1H-indole-3-carboxylate scaffold with high efficiency and modularity, accelerating the discovery of new therapeutic agents.
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Larock, R. C. (1991). Larock Indole Synthesis. Wikipedia. [Link]
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Luan, Y., et al. (2020). Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. MDPI. [Link]
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Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society. [Link]
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Li, J., Chen, J., Wang, L., & Shi, Y. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters. [Link]
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Various Authors. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. ScienceDirect. [Link]
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Li, J., Chen, J., Wang, L., & Shi, Y. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Semantic Scholar. [Link]
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Various Authors. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. [Link]
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Various Authors. (2007). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]
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Various Authors. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archive. [Link]
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Sun, X., et al. (2019). Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactivated C(sp3)–H Bonds. Organic Letters. [Link]
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Ghosal, A. (2023). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices. [Link]
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Sun, X., et al. (2021). Pd-Catalyzed Indole Synthesis via C–H Activation and Bisamination Sequence with Diaziridinone. Organic Letters. [Link]
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Various Authors. (2011). Palladium-/Copper-Catalyzed Regioselective Amination and Chloroamination of Indoles. Organic Letters. [Link]
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Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
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Various Authors. (2024). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]
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Various Authors. (2016). Progress in palladium-based catalytic systems for the sustainable synthesis of annulated heterocycles: a focus on indole backbones. Semantic Scholar. [Link]
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Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link]
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Various Authors. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Elsevier. [Link]
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Various Authors. (2014). A Simple Copper-Catalyzed Cascade Synthesis of 2-Amino-1H-indole-3-carboxylate Derivatives. ResearchGate. [Link]
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Larock, R. C. (1991). Larock Indole Synthesis. SynArchive. [Link]
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Various Authors. (2014). ChemInform Abstract: A Simple Copper-Catalyzed Cascade Synthesis of 2-Amino-1H-indole-3-carboxylate Derivatives. ResearchGate. [Link]
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Buchwald, S. L., & Hartwig, J. F. (1994). Buchwald–Hartwig amination. Wikipedia. [Link]
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Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkat USA. [Link]
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Various Authors. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
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Various Authors. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Various Authors. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. [Link]
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Various Authors. (2016). Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds. PubMed. [Link]
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Various Authors. (2016). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. NIH. [Link]
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Various Authors. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC - NIH. [Link]
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Application Notes & Protocols: Fischer Indole Synthesis for 2-Amino-3-Carboxylate Derivatives
Introduction: The Enduring Relevance of a Classic Reaction
The Fischer indole synthesis, first reported by Emil Fischer in 1883, stands as a cornerstone of heterocyclic chemistry.[1] It is one of the oldest and most reliable methods for constructing the indole nucleus, a privileged scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals.[2][3][4] The indole ring is a critical pharmacophore, and its derivatives are central to drugs ranging from the anti-migraine triptans to anti-cancer agents.[1][5]
This guide focuses on a specific, high-value application of this reaction: the synthesis of indole-2-amino-3-carboxylate derivatives. These structures are direct analogues of tryptophan, the essential amino acid, and serve as vital building blocks in medicinal chemistry for the development of peptide mimics, enzyme inhibitors, and other complex bioactive molecules.[6][7] While the classic Fischer synthesis can require harsh conditions, modern adaptations allow for its use with more elaborate and sensitive substrates, making it a powerful tool for today's drug development professionals.[6]
The Mechanistic Heart of the Synthesis: A Step-by-Step Analysis
The Fischer indole synthesis is a sophisticated, acid-catalyzed cascade reaction that transforms an arylhydrazine and an enolizable aldehyde or ketone into an indole.[1][8] Understanding the causality behind each step is critical for troubleshooting and optimizing the reaction for specific targets like 2-amino-3-carboxylate derivatives.
The reaction proceeds through the following key transformations:
-
Phenylhydrazone Formation: The process begins with the condensation of an arylhydrazine with a carbonyl compound—in our case, a protected α-amino-β-keto ester. This is a reversible acid-catalyzed formation of an imine-like intermediate.[9][10]
-
Tautomerization to Ene-hydrazine: The initially formed phenylhydrazone is in equilibrium with its tautomeric form, an ene-hydrazine. This step is crucial as it positions the atoms for the subsequent key rearrangement.[1][10]
-
[9][9]-Sigmatropic Rearrangement: This is the defining, irreversible step of the synthesis. Upon protonation, the ene-hydrazine undergoes a concerted[9][9]-sigmatropic rearrangement, analogous to a Cope rearrangement.[1][11] This pericyclic reaction forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond, effectively setting the stage for the indole framework.
-
Rearomatization: The resulting di-imine intermediate rapidly undergoes proton transfer to regain the energetic stability of an aromatic ring.[11]
-
Intramolecular Cyclization & Ammonia Elimination: The nucleophilic amino group attacks the electrophilic imine carbon in an intramolecular cyclization, forming a five-membered ring aminal.[8][11] Under the acidic conditions, this intermediate readily eliminates a molecule of ammonia to generate the final, stable aromatic indole product.[1][9]
Caption: Key stages of the Fischer indole synthesis mechanism.
Protocol Design: Synthesis of Ethyl 2-Acetamido-1H-indole-3-carboxylate
This protocol details a reliable, two-part procedure for synthesizing a representative tryptophan analogue. The key is the use of a commercially available or readily synthesized carbonyl precursor, diethyl 2-acetamido-3-oxosuccinate, which provides the necessary functionality for the target molecule.
Part A: Phenylhydrazone Formation
This initial step forms the direct precursor for the cyclization. It is often performed separately to ensure purity before committing to the more demanding cyclization step.
Materials:
-
Phenylhydrazine hydrochloride (5.0 g, 34.6 mmol)
-
Diethyl 2-acetamido-3-oxosuccinate (7.5 g, 34.5 mmol)
-
Sodium Acetate (2.8 g, 34.1 mmol)
-
Ethanol (95%, 100 mL)
-
Deionized Water (50 mL)
Procedure:
-
In a 250 mL round-bottom flask, dissolve phenylhydrazine hydrochloride and sodium acetate in 50 mL of deionized water with gentle warming.
-
In a separate beaker, dissolve diethyl 2-acetamido-3-oxosuccinate in 100 mL of 95% ethanol.
-
Add the ethanol solution to the aqueous solution of phenylhydrazine at room temperature with continuous stirring.
-
A yellow precipitate should form almost immediately. Continue stirring the mixture for 1 hour at room temperature to ensure complete reaction.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold 50% ethanol (2 x 30 mL) and then with cold water (2 x 30 mL).
-
Dry the resulting phenylhydrazone under vacuum. The product should be a pale yellow solid, which can be used in the next step without further purification.
Part B: Acid-Catalyzed Indole Cyclization
This step employs a strong acid catalyst to drive the cyclization to the final indole product. Polyphosphoric acid (PPA) is a highly effective catalyst and solvent for this transformation.[2][9]
Materials:
-
Diethyl 2-acetamido-3-oxosuccinate phenylhydrazone (from Part A, ~10.0 g, 31.1 mmol)
-
Polyphosphoric Acid (PPA) (100 g)
-
Ice water (500 mL)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Safety First: Polyphosphoric acid is highly corrosive and viscous. Handle with care in a chemical fume hood.
-
In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add 100 g of polyphosphoric acid. Heat the PPA to 70-80°C to reduce its viscosity.
-
Slowly add the phenylhydrazone precursor from Part A in small portions to the stirred PPA, ensuring the internal temperature does not exceed 90°C.
-
Once the addition is complete, maintain the reaction mixture at 85-90°C for 30-45 minutes. Monitor the reaction progress by TLC (thin-layer chromatography) using a 3:1 hexanes:ethyl acetate eluent.
-
After the reaction is complete, allow the mixture to cool to approximately 60°C.
-
Carefully and slowly pour the viscous reaction mixture into a large beaker containing 500 mL of vigorously stirred ice water. This quenching step is exothermic.
-
A precipitate of the crude indole will form. Continue stirring for 30 minutes until the solid is well-dispersed.
-
Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Purification:
-
Dissolve the crude solid in ethyl acetate (~200 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the solid from hot ethanol to afford pure ethyl 2-acetamido-1H-indole-3-carboxylate as off-white crystals.
-
Caption: Experimental workflow for the two-part synthesis.
Quantitative Data & Reaction Scope
The choice of acid catalyst and reaction conditions is critical and can be tailored based on the substrate's sensitivity.[2][11] While PPA is effective, other systems can be employed.
| Arylhydrazine Substituent | Carbonyl Precursor | Acid Catalyst / Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| H (Phenyl) | Diethyl 2-acetamido-3-oxosuccinate | Polyphosphoric Acid (PPA) | 85-90 | 0.5 - 1 | 70-85 |
| 4-Fluoro | Diethyl 2-acetamido-3-oxosuccinate | Ethanolic HCl | Reflux | 4 - 6 | 65-80 |
| 4-Methoxy | Diethyl 2-acetamido-3-oxosuccinate | Acetic Acid | Reflux | 8 - 12 | 60-75 |
| 4-Nitro | Diethyl 2-acetamido-3-oxosuccinate | H₂SO₄ in EtOH | Reflux | 2 - 4 | 55-70 |
Note: Electron-donating groups on the arylhydrazine ring generally facilitate the reaction, while strong electron-withdrawing groups can slow it down, potentially requiring stronger acid catalysis or higher temperatures.[3]
Product Validation and Characterization
To ensure the integrity of the final product, a full suite of analytical characterization is required.
-
¹H NMR: Expect to see characteristic signals for the indole NH (a broad singlet typically >10 ppm), aromatic protons (7-8 ppm), the ethyl ester (a quartet and a triplet), and the acetamido group (a singlet for the methyl and a singlet for the NH).
-
¹³C NMR: Key signals will include the ester carbonyl, the amide carbonyl, and the eight distinct carbons of the indole ring system.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis.
-
Infrared (IR) Spectroscopy: Shows characteristic stretches for the N-H bonds (indole and amide) and the C=O bonds (ester and amide).
By following this detailed guide, researchers can confidently apply the venerable Fischer indole synthesis to create valuable and complex 2-amino-3-carboxylate derivatives for application in drug discovery and development.
References
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54086. [Link]
-
Taber, D. F., & Stachel, S. J. (2011). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Chemistry, 15(1), 101-125. [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Shaikh, A., et al. (2021). The application of the Fischer indole synthesis in medicinal chemistry. Molecular Diversity, 25(3), 1777-1809. [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. [Link]
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875–2911. [Link]
-
Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of Modified Tryptophan Derivatives. European Journal of Organic Chemistry, 2015(2), 269-286. [Link]
-
Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
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- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Streamlining the Synthesis of Substituted 2-Aminoindoles via One-Pot Methodologies
Abstract
The 2-aminoindole scaffold is a privileged structural motif integral to numerous pharmacologically active compounds and clinical drug candidates, demonstrating a wide array of biological activities.[1] Traditional multi-step syntheses of these valuable heterocycles often suffer from drawbacks such as low overall yields, significant waste generation, and high labor costs. This application note provides a detailed guide for researchers, scientists, and drug development professionals on efficient one-pot synthetic strategies to access highly substituted 2-aminoindoles. We will explore key transition-metal-catalyzed and metal-free methodologies, offering mechanistic insights, comprehensive, step-by-step protocols, and troubleshooting advice to facilitate their adoption in both academic and industrial research settings.
Introduction: The Significance of 2-Aminoindoles and One-Pot Synthesis
The indole nucleus is a cornerstone in medicinal chemistry, and the introduction of an amino group at the C2-position significantly enhances its therapeutic potential. 2-Aminoindoles are key fragments in compounds targeting a range of conditions, including cancer (as IκB kinase inhibitors), cardiovascular diseases (as phosphodiesterase-V inhibitors), and neurological disorders.[1]
The imperative in modern drug discovery is to produce complex molecules efficiently and sustainably. One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, embody this principle. This approach offers numerous advantages over conventional stepwise methods:
-
Increased Efficiency: Eliminates the need for intermediate isolation and purification, saving time, solvents, and resources.
-
Higher Yields: Avoids material loss that occurs during workup and purification of intermediates.
-
Improved Atom and Step Economy: Maximizes the incorporation of starting material atoms into the final product.
-
Simplified Procedures: Reduces operational complexity and the potential for human error.
This guide focuses on robust one-pot methods that leverage readily available starting materials to construct the 2-aminoindole core.
Methodology I: Dual Metal-Catalyzed Synthesis from Anilines and Ynamides
A highly effective and versatile one-pot strategy involves the sequential use of gold and copper catalysts to construct 2-aminoindoles from simple anilines and ynamides.[2] This method is noted for its broad substrate scope and good functional group tolerance.[2][3]
Principle & Mechanism
The reaction proceeds via a two-stage catalytic process within a single pot:
-
Gold(I)-Catalyzed Hydroamination: In the first step, a gold(I) catalyst facilitates the regioselective addition of the aniline's amino group across the carbon-carbon triple bond of the ynamide. This forms a stable amidine intermediate.
-
Copper(II)-Mediated Oxidative Cyclization: Upon completion of the hydroamination, a copper(II) salt (e.g., CuCl₂) is introduced. The copper(II) promotes an intramolecular oxidative C-H amination/cyclization of the ortho-C-H bond of the aniline ring onto the amidine nitrogen, forging the indole core and delivering the final 2-aminoindole product.[2]
The proposed mechanistic sequence is illustrated below.
Detailed Experimental Protocol: Synthesis of N-(1-benzyl-1H-indol-2-yl)-4-methyl-N-phenylbenzenesulfonamide
This protocol is adapted from a demonstrated, highly efficient synthesis of diversely substituted 2-aminoindoles.[2]
Materials:
-
N-Phenyl-N-(phenylethynyl)-p-toluenesulfonamide (Ynamide, 0.2 mmol, 1.0 equiv)
-
Benzylamine (Aniline equivalent, 0.3 mmol, 1.5 equiv)
-
Gold(I) Chloride (AuCl, 0.005 mmol, 2.5 mol%)
-
Silver Triflate (AgOTf, 0.005 mmol, 2.5 mol%)
-
Copper(II) Chloride (CuCl₂, 0.4 mmol, 2.0 equiv)
-
1,2-Dichloroethane (DCE), anhydrous (2.0 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the ynamide (69.5 mg, 0.2 mmol), gold(I) chloride (1.2 mg, 0.005 mmol), and silver triflate (1.3 mg, 0.005 mmol).
-
Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (2.0 mL) followed by benzylamine (32.2 mg, 33 µL, 0.3 mmol).
-
Step 1 - Hydroamination: Seal the tube and stir the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the ynamide is fully consumed (typically 2-4 hours).
-
Step 2 - Cyclization: Cool the mixture to room temperature. Add copper(II) chloride (53.8 mg, 0.4 mmol) to the reaction mixture in one portion.
-
Reaction Completion: Reseal the tube and stir the mixture at 80 °C for 12-16 hours.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL). Extract the mixture with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-aminoindole product.
Substrate Scope & Data
This methodology demonstrates broad applicability with various substituted anilines and ynamides, providing moderate to excellent yields.
| Entry | Aniline Substituent (R¹) | Ynamide Aryl Group (Ar) | Yield (%) |
| 1 | H | Phenyl | 92 |
| 2 | 4-MeO | Phenyl | 85 |
| 3 | 4-Cl | Phenyl | 78 |
| 4 | 2-Me | Phenyl | 81 |
| 5 | H | 4-Tolyl | 90 |
| Data synthesized from representative yields found in the literature for Au/Cu catalyzed systems.[2] |
Methodology II: Palladium-Catalyzed One-Pot Synthesis from o-Iodoanilines
Another powerful one-pot strategy utilizes a palladium-catalyzed Sonogashira coupling followed by a spontaneous intramolecular cyclization. This approach is particularly effective for synthesizing 2-amidoindoles from o-iodoanilines and terminal ynamides.[4][5]
Principle & Mechanism
A key advantage of this method is that the cyclization step often proceeds spontaneously without requiring an additional catalyst or reagent to activate the alkyne, which is a common requirement in other indole syntheses.[4]
-
Palladium-Catalyzed Sonogashira Coupling: The reaction initiates with a standard Sonogashira cross-coupling between the o-iodoaniline and the terminal ynamide, catalyzed by a palladium complex and a copper(I) co-catalyst. This forms a C-C bond and generates a 2-alkynylaniline intermediate in situ.
-
Spontaneous Intramolecular Hydroamination: The newly formed 2-alkynylaniline intermediate, activated by the electron-donating ynamide moiety, undergoes a rapid 5-endo-dig cyclization. The aniline nitrogen attacks the internal carbon of the alkyne, leading directly to the 2-amidoindole product.
Detailed Experimental Protocol: Synthesis of 1-Tosyl-2-(N-tosyl-N-methylamino)-1H-indole
This protocol is based on the one-pot synthesis of 2-amidoindoles developed by Skrydstrup and coworkers.[4][5]
Materials:
-
2-Iodo-N-tosylaniline (0.26 mmol, 1.0 equiv)
-
N-Methyl-N-ethynyl-p-toluenesulfonamide (Ynamide, 0.31 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.013 mmol, 5 mol%)
-
Copper(I) Iodide (CuI, 0.026 mmol, 10 mol%)
-
Triethylamine (Et₃N, 0.78 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (3.0 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine 2-iodo-N-tosylaniline (100 mg, 0.26 mmol), Pd(PPh₃)₂Cl₂ (9.1 mg, 0.013 mmol), and CuI (5.0 mg, 0.026 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (3.0 mL) and triethylamine (109 µL, 0.78 mmol). Stir the suspension for 5 minutes at room temperature.
-
Ynamide Addition: Add the ynamide (65 mg, 0.31 mmol) to the mixture.
-
Reaction: Seal the tube and stir the reaction at room temperature for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Directly load the crude residue onto a silica gel column and purify using flash chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired 2-amidoindole.
General Experimental Workflow & Troubleshooting
A standardized workflow is critical for reproducibility. The following diagram and table provide a general overview and common troubleshooting points.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | Inactive catalyst; Poor quality reagents/solvents; Insufficient temperature. | Use freshly opened/purified solvents and reagents. Activate catalyst if necessary. Screen higher temperatures. |
| Stalled at Intermediate | Deactivation of the second catalyst; Steric hindrance preventing cyclization. | Add a fresh portion of the second catalyst. Increase reaction temperature or time. Consider a different catalyst system. |
| Formation of Multiple Byproducts | Side reactions (e.g., homocoupling of alkyne); Decomposition of reagents or product. | Lower reaction temperature. Use a more selective catalyst or add specific ligands. Ensure a completely inert atmosphere. |
| Low Isolated Yield after Chromatography | Product is highly polar and sticks to silica; Product is volatile. | Use a different stationary phase (e.g., alumina, C18). Add a small amount of triethylamine to the eluent for basic compounds. Use care during solvent removal. |
Conclusion
One-pot syntheses represent a paradigm shift in the efficient construction of complex heterocyclic molecules like substituted 2-aminoindoles. The dual metal (Au/Cu) and single metal (Pd) catalyzed methods described herein offer robust, versatile, and high-yielding pathways from simple, readily available precursors. By understanding the underlying mechanisms and following detailed protocols, researchers can significantly accelerate the discovery and development of novel chemical entities for therapeutic applications.
References
-
Reddy, R. et al. (2018). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications. Available at: [Link]
-
Youn, S. W. et al. (2018). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications, 54(21), 2649-2652. Available at: [Link]
-
Dooleweerdt, K. et al. (2009). Application of Ynamides in the Synthesis of 2-Amidoindoles. Organic Letters, 11(1), 221-224. Available at: [Link]
-
Reddy, P. et al. (2018). One-pot synthesis of 2-aminoindole derivatives. ResearchGate. Available at: [Link]
-
Ahmed, R. et al. (2015). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines and Alkynes in the Presence of Cu2O. European Journal of Organic Chemistry. Available at: [Link]
-
Dooleweerdt, K., Ruhland, T., & Skrydstrup, T. (2009). Application of ynamides in the synthesis of 2-amidoindoles. PubMed. Available at: [Link]
-
Wang, L. et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(2), 140-146. Available at: [Link]
-
Tian, X. et al. (2019). Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of ynamides in the synthesis of 2-amidoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Purity Isolation of Methyl 2-amino-1H-indole-3-carboxylate via Automated Flash Column Chromatography
An Application Guide and Protocol
Senior Application Scientist Note: The purification of polar, amine-containing heterocyclic compounds like Methyl 2-amino-1H-indole-3-carboxylate presents a common challenge in medicinal chemistry and drug development. The primary obstacle is the interaction between the basic amine functionality and the acidic silanol groups on the surface of standard silica gel, which can lead to peak tailing, low recovery, and even degradation of the target compound. This guide provides a comprehensive, field-tested protocol that addresses these challenges through a systematic approach, beginning with mobile phase optimization via Thin-Layer Chromatography (TLC) and culminating in a robust, automated flash chromatography method. The causality behind each step is explained to empower researchers to adapt this protocol to similar purification challenges.
Principle of Separation: Normal-Phase Chromatography
The purification strategy for Methyl 2-amino-1H-indole-3-carboxylate is based on the principles of normal-phase chromatography.[1][2] In this mode of separation, a polar stationary phase (silica gel) is used in conjunction with a less-polar mobile phase.
-
Stationary Phase: Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[3]
-
Analyte Interaction: Methyl 2-amino-1H-indole-3-carboxylate is a polar molecule, owing to its amino (-NH2) and ester (-COOCH3) functional groups, as well as the indole nitrogen. These polar groups form hydrogen bonds with the silanol groups of the stationary phase.
-
Elution: A non-polar mobile phase will not compete effectively for the adsorption sites on the silica, causing polar compounds to be strongly retained.[2] By gradually increasing the polarity of the mobile phase (gradient elution), the affinity of the target compound for the mobile phase increases, allowing it to desorb from the stationary phase and travel down the column. Less polar impurities will elute first, followed by the more polar target compound.[1][3]
The key to a successful separation lies in finding a mobile phase composition that provides optimal differential partitioning of the target compound and its impurities between the stationary and mobile phases.
Diagram 1: Principle of Normal-Phase Separation.
Pre-Chromatography: Mobile Phase Scouting with TLC
Before committing to a large-scale column separation, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). TLC serves as a small-scale, rapid proxy for column chromatography. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35 , and is well-resolved from all impurities.
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica-coated TLC plate, keeping the spot small and above the level of the solvent in the developing chamber.
-
Developing: Place the plate in a sealed chamber containing a pre-equilibrated atmosphere of the chosen mobile phase. Suggested starting solvent systems include gradients of Ethyl Acetate (EtOAc) in Hexane or Petroleum Ether.[4][5]
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).
-
Rf Calculation: Calculate the Rf value for each spot:
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimization:
-
If Rf is too low (<0.2): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of EtOAc in Hexane).
-
If Rf is too high (>0.5): The mobile phase is too polar. Decrease the proportion of the polar solvent.
-
For Amines: If significant tailing is observed, add 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase. This neutralizes the acidic silica sites, preventing strong ionic interactions with the basic amine.[6]
-
| Trial Solvent System (Hexane:EtOAc) | Target Rf | Observation | Action Required |
| 90:10 | 0.05 | Compound is highly retained. | Increase mobile phase polarity. |
| 70:30 | 0.30 | Good separation from non-polar spots (Rf > 0.6). | Optimal for starting the column. |
| 50:50 | 0.65 | Compound elutes too quickly; poor separation. | Decrease mobile phase polarity. |
Detailed Protocol: Automated Flash Chromatography
This protocol is designed for an automated flash chromatography system using a pre-packed silica gel cartridge.
3.1. Materials and Reagents
-
Stationary Phase: Pre-packed silica gel cartridge (e.g., 12 g for 50-200 mg crude material).
-
Crude Sample: Methyl 2-amino-1H-indole-3-carboxylate.
-
Solvents (HPLC Grade):
-
Solvent A: Hexane (or Petroleum Ether)
-
Solvent B: Ethyl Acetate (EtOAc)
-
Modifier: Triethylamine (TEA) (if required, based on TLC)
-
Loading Solvent: Dichloromethane (DCM)
-
-
Apparatus:
-
Automated flash chromatography system with UV detector.
-
Rotary evaporator.
-
Collection tubes.
-
3.2. Sample Preparation and Loading
Causality: Proper sample loading is critical for achieving high resolution. Loading the sample in a strong solvent will cause the initial band to broaden, leading to poor separation. Dry loading is the preferred method for compounds that are sparingly soluble in the mobile phase.
-
Dissolution: Dissolve the crude material (e.g., 150 mg) in a minimal volume of a strong, volatile solvent like Dichloromethane (DCM) or Acetone (approx. 2-3 mL).
-
Adsorption: Add ~1.5 g of silica gel to the solution.
-
Drying: Concentrate the silica-sample slurry to a dry, free-flowing powder using a rotary evaporator. This ensures all solvent is removed.
-
Loading: Carefully load the dried powder into an empty solid-load cartridge compatible with your flash system.
3.3. Chromatography Workflow
Diagram 2: Overall Purification Workflow.
3.4. Elution Method
-
System Setup: Install the solid-load cartridge and the main purification cartridge onto the system.
-
Solvent Lines: Place solvent lines into the appropriate mobile phases (A: Hexane, B: Ethyl Acetate). If TEA is used, add it to Solvent B at a 0.5% concentration.
-
Equilibration: Equilibrate the column with 2-3 column volumes (CV) of the initial mobile phase composition (e.g., 95% A, 5% B). This ensures the stationary phase is ready for the separation.
-
Gradient Program: Based on the TLC results (Rf ≈ 0.3 at 30% EtOAc), a suitable gradient is designed to first wash out non-polar impurities before eluting the target compound.
-
Isocratic Hold: 5% B for 2 CV.
-
Linear Gradient: 5% to 60% B over 20 CV.
-
Isocratic Hold: 60% B for 3 CV (to ensure complete elution).
-
-
Detection: Set the UV detector to monitor at 254 nm, where the indole chromophore absorbs strongly.
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal slope.
3.5. Post-Chromatography Processing
-
Fraction Analysis: Spot every other collected fraction onto a TLC plate and run it in the optimized mobile phase (7:3 Hexane:EtOAc) to identify the fractions containing the pure product.
-
Pooling: Combine the fractions that show a single, clean spot corresponding to the target compound.
-
Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator under reduced pressure.
-
Purity and Identity Confirmation: The identity and purity of the isolated solid should be confirmed by analytical methods such as NMR and LC-MS.[5][7]
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution |
| Peak Tailing | Acid-base interaction between the amine and silica gel. | Add 0.5-1% triethylamine (TEA) or another volatile base to the mobile phase to neutralize active silica sites.[6] |
| Poor Separation | Inappropriate mobile phase polarity; sample band broadening. | Re-optimize the mobile phase using TLC. Ensure the sample is loaded using the dry-loading technique. |
| No Compound Elutes | Mobile phase is not polar enough; compound may have degraded on silica. | Increase the polarity of the gradient significantly (e.g., up to 100% EtOAc, then a DCM/Methanol gradient). Consider using a less acidic stationary phase like alumina. |
| Low Recovery | Irreversible adsorption to the silica. | Use a mobile phase modifier (TEA). Avoid leaving the compound on the column for an extended period.[8] |
References
- Vertex AI Search. (2026). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Phenomenex. (2025).
- Columbia University. (n.d.).
- Waters Corporation. (n.d.).
- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- University of Alberta. (n.d.).
- Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
- Magritek. (n.d.).
- Biotage. (2023).
- A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. (2010).
Sources
Recrystallization Techniques for High-Purity Methyl 2-amino-1H-indole-3-carboxylate
An Application Guide
Abstract
This application note provides a comprehensive guide to the recrystallization of Methyl 2-amino-1H-indole-3-carboxylate (CAS: 113772-14-8), a key heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the compound's susceptibility to oxidative degradation, this guide emphasizes techniques that preserve product integrity while achieving high purity. We present detailed, step-by-step protocols for single-solvent and mixed-solvent recrystallization, a troubleshooting guide for common issues, and the underlying scientific principles that inform these methodologies.
Introduction: The Challenge of Purifying 2-Aminoindoles
Methyl 2-amino-1H-indole-3-carboxylate is a valuable building block in the synthesis of pharmacologically active agents. Like many electron-rich 3-aminoindoles, this compound is prone to instability, often sensitive to light and air, which can lead to oxidative dimerization or other decomposition reactions.[1] Therefore, achieving analytical-grade purity requires robust purification methods that are both effective and mindful of the compound's inherent reactivity.
Recrystallization is a powerful, cost-effective technique for purifying solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. A successful recrystallization can significantly enhance purity, improve crystal morphology, and ensure the reliability of downstream applications. This guide is designed for researchers and drug development professionals seeking to establish a validated purification protocol for this specific indole derivative.
Physicochemical Profile & Solubility Rationale
Understanding the physicochemical properties of Methyl 2-amino-1H-indole-3-carboxylate is fundamental to designing an effective recrystallization strategy. The molecule's structure incorporates both polar and non-polar features, which dictates its solubility behavior.
-
Hydrophobic Core: The bicyclic indole ring system is largely non-polar and aromatic.
-
Polar Functionalities: The amino (-NH₂) and methyl ester (-COOCH₃) groups are polar and capable of hydrogen bonding.
This amphiphilic nature suggests that single, highly polar solvents (like water) or highly non-polar solvents (like hexanes) will likely be poor choices for recrystallization. Instead, solvents of intermediate polarity, such as alcohols or esters, or mixed-solvent systems are predicted to be most effective. The amino group also imparts a basic character, influencing solubility in acidic or basic media, though such conditions may promote degradation.[2]
| Property | Value | Source |
| CAS Number | 113772-14-8 | [3][4] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |
| Molecular Weight | 190.20 g/mol | [3] |
| Appearance | Typically a solid (e.g., powder, crystals) | Inferred from related compounds[5] |
| Storage Conditions | 2-8 °C, Inert atmosphere, Keep in dark place | [4] |
The Recrystallization Workflow: A Step-by-Step Overview
The process of recrystallization follows a logical sequence of steps designed to separate the desired compound from impurities. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Caption: General workflow for purification by recrystallization.
Recommended Recrystallization Protocols
Given the compound's instability, all procedures should be performed expeditiously, and it is advisable to work under an inert atmosphere (e.g., Nitrogen or Argon) where possible, especially during prolonged heating.
Protocol A: Single Solvent Recrystallization (Ethanol)
Ethanol is often a good starting point for compounds with both polar and non-polar character. Related indole esters have been successfully recrystallized from ethanol.[6]
Methodology:
-
Preparation: Place 1.0 g of crude Methyl 2-amino-1H-indole-3-carboxylate into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Dissolution: Add approximately 10 mL of ethanol to the flask. Heat the mixture gently on a hot plate with stirring. Add more ethanol in small portions (0.5-1.0 mL) until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for ensuring the solution becomes supersaturated upon cooling, maximizing product recovery.
-
Hot Filtration (If Necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities. Rapid cooling can trap impurities.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 20-30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount (2-3 mL) of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol B: Mixed-Solvent Recrystallization (Ethyl Acetate / Hexanes)
A mixed-solvent system is ideal when no single solvent has the desired solubility profile. Here, ethyl acetate acts as the "good" solvent (dissolves the compound well), and hexanes act as the "anti-solvent" (the compound is insoluble). This combination is effective for purifying compounds of intermediate polarity.
Methodology:
-
Preparation: Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask with a stir bar.
-
Dissolution: Heat the flask on a hot plate and add the minimum amount of warm ethyl acetate required to fully dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still warm and stirring, add hexanes dropwise. Causality: The addition of the anti-solvent decreases the overall polarity of the solvent system, reducing the solubility of the target compound and inducing precipitation.
-
Induce Crystallization: Continue adding hexanes until the solution becomes faintly cloudy (the cloud point), indicating the onset of precipitation. If it becomes too cloudy, add a drop or two of warm ethyl acetate to redissolve the precipitate and clarify the solution.
-
Cooling & Isolation: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol A.
-
Filtration and Drying: Collect, wash with a small amount of the ethyl acetate/hexanes mixture (e.g., 1:4 ratio), and dry the crystals as previously described.
Sources
Application Notes and Protocols: Methyl 2-Amino-1H-indole-3-carboxylate as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indole Scaffold and a Key Synthetic Precursor
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active compounds, from the neurotransmitter serotonin to anti-cancer alkaloids, has cemented its status as a "privileged scaffold." This guide focuses on a particularly valuable derivative, Methyl 2-amino-1H-indole-3-carboxylate , a versatile building block for the synthesis of a diverse range of bioactive molecules. Its strategic placement of amino and carboxylate functionalities allows for the construction of complex heterocyclic systems, making it an indispensable tool for drug discovery and development.[3]
This document provides detailed application notes and protocols for utilizing Methyl 2-amino-1H-indole-3-carboxylate in the synthesis of bioactive compounds, with a focus on pyrimido[5,4-b]indoles and a conceptual framework for its application in the synthesis of kinase inhibitors.
Physicochemical Properties and Reactivity Insights
Understanding the inherent chemical nature of Methyl 2-amino-1H-indole-3-carboxylate is paramount for its successful application in synthesis. Below is a summary of its key properties and a discussion on its reactivity.
| Property | Value | Reference |
| CAS Number | 113772-14-8 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [4] |
| Molecular Weight | 190.20 g/mol | [4] |
| Appearance | Off-white to light yellow powder | Commercially available |
| Solubility | Soluble in DMSO, DMF, and hot alcohols | General chemical knowledge |
The 2-aminoindole-3-carboxamide motif has gained significant traction in drug discovery. However, the reactivity of the parent ester, Methyl 2-amino-1H-indole-3-carboxylate, presents unique challenges and opportunities. Attempts to hydrolyze the ester to the corresponding carboxylic acid under both acidic and basic conditions have been reported to be problematic, leading to unexpected rearrangements or ring-opened products.[5] This "unusual reactivity" underscores the importance of carefully selecting reaction conditions to achieve the desired transformations. The nucleophilicity of the 2-amino group and the electrophilicity of the 3-carboxylate group are the primary drivers of its synthetic utility, allowing for a range of cyclization and functionalization reactions.
Application 1: Synthesis of Pyrimido[5,4-b]indoles - A Detailed Protocol
Pyrimido[5,4-b]indoles are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including their potential as α1-adrenoceptor antagonists. The reaction of Methyl 2-amino-1H-indole-3-carboxylate with isothiocyanates provides a direct and efficient route to this valuable scaffold.[3]
Reaction Scheme:
The reaction proceeds through an initial nucleophilic attack of the 2-amino group on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Subsequent intramolecular cyclization, driven by the attack of the indole C3 position onto the thiourea, followed by elimination of methanol, yields the desired 2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one.
Caption: Synthesis of Pyrimido[5,4-b]indoles.
Experimental Protocol: Synthesis of 3-Aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones
This protocol is adapted from the synthesis of analogous compounds from the corresponding ethyl ester.[3]
Materials:
-
Methyl 2-amino-1H-indole-3-carboxylate
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate)
-
Anhydrous Dimethylformamide (DMF) or Dioxane
-
Triethylamine (optional, as a base)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Methyl 2-amino-1H-indole-3-carboxylate (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous DMF or dioxane.
-
To the stirred solution, add the corresponding aryl isothiocyanate (1.1 eq) dropwise at room temperature.
-
If desired, triethylamine (1.2 eq) can be added to facilitate the reaction.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one.
Representative Data:
The following table summarizes representative yields for the synthesis of various pyrimido[5,4-b]indole derivatives from the analogous ethyl 3-amino-1H-indole-2-carboxylate.[3] Similar yields can be expected when starting with the methyl ester.
| R-group on Isothiocyanate | Product Yield (%) |
| Phenyl | 85 |
| 4-Chlorophenyl | 88 |
| 4-Methoxyphenyl | 82 |
| Naphthyl | 79 |
Application 2: A Gateway to Kinase Inhibitors - A Conceptual Protocol
General Synthetic Strategy:
A common approach involves the functionalization of the 2-amino group, often through amide bond formation or urea formation, to introduce moieties that can occupy the ATP-binding pocket of the target kinase. The 3-carboxylate can be retained, hydrolyzed to the acid, or converted to an amide to further modulate the compound's properties.
Caption: General strategies for kinase inhibitor synthesis.
Conceptual Protocol: Synthesis of a 2-(Acylamino)indole Derivative
This conceptual protocol outlines the steps for an amide coupling reaction at the 2-amino position, a common transformation in the synthesis of kinase inhibitors.
Materials:
-
Methyl 2-amino-1H-indole-3-carboxylate
-
Carboxylic acid of interest (R-COOH)
-
Amide coupling reagent (e.g., HATU, HOBt/EDC)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Organic base (e.g., DIPEA, triethylamine)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in the anhydrous solvent.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add Methyl 2-amino-1H-indole-3-carboxylate (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(acylamino)indole derivative.
Rationale for Experimental Choices:
-
Coupling Reagents: HATU and HOBt/EDC are commonly used to form an activated ester from the carboxylic acid, which is then readily attacked by the 2-amino group of the indole. These reagents are known for their high efficiency and for minimizing side reactions.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are chosen to dissolve the reactants and facilitate the reaction without interfering with the coupling reagents.
-
Base: An organic base like DIPEA is used to neutralize the acidic byproducts of the coupling reaction and to ensure the 2-amino group is in its free, nucleophilic form.
Conclusion
Methyl 2-amino-1H-indole-3-carboxylate is a readily accessible and highly versatile building block for the synthesis of a wide array of bioactive molecules. Its unique reactivity profile, characterized by the nucleophilic 2-amino group and the electrophilic 3-carboxylate, enables the construction of complex heterocyclic systems such as the medicinally relevant pyrimido[5,4-b]indoles. Furthermore, this scaffold serves as an excellent starting point for the development of kinase inhibitors through functionalization of the 2-amino position. The protocols and insights provided in this guide are intended to empower researchers in their efforts to discover and develop novel therapeutics based on the privileged indole core.
References
-
Sharma, S., Kumar Das, A., & Singh, S. (2023). Bioactive Indole Heterocycles and their Synthetic Routes: A Comprehensive Review. Current Trends in Biotechnology and Pharmacy, 17(Supplement 3A), 52. [Link]
-
Babu, B. R., & Nayak, S. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15(1). [Link]
- Shestakov, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45, 782–795.
-
Wishart, G. N., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(4), 2841–2886. [Link]
-
Riseley, R., et al. (2023). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2023(5), 124-134. [Link]
Sources
Application Notes & Protocols: Synthesis and Antimicrobial Evaluation of Methyl 2-amino-1H-indole-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The indole scaffold represents a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. This document provides a comprehensive guide for the synthesis and antimicrobial evaluation of novel analogs based on the "Methyl 2-amino-1H-indole-3-carboxylate" core. We present detailed, field-proven protocols for the chemical synthesis of a representative analog and for the subsequent screening of its antimicrobial efficacy using standardized methods such as the Kirby-Bauer disk diffusion assay and broth microdilution for Minimum Inhibitory Concentration (MIC) determination. The causality behind experimental choices, from reaction conditions to assay parameters, is thoroughly explained to ensure both reproducibility and a deeper understanding of the underlying scientific principles. This guide is intended to empower researchers in the rational design and development of new indole-based antimicrobial candidates.
Introduction: The Indole Scaffold as a Promising Antimicrobial Agent
The indole nucleus is a fundamental heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2][3] Its unique electronic properties and structural versatility have made it a cornerstone in drug discovery, leading to the development of drugs with anticancer, antiviral, and anti-inflammatory properties.[3][4] In recent years, indole derivatives have gained significant attention for their potent antimicrobial activities against a broad spectrum of pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5][6]
The 2-amino-1H-indole-3-carboxylate core is a particularly attractive starting point for the development of new antimicrobial agents. The presence of the amino group at the C2 position and the carboxylate at C3 offers multiple points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR). By modifying these functional groups, it is possible to fine-tune the physicochemical properties of the molecules, such as lipophilicity and hydrogen bonding capacity, which are critical for their interaction with microbial targets and their ability to penetrate bacterial cell membranes.[6] This application note provides a detailed workflow for the synthesis of analogs of Methyl 2-amino-1H-indole-3-carboxylate and the evaluation of their antimicrobial potential.
Synthesis of Methyl 2-amino-1H-indole-3-carboxylate Analogs
The synthesis of the target analogs is approached in a two-stage process: first, the synthesis of the core scaffold, Methyl 2-amino-1H-indole-3-carboxylate, followed by its derivatization. The synthetic strategy is designed for versatility, allowing for the introduction of a variety of substituents to generate a library of compounds for SAR studies.
General Synthetic Scheme
The overall synthetic approach involves the synthesis of the parent indole core followed by N-acylation at the 2-amino position to yield the final analogs.
Sources
Application Notes & Protocols: Leveraging Methyl 2-amino-1H-indole-3-carboxylate in the Synthesis of Novel Anticancer Agents
Introduction: The Significance of the Indole Scaffold in Oncology
The indole ring system is a prominent and privileged scaffold in medicinal chemistry, frequently appearing in the structures of marketed drugs and clinical candidates.[1][2] Its prevalence stems from its ability to mimic the structure of tryptophan and interact with a wide range of biological targets implicated in cancer, including kinases, tubulin, and DNA.[3][4][5] The indole framework offers a unique combination of hydrogen bonding capabilities, aromatic stacking interactions, and a geometry that is amenable to binding within enzyme active sites and receptor pockets.[2] Among the diverse array of indole-based starting materials, Methyl 2-amino-1H-indole-3-carboxylate serves as a particularly versatile and powerful building block for the synthesis of innovative anticancer agents. The strategic placement of a nucleophilic amino group at the 2-position and an electrophilic carboxylate at the 3-position provides a rich platform for diverse chemical transformations, enabling the construction of complex and potent molecules.
This guide provides an in-depth exploration of the application of Methyl 2-amino-1H-indole-3-carboxylate in the design and synthesis of novel anticancer therapeutics. It is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this valuable scaffold.
PART 1: Synthetic Strategies & Methodologies
The unique bifunctional nature of Methyl 2-amino-1H-indole-3-carboxylate allows for a wide array of synthetic manipulations. The 2-amino group is a prime site for acylation, alkylation, and condensation reactions, while the 3-carboxylate can be readily transformed into amides, hydrazides, or other functional groups. Furthermore, the indole nitrogen can be functionalized to modulate the physicochemical properties of the final compounds.
Synthesis of Fused Heterocyclic Systems: Indolo[2,3-b]quinolines
A prominent class of anticancer agents derived from this indole precursor are the indolo[2,3-b]quinolines. These planar aromatic systems are known to intercalate into DNA and inhibit topoisomerase enzymes, leading to cancer cell death.
Protocol 1: Synthesis of a Representative Indolo[2,3-b]quinoline Derivative
Step 1: Condensation with a Diketone
-
In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-amino-1H-indole-3-carboxylate (1.0 equivalent) and 1,3-cyclohexanedione (1.1 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to ambient temperature, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the enaminone intermediate.
Step 2: Thermal Cyclization
-
Suspend the intermediate from the previous step in a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to 240-250 °C for 1-3 hours to facilitate intramolecular cyclization and aromatization.
-
After cooling, add a non-polar solvent like hexane to precipitate the crude product.
-
Isolate the solid by filtration and purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure indolo[2,3-b]quinoline.
Rationale for Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and an acid catalyst for the initial condensation reaction.
-
High-Boiling Point Solvent: The high temperature afforded by solvents like Dowtherm A is necessary to overcome the activation energy for the thermal cyclization and subsequent aromatization to form the stable quinoline ring.
Experimental Workflow for Indolo[2,3-b]quinoline Synthesis
Caption: Synthesis of Indolo[2,3-b]quinolines.
Synthesis of Substituted Indole-2-Carboxamides
The 2-amino group can be readily acylated to form a variety of indole-2-carboxamides, which have shown a broad range of anticancer activities.
Protocol 2: General Synthesis of Indole-2-Carboxamides
Step 1: Amide Coupling
-
To a solution of Methyl 2-amino-1H-indole-3-carboxylate (1.0 equivalent) and a carboxylic acid of interest (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a base like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).[6]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Representative Reaction Parameters
| Starting Material | Carboxylic Acid | Coupling Agent | Solvent | Yield (%) |
| Methyl 2-amino-1H-indole-3-carboxylate | Benzoic Acid | EDCI/DMAP | DCM | 85-95 |
| Methyl 2-amino-1H-indole-3-carboxylate | Acetic Acid | HATU/DIPEA | DMF | 80-90 |
PART 2: Biological Evaluation & Mechanistic Analysis
Following the successful synthesis of novel compounds, a thorough biological evaluation is imperative to ascertain their anticancer potential.
In Vitro Cytotoxicity Screening
A primary assessment of anticancer activity involves determining the cytotoxicity of the synthesized compounds against various cancer cell lines.
Protocol 3: MTT Assay for Cell Viability
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium and add them to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Reagent: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.
Elucidation of the Mechanism of Action
Compounds exhibiting potent cytotoxicity are further investigated to understand their mechanism of action. This can involve a variety of assays targeting specific cellular processes.
Signaling Pathway Analysis: Targeting Protein Kinases
Many indole-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.[7]
Caption: Inhibition of Receptor Tyrosine Kinases.
Conclusion
Methyl 2-amino-1H-indole-3-carboxylate has proven to be a highly valuable and versatile starting material for the synthesis of a diverse range of anticancer agents. Its unique chemical reactivity allows for the construction of complex molecular architectures capable of interacting with various biological targets. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this privileged scaffold in the ongoing quest for more effective cancer therapies.
References
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]
-
Anuradha, Mittal, A., & Sharma, S. (2023). Indole as an emerging scaffold in anticancer drug design. AIP Conference Proceedings, 2872(1). [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, O. M. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(15), 5873. [Link]
-
Khan, I., et al. (2019). Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs. RSC Advances, 9(21), 11947–11954. [Link]
-
Anuradha, Mittal, A., & Sharma, S. (2023). Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing. [Link]
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Bhat, M. A., et al. (2022). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 27(19), 6245. [Link]
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Sadowska, K., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7585. [Link]
-
Li, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 183-196. [Link]
-
Hassan, A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(30), 27367–27383. [Link]
-
Kumar, D., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42525–42535. [Link]
-
Al-Ostoot, F. H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3740. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 2-amino-1H-indole-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-amino-1H-indole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.
The 2-aminoindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with therapeutic potential, including antitumor and antibacterial agents.[1] The successful synthesis of key intermediates like Methyl 2-amino-1H-indole-3-carboxylate is therefore a critical step in many drug discovery programs.
This guide focuses primarily on the most robust and widely cited synthetic route: a sequence involving the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for the final cyclization.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing Methyl 2-amino-1H-indole-3-carboxylate?
The most established route involves a two-main-stage process: first, the Japp-Klingemann reaction between a diazotized aniline derivative and a β-keto-ester to form a hydrazone, followed by the Fischer indole synthesis to cyclize this intermediate into the final indole product.[2][4][5] This method is highly versatile and avoids the direct use of often unstable hydrazine starting materials.[4]
Q2: What are the essential starting materials for this synthesis?
The core starting materials are a substituted aniline (which will form the benzene ring portion of the indole), a β-keto-ester such as methyl acetoacetate, and reagents for diazotization (e.g., sodium nitrite and a strong acid like HCl).
Q3: What are the most critical parameters to control throughout the synthesis?
There are three critical stages where precise control is paramount:
-
Diazotization: Maintaining a low temperature (typically 0–5 °C) is crucial to prevent the decomposition of the unstable diazonium salt.
-
Japp-Klingemann Coupling: The pH of the reaction medium must be carefully controlled (usually weakly acidic to neutral) to facilitate the coupling of the diazonium salt with the enolate of the β-keto-ester.
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Fischer Cyclization: The choice and concentration of the acid catalyst, along with temperature, are the most significant factors influencing the yield and purity of the final indole product.[6]
Q4: Is the final product, Methyl 2-amino-1H-indole-3-carboxylate, stable?
The 2-aminoindole scaffold can be sensitive. The corresponding carboxylic acid has been shown to be difficult to isolate via ester hydrolysis, as the molecule can undergo rearrangement or decarboxylation under harsh acidic or basic conditions.[1] Therefore, purification and subsequent reactions should be planned with this potential instability in mind.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Yield in the Japp-Klingemann Reaction (Hydrazone Formation)
Q: My initial coupling reaction to form the hydrazone intermediate has a very low yield. What are the likely causes?
A: This is a common bottleneck. The issue almost always lies with the stability of the diazonium salt or the conditions of the coupling reaction.
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Plausible Cause 1: Decomposition of the Diazonium Salt.
-
Explanation: Aryl diazonium salts are notoriously unstable at elevated temperatures. If the temperature during the diazotization step (addition of sodium nitrite to the aniline in acid) rises above 5-10 °C, the salt will rapidly decompose, leading to a significant loss of your key electrophile.
-
Solution:
-
Perform the diazotization in an ice-salt bath to maintain a strict temperature of 0–5 °C.
-
Use the freshly prepared, cold diazonium salt solution immediately in the subsequent coupling step. Do not store it.
-
-
-
Plausible Cause 2: Incorrect pH for the Coupling Reaction.
-
Explanation: The Japp-Klingemann reaction requires the nucleophilic addition of an enolate anion from the β-keto-ester to the electrophilic diazonium salt.[2] If the solution is too acidic, the concentration of the required enolate will be too low. If it is too basic, the diazonium salt may convert to a non-reactive diazotate species.
-
Solution:
-
After preparing the diazonium salt, add it to a cooled solution of your β-keto-ester that has been buffered.
-
The presence of a base like sodium acetate is often used to maintain a suitable pH (typically 4-6), ensuring a sufficient concentration of both the enolate and the active diazonium cation.[4]
-
-
-
Plausible Cause 3: Hydrolysis of the Azo Intermediate.
-
Explanation: The reaction proceeds through an azo intermediate which then undergoes hydrolysis and rearrangement to form the final hydrazone.[5] The conditions must favor this transformation.
-
Solution: Ensure adequate water is present in the reaction medium and allow sufficient reaction time at a controlled temperature (often starting cold and allowing to warm to room temperature) for the hydrolysis and rearrangement to complete.
-
Issue 2: Failure or Low Yield in the Fischer Indole Synthesis (Cyclization Step)
Q: The hydrazone intermediate was successfully formed, but the final acid-catalyzed cyclization step is not working. What should I investigate?
A: The success of the Fischer indole synthesis is highly dependent on the choice of acid catalyst, solvent, and temperature.
-
Plausible Cause 1: Suboptimal Acid Catalyst or Concentration.
-
Explanation: The Fischer synthesis requires an acid to catalyze several key steps, including tautomerization and a[5][5]-sigmatropic rearrangement.[6][7] The strength and type of acid are critical. A weak acid may not be sufficient to drive the reaction, while an overly aggressive acid or high concentration could lead to degradation or unwanted side reactions.
-
Solution:
-
Screen Catalysts: Experiment with a range of Brønsted acids (e.g., ethanolic HCl, sulfuric acid, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[6] PPA is often effective as it also serves as a solvent and dehydrating agent.
-
Optimize Concentration: If using a solution like HCl in ethanol, titrate the concentration. A common starting point is 5-10% w/w.
-
Refer to the summary table below for common catalyst and solvent combinations.
-
-
-
Plausible Cause 2: Inappropriate Solvent or Temperature.
-
Explanation: The solvent must be stable to the acidic conditions and capable of reaching the temperatures required for cyclization, which can often be elevated (reflux).
-
Solution:
-
Acetic acid is a common and effective solvent that also acts as a catalyst.[7]
-
Higher-boiling solvents like toluene or xylene can be used with a catalyst like p-toluenesulfonic acid (pTSA) to allow for higher reaction temperatures.
-
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for indole syntheses by allowing for rapid and uniform heating to high temperatures.[8][9]
-
-
Issue 3: Difficulty with Product Purification and Isolation
Q: The reaction appears to have worked, but isolating a pure sample of Methyl 2-amino-1H-indole-3-carboxylate is challenging.
A: Purification can be complicated by the presence of starting material, polymeric byproducts, or product degradation.
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Plausible Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or increasing the temperature. An incomplete reaction will complicate purification significantly.
-
-
Plausible Cause 2: Formation of Tars or Polymeric Byproducts.
-
Explanation: The strongly acidic and high-temperature conditions of the Fischer synthesis can sometimes lead to the formation of acid-catalyzed polymerization or degradation products (tars).
-
Solution:
-
Upon completion, quench the reaction by pouring it into a large volume of ice-water. This will often precipitate the crude product while keeping highly polar impurities and tars in the aqueous phase.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The primary method for purification is flash column chromatography on silica gel.[1][8] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is typically effective.
-
-
-
Plausible Cause 3: Product Instability.
-
Explanation: As noted, the 2-aminoindole core can be sensitive. Attempts to perform hydrolysis to the carboxylic acid have been shown to lead to decarboxylation and the formation of an indolin-2-imine salt under acidic conditions, or a ring-opened product under basic conditions.[1] This suggests that prolonged exposure to strong acids or bases during workup should be avoided.
-
Solution: Neutralize the reaction mixture carefully during workup using a mild base like sodium bicarbonate solution. Avoid using strong bases like NaOH if possible.
-
Visualizing the Process
To better understand the core transformations, the following diagrams illustrate the reaction mechanisms and a logical troubleshooting workflow.
Reaction Mechanisms
Caption: Key stages of the Japp-Klingemann reaction.
Caption: The mechanistic pathway of the Fischer indole synthesis.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing low-yield issues.
Data Summary: Fischer Indole Synthesis Conditions
The conditions for the Fischer indole cyclization can be varied significantly to optimize the reaction for a specific substrate. The table below summarizes common catalytic systems.
| Catalyst Type | Catalyst Example | Solvent | Typical Temperature | Notes |
| Brønsted Acid | Polyphosphoric Acid (PPA) | PPA (neat) | 80 - 140 °C | Acts as both catalyst and solvent; highly viscous.[10] |
| Brønsted Acid | H₂SO₄ or HCl | Acetic Acid or Ethanol | 80 °C - Reflux | A classic and widely used method.[3][7] |
| Brønsted Acid | p-Toluenesulfonic Acid (pTSA) | Toluene or Xylene | Reflux | Allows for azeotropic removal of water. |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Acetic Acid or neat | 100 - 170 °C | A strong Lewis acid, effective for many substrates.[7][10] |
| Lewis Acid | Boron Trifluoride (BF₃·OEt₂) | Acetic Acid or Dioxane | Room Temp - 100 °C | Can often promote cyclization under milder conditions.[6] |
Reference Experimental Protocol
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates and scales. All work should be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.
Step 1: Diazotization of Aniline
-
Dissolve the starting aniline (1.0 eq) in 3M HCl in a flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-salt bath to 0–5 °C.
-
Prepare a solution of sodium nitrite (1.05 eq) in a minimum amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0–5 °C for 15-20 minutes. Use this solution immediately in the next step.
Step 2: Japp-Klingemann Coupling
-
In a separate, larger flask, dissolve methyl acetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.
-
Cool this solution in an ice bath to ~5 °C.
-
Slowly add the cold, freshly prepared diazonium salt solution from Step 1 to the stirred methyl acetoacetate solution.
-
A colored precipitate (the hydrazone) should form.
-
Continue stirring the reaction mixture, allowing it to slowly warm to room temperature over 2-4 hours.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. This crude hydrazone is often used directly in the next step without further purification.
Step 3: Fischer Indole Synthesis
-
Place the dried hydrazone (1.0 eq) into a round-bottom flask equipped with a reflux condenser.
-
Add the chosen acid/solvent system (e.g., glacial acetic acid, or polyphosphoric acid).
-
Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting hydrazone is consumed (typically 2-6 hours).
-
Allow the reaction mixture to cool to room temperature, then carefully pour it into a beaker containing a large volume of crushed ice and water.
-
A solid precipitate of the crude indole product should form.
Step 4: Workup and Purification
-
Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure Methyl 2-amino-1H-indole-3-carboxylate.[8]
References
-
Wikipedia. Japp–Klingemann reaction. Available at: [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. Available at: [Link]
-
chemeurope.com. Japp-Klingemann reaction. Available at: [Link]
-
MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]
-
Péter, B. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]
-
Organic Reactions. The Japp-Klingemann Reaction. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available at: [Link]
-
ResearchGate. Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing... Available at: [Link]
-
arkat-usa.org. Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Available at: [Link]
-
MDPI. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]
-
ResearchGate. (PDF) Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Japp-Klingemann_reaction [chemeurope.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of Methyl 2-amino-1H-indole-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-amino-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable indole derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the success of your experiments.
I. Introduction to the Synthesis and its Challenges
Methyl 2-amino-1H-indole-3-carboxylate is a key building block in medicinal chemistry, often utilized in the development of various therapeutic agents. Its synthesis, while achievable through several routes, is not without its complexities. The inherent reactivity of the 2-aminoindole scaffold makes it susceptible to a variety of side reactions and degradation pathways, often leading to challenges in obtaining high yields and purity. This guide will primarily focus on two common synthetic strategies: the copper-catalyzed cascade reaction and the reductive cyclization of 2-nitrophenylcyanoacetates, addressing the potential pitfalls of each.
A critical aspect to consider is the stability of the final product. The electron-rich nature of the 2-aminoindole system makes it sensitive to both acidic and basic conditions, as well as to air and light, which can lead to the formation of undesired byproducts and decomposition.[1] Understanding these instabilities is paramount for successful synthesis and purification.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your synthesis.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield of Methyl 2-amino-1H-indole-3-carboxylate. What are the likely causes and how can I improve it?
A: Low yields are a common frustration in the synthesis of this molecule and can stem from several factors. A systematic approach to troubleshooting is essential.
Initial Diagnostic Steps:
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Confirm Starting Material Purity: Impurities in your starting materials, such as the N-(2-halophenyl)-2,2,2-trifluoroacetamide and methyl 2-cyanoacetate (for the copper-catalyzed route) or the substituted 2-nitrophenylcyanoacetate (for the reductive cyclization route), can introduce competing side reactions. It is recommended to verify the purity of your reagents by NMR or other appropriate analytical techniques before starting the reaction.
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Analyze the Crude Reaction Mixture: Before purification, take a small aliquot of your crude reaction mixture and analyze it by TLC and/or LC-MS. This will help you determine if the desired product was formed at all, and to what extent. The presence of multiple spots on the TLC plate can indicate the formation of side products.
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Re-evaluate Reaction Conditions: Sub-optimal reaction conditions are a frequent cause of low yields. Carefully review your experimental setup, including temperature, reaction time, and the exclusion of air and moisture.
Troubleshooting Strategies:
| Potential Cause | Recommended Action | Scientific Rationale |
| Sub-optimal Temperature | Systematically vary the reaction temperature in small increments (e.g., 5-10 °C). | The rate of both the desired reaction and competing side reactions are temperature-dependent. Finding the optimal temperature will maximize the formation of the target compound. |
| Incorrect Reaction Time | Monitor the reaction progress by TLC at regular intervals to determine the optimal reaction time. | Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can lead to product degradation or the formation of byproducts. |
| Inefficient Catalyst Activity (Copper-catalyzed route) | Ensure the use of a high-quality copper catalyst (e.g., CuI) and consider using a ligand like L-proline to enhance its activity. The choice of base is also critical. | The catalyst's activity is crucial for the C-N coupling and subsequent cyclization steps. A ligand can stabilize the copper catalyst and promote the desired transformation. |
| Incomplete Reduction (Reductive cyclization route) | Ensure a sufficient excess of the reducing agent (e.g., zinc or iron powder) is used. The reaction is often sensitive to pH, which can be adjusted with acids like acetic acid. | The reduction of the nitro group to an amine is the key step in this pathway. Incomplete reduction will result in the formation of intermediate nitro- or nitroso-compounds. |
| Degradation of the Product | Work up the reaction as soon as it is complete and avoid prolonged exposure to harsh conditions (strong acids or bases). | As previously mentioned, the 2-aminoindole product is unstable and can degrade under the reaction or workup conditions. |
Issue 2: Presence of Significant Impurities and Side Products
Q: My TLC/LC-MS analysis shows the presence of several unexpected spots/peaks in my crude product. What are these impurities and how can I avoid them?
A: The formation of side products is a significant challenge in this synthesis. Below are some of the most common side reactions and their mitigation strategies.
Common Side Reactions and Their Mechanisms:
1. Formation of Indolin-2-imine Hydrochloride (Under Acidic Conditions)
A major side product, especially during purification or when using acidic catalysts, is the formation of an indolin-2-imine hydrochloride.[2] This occurs due to the instability of the 2-aminoindole-3-carboxylate ester in the presence of acid.
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Mechanism: The reaction proceeds through protonation of the indole nitrogen, followed by an intramolecular nucleophilic attack of the C2-amino group on the C3-ester carbonyl, leading to the formation of a stable cyclic imine.
dot
Caption: Formation of Indolin-2-imine under acidic conditions.
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Prevention:
-
Avoid the use of strong acids during workup and purification.
-
If acidic conditions are necessary, use them at low temperatures and for the shortest possible time.
-
Consider using a milder purification technique, such as flash chromatography with a neutral solvent system.
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2. Ring-Opened Product (Under Basic Conditions)
Treatment of methyl 2-amino-1H-indole-3-carboxylate with a strong base can lead to the formation of a ring-opened product.[2]
-
Mechanism: The mechanism likely involves the deprotonation of the C2-amino group, followed by a rearrangement that leads to the cleavage of the indole ring.
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Caption: Ring-opening of the indole under basic conditions.
-
Prevention:
-
Use mild bases for any necessary deprotonation steps.
-
Avoid prolonged exposure to strong basic conditions during the reaction and workup.
-
3. Oxidative Dimerization and Decomposition
The electron-rich 2-aminoindole core is susceptible to oxidation, especially when exposed to air and light.[1] This can lead to the formation of colored impurities and a general decomposition of the product.
-
Prevention:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
Protect the reaction mixture and the purified product from light.
-
Store the final product under an inert atmosphere at low temperatures.
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4. Byproducts from the Reductive Cyclization Route
In the synthesis involving the reductive cyclization of 2-nitrophenylcyanoacetates, several byproducts can form:
-
Incompletely Reduced Intermediates: If the reduction is not complete, you may isolate nitroso or hydroxylamino intermediates.
-
Over-reduction Products: In some cases, the indole ring itself can be reduced, leading to indoline derivatives.
-
Side reactions of the reducing agent: The choice of reducing agent is critical. For instance, using zinc in acidic media can sometimes lead to the formation of organozinc byproducts.
Troubleshooting Table for Impurities:
| Observed Impurity | Probable Cause | Suggested Solution |
| Indolin-2-imine | Acidic conditions during reaction, workup, or purification. | Neutralize the reaction mixture carefully. Use non-acidic purification methods. |
| Ring-opened product | Strong basic conditions. | Use a weaker base or buffer the reaction mixture. |
| Colored impurities | Oxidation of the product. | Work under an inert atmosphere and protect from light. |
| Nitroso/hydroxylamino intermediates | Incomplete reduction. | Increase the amount of reducing agent and/or optimize the reaction time and temperature. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare Methyl 2-amino-1H-indole-3-carboxylate?
A1: Both the copper-catalyzed cascade reaction and the reductive cyclization of 2-nitrophenylcyanoacetates are viable methods. The choice often depends on the availability of starting materials and the desired scale of the reaction. The copper-catalyzed route can be milder, while the reductive cyclization is a more classical approach. A one-pot synthesis from 2-halonitrobenzenes and cyanoacetamides followed by reductive cyclization has also been reported to be efficient.[1][3]
Q2: How should I purify the final product?
A2: Flash column chromatography is the most common method for purifying Methyl 2-amino-1H-indole-3-carboxylate. A neutral solvent system, such as a mixture of hexane and ethyl acetate, is recommended to avoid the degradation issues discussed above.[4] Recrystallization can also be an effective purification technique, but care must be taken to choose a solvent system that does not react with the product.
Q3: How should I store the purified Methyl 2-amino-1H-indole-3-carboxylate?
A3: Due to its sensitivity to air and light, the purified compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., in a freezer). Protecting it from light by using an amber-colored vial is also highly recommended.
Q4: Can I use different esters (e.g., ethyl, t-butyl) in this synthesis?
A4: Yes, other esters can be used. However, the stability of the final product and the conditions required for any subsequent ester hydrolysis will vary. For example, t-butyl esters can be cleaved under acidic conditions, which could lead to the formation of the indolin-2-imine side product.[2]
IV. Experimental Protocols
This section provides a detailed, step-by-step methodology for a common synthesis of Methyl 2-amino-1H-indole-3-carboxylate.
Protocol 1: Copper-Catalyzed Synthesis of Methyl 2-amino-1H-indole-3-carboxylate
This protocol is adapted from a known copper-catalyzed method for the synthesis of 2-amino-1H-indole-3-carboxylate derivatives.[2]
dot
Caption: Workflow for the copper-catalyzed synthesis.
Materials:
-
N-(2-bromophenyl)-2,2,2-trifluoroacetamide
-
Methyl 2-cyanoacetate
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(2-bromophenyl)-2,2,2-trifluoroacetamide (1.0 eq), methyl 2-cyanoacetate (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield Methyl 2-amino-1H-indole-3-carboxylate as a solid.
V. References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]
-
Reddit. (2021, April 15). Imine formation: Acid vs. Basic Conditions Mechanism. [Link]
-
National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. [Link]
-
Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. [Link]
-
Pearson. (n.d.). Propose mechanisms for the three imine-forming reactions just shown. [Link]
-
MDPI. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. [Link]
-
Arkat USA, Inc. (n.d.). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. [Link]
Sources
Controlling regioselectivity in indole synthesis from unsymmetrical ketones
Technical Support Center: Controlling Regioselectivity in Indole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity when synthesizing indoles from unsymmetrical ketones. The Fischer indole synthesis, while powerful, often yields mixtures of regioisomers, complicating purification and reducing yields. This document provides in-depth, practical solutions and the underlying principles to help you steer your reaction toward the desired product.
Section 1: Foundational Principles of Regioselectivity
FAQ: What are the primary factors governing regioselectivity in indole synthesis from unsymmetrical ketones?
The regiochemical outcome of the Fischer indole synthesis is determined by which α-carbon of the unsymmetrical ketone participates in the key C-C bond-forming step—the[1][1]-sigmatropic rearrangement. This, in turn, depends on the formation of one of two possible enamine (or 'ene-hydrazine') intermediates from the initial arylhydrazone.[1][2] The selectivity for one enamine over the other is governed by a delicate interplay of several factors:
-
Kinetic vs. Thermodynamic Control: This is the most critical concept. The reaction can be directed to favor either the kinetic product (formed fastest) or the thermodynamic product (most stable).
-
Kinetic Control favors the formation of the enamine from the deprotonation of the less sterically hindered α-proton. This pathway has a lower activation energy.[3][4][5] Conditions that favor kinetic control are typically lower temperatures and the use of strong, bulky, non-equilibrating bases or specific acid catalysts that promote rapid, irreversible steps.[3][4]
-
Thermodynamic Control favors the formation of the more stable, more highly substituted enamine. This pathway requires higher activation energy but leads to a lower energy intermediate.[3][4] Conditions that promote thermodynamic control involve higher temperatures and acid catalysts that allow for the equilibration of the initially formed intermediates to the most stable form before the irreversible rearrangement occurs.[3]
-
-
Steric Hindrance: Bulky substituents on the ketone will disfavor the formation of the adjacent, more substituted enamine. This effect is often exploited to achieve kinetic control.[6][7]
-
Electronic Effects: Electron-withdrawing or donating groups on the ketone or the arylhydrazine can influence the stability of the enamine intermediates and the transition state of the sigmatropic rearrangement.[8][9] For instance, an electron-withdrawing group can destabilize an adjacent developing positive charge in the transition state, disfavoring that pathway.[8][9]
-
Acid Catalyst Choice: The nature and strength of the acid catalyst are pivotal.[1][10] Strong Brønsted acids or specialized Lewis acids can significantly influence the product ratio.[6][10][11] Some acid systems, like Eaton's reagent (P₂O₅ in MeSO₃H), are known to provide exceptional regiocontrol under specific conditions.[6][12]
Decision Pathway for Regioselective Indole Synthesis
The following diagram illustrates the critical decision point in the synthesis and the factors that influence the reaction pathway.
Caption: Competing pathways in the Fischer indole synthesis.
Section 2: Troubleshooting the Fischer Indole Synthesis
This section addresses common regioselectivity problems in a practical Q&A format.
FAQ 1: My synthesis with 2-butanone and phenylhydrazine yields a mixture of 2,3-dimethylindole and 2-ethylindole. How can I selectively obtain the more stable 2,3-dimethylindole?
This is a classic thermodynamic vs. kinetic control problem. The 2,3-dimethylindole is the thermodynamic product , derived from the more substituted (and more stable) enamine. To favor this isomer, you need to establish conditions that allow the enamine intermediates to equilibrate.
Causality & Solution: At higher temperatures, the initial formation of both enamines becomes reversible. The less stable, kinetically-favored enamine can revert to the hydrazone and then reform as the more stable, thermodynamically-favored enamine. This equilibrium shifts the population toward the thermodynamic intermediate before the irreversible[1][1]-sigmatropic rearrangement occurs.
Recommended Actions:
-
Increase Temperature: Run the reaction at a higher temperature. Solvents like toluene or xylene are often used for this purpose.
-
Use an Equilibrating Acid Catalyst: Polyphosphoric acid (PPA) or glacial acetic acid are excellent choices.[10] These acids are strong enough to catalyze the reaction but facilitate the necessary equilibrium.
-
Increase Reaction Time: Allow sufficient time for the equilibrium to be established before the final cyclization. Monitor the reaction by TLC or LC-MS to determine the optimal time.
| Catalyst | Typical Temperature (°C) | Expected Outcome |
| Glacial Acetic Acid | 80 - 118 °C | Favors thermodynamic product |
| Polyphosphoric Acid (PPA) | 100 - 150 °C | Strong push to thermodynamic product |
| Zinc Chloride (ZnCl₂) | 150 - 200 °C (neat) | Often favors thermodynamic product |
FAQ 2: How can I synthesize the 2-ethylindole (the kinetic product) from the same starting materials?
To obtain the kinetic product (2-ethylindole), you must create conditions where the faster-forming, less-substituted enamine is trapped by a rapid, irreversible rearrangement before it can equilibrate.
Causality & Solution: The formation of the enamine at the methyl group (CH₃) is sterically less hindered and thus proceeds faster than at the methylene group (CH₂). By using a strong acid catalyst that promotes a very fast subsequent rearrangement at a lower temperature, you can "lock in" the kinetic product.
Recommended Actions:
-
Lower the Temperature: Perform the reaction at room temperature or slightly below if the catalyst system allows.
-
Use a Strong, Non-Equilibrating Acid: Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in methanesulfonic acid) is exceptionally effective for this purpose.[12] It is a powerful dehydrating agent and a superacid that catalyzes a rapid, low-temperature cyclization, favoring the kinetic pathway.[6][12]
-
Use a Dilute System: In cases where Eaton's reagent might be too harsh and cause decomposition, diluting the reaction mixture with a solvent like dichloromethane or sulfolane can moderate the reactivity and improve yields while maintaining regioselectivity.[6][12]
Section 3: Advanced Strategies & Alternative Syntheses
FAQ 3: My ketone is highly substituted, and even Eaton's reagent gives me a mixture. Are there other methods to ensure high regioselectivity?
When the Fischer synthesis fails to provide adequate selectivity, other named reactions or strategic modifications should be considered.
-
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-bromo-ketone with an excess of an aniline.[13] The regioselectivity is predetermined by the position of the bromine atom, offering absolute control. However, the classical conditions are often harsh.[13][14] Milder, modern protocols using microwave irradiation have been developed to improve yields and applicability.[13]
-
Larock Indole Synthesis: This palladium-catalyzed reaction between a 2-haloaniline and an alkyne offers excellent regiocontrol. For unsymmetrical internal alkynes, the larger substituent generally ends up at the C2 position of the indole, providing predictable outcomes.[7]
-
Pre-formation of a Specific Enamine/Enolate: A highly effective, albeit longer, route is to bypass the in-situ enamine formation. You can regioselectively form a specific enolate from your unsymmetrical ketone using kinetic (LDA, low temp) or thermodynamic (KH, higher temp) conditions.[4] This enolate can then be trapped (e.g., as a silyl enol ether) and subsequently reacted with a diazonium salt in a Japp-Klingemann reaction to form the desired hydrazone precursor for the Fischer synthesis. This provides unambiguous regiocontrol.
Section 4: Experimental Protocols
Protocol 1: Regioselective Synthesis of 2,3-Dimethylindole (Thermodynamic Control)
This protocol is designed to favor the formation of the more substituted indole from phenylhydrazine and 2-butanone.
Materials:
-
Phenylhydrazine (10.8 g, 100 mmol)
-
2-Butanone (7.21 g, 100 mmol)
-
Polyphosphoric Acid (PPA) (~100 g)
-
Toluene (200 mL)
-
Saturated aq. NaHCO₃ solution
-
Ethyl acetate
-
Brine
Procedure:
-
Hydrazone Formation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and condenser, combine phenylhydrazine (10.8 g), 2-butanone (7.21 g), and toluene (200 mL). Add a catalytic amount of acetic acid (0.1 mL).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is formed (approx. 2-3 hours).
-
Cool the reaction mixture to room temperature. The toluene solution of the phenylhydrazone can be used directly.
-
Cyclization: In a separate 1 L flask, heat polyphosphoric acid (~100 g) to 90-100°C with mechanical stirring.
-
Slowly add the toluene solution of the hydrazone to the hot PPA over 30 minutes. An exotherm may be observed. Maintain the internal temperature between 120-130°C.
-
After the addition is complete, stir the viscous mixture at 130°C for 1 hour. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the hydrazone.
-
Work-up: Cool the reaction mixture to ~80°C and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2,3-dimethylindole.
Protocol 2: Regioselective Synthesis of 2-Ethylindole (Kinetic Control)
This protocol uses Eaton's reagent to favor the formation of the less substituted indole. [CAUTION: Eaton's reagent is highly corrosive. Handle with extreme care in a fume hood.]
Materials:
-
Phenylhydrazone of 2-butanone (prepared separately, 16.0 g, 100 mmol)
-
Eaton's Reagent (10% P₂O₅ in MeSO₃H, 150 mL)
-
Dichloromethane (DCM, 200 mL)
-
Crushed ice
-
Saturated aq. NaHCO₃ solution
-
Ethyl acetate
Procedure:
-
Preparation of Eaton's Reagent: In a fume hood, slowly and carefully add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) in a 1:10 w/w ratio with efficient stirring. The process is highly exothermic. Allow the reagent to cool to room temperature before use.[6]
-
Cyclization: Dissolve the phenylhydrazone of 2-butanone (16.0 g) in DCM (200 mL) in a 500 mL flask and cool the solution to 0°C in an ice bath.
-
With vigorous stirring, add the prepared Eaton's reagent (150 mL) dropwise over 45 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, stir the reaction at 0°C for an additional 1-2 hours. Monitor the reaction by TLC for completion.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice (~1 kg) with vigorous stirring.
-
Slowly neutralize the mixture with saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate 2-ethylindole.
References
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. Available at: [Link]
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. Available at: [Link]
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. Available at: [Link]
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica. Available at: [Link]
-
Karmakar, R., & Pahari, P. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Asian Journal of Organic Chemistry. Available at: [Link]
-
Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
-
Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Möhlau‐Bischler indole synthesis. [Image]. Available at: [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Available at: [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Regioselectivity observed in the Bischler method. [Image]. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Available at: [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available at: [Link]
-
Tetrahedron Letters. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Available at: [Link]
-
Petroselli, M., et al. (2020). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers. Available at: [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
-
Douglas, C. J., & Krska, S. W. (2015). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available at: [Link]
-
Professor Dave Explains. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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Technical Support Center: Purifying Methyl 2-amino-1H-indole-3-carboxylate
Document ID: TSC-2AI3C-SILICA-V1
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of Methyl 2-amino-1H-indole-3-carboxylate, with a specific focus on its observed decomposition on standard silica gel during column chromatography. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these stability challenges, ensuring higher yields and purity for your critical intermediates.
The 2-aminoindole scaffold is a vital pharmacophore found in numerous biologically active molecules.[1] However, the electron-rich nature of this moiety, particularly the exocyclic amino group at the C2 position, renders it susceptible to degradation, especially under the acidic conditions presented by standard silica gel.[2] This guide will walk you through the causes of this decomposition and provide validated strategies for mitigation.
Troubleshooting & FAQs
Q1: Why is my purified Methyl 2-amino-1H-indole-3-carboxylate sample showing low yield and multiple unknown spots on TLC after column chromatography?
Answer:
This is a classic symptom of on-column decomposition. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH), which can act as Brønsted or Lewis acids.[2][3] For a molecule like Methyl 2-amino-1H-indole-3-carboxylate, this acidic environment can trigger several decomposition pathways:
-
Acid-Catalyzed Dimerization/Polymerization: The electron-rich indole ring, further activated by the 2-amino group, can be protonated. This protonation can initiate electrophilic attack on another neutral indole molecule, leading to dimers and oligomers that are often highly colored and remain at the baseline of your TLC.
-
Oxidation: Electron-rich aminoindoles are sensitive to air oxidation, a process that can be accelerated by the acidic surface of silica gel. This often results in the formation of colored impurities.
-
Strong Adsorption: The basic 2-amino group can interact strongly with the acidic silanol groups via ionic bonds.[2] This can lead to irreversible adsorption onto the column, resulting in significant yield loss and severe tailing or streaking of the product spot on TLC.[4][5]
A quick way to confirm if your compound is unstable on silica is to perform a 2D TLC test.[6] Spot your crude material in one corner, run the plate in a suitable eluent, dry it completely, and then run it again in the same eluent but rotated 90 degrees. If you see spots that are not on the diagonal, it indicates that the compound is degrading upon contact with the silica.[6]
Q2: I noticed a dark brown or purple band forming at the top of my silica column. Is this related to decomposition?
Answer:
Yes, this is a strong visual indicator of on-column decomposition. The formation of highly conjugated systems, such as oligomers or oxidation products, often results in compounds that absorb visible light, appearing as dark, immobile bands on the column. The acidic environment at the top of the column, where the compound is loaded in a concentrated band, creates a localized environment where these degradation reactions are most pronounced.
Q3: How can I prevent the decomposition of my compound during silica gel chromatography?
Answer:
The most effective strategy is to neutralize the acidic activity of the silica gel. This is typically achieved by "deactivating" the silica or by modifying the mobile phase.
Strategy 1: Deactivation with a Basic Modifier
The most common and effective method is to add a small amount of a volatile amine base, such as triethylamine (TEA) or ammonium hydroxide, to your solvent system.[7][8] This base will preferentially interact with the acidic silanol sites, effectively neutralizing the stationary phase and preventing your compound from being protonated or strongly adsorbed.
Strategy 2: Pre-washing the Silica Gel
For particularly sensitive compounds, you can pre-treat or "deaden" the silica gel column before loading your sample.[9] This involves flushing the packed column with a solvent system containing 1-3% triethylamine, followed by a flush with the pure eluent to remove excess TEA before loading the compound.[7][9]
Below is a detailed protocol for both approaches.
Q4: Are there alternatives to standard silica gel for purifying sensitive aminoindoles?
Answer:
Absolutely. If decomposition persists even with deactivated silica, consider using an alternative stationary phase.[10]
| Stationary Phase | Principle of Operation & Best Use Case | Advantages | Disadvantages |
| Neutral Alumina | A basic or neutral stationary phase.[11] Ideal for purifying basic compounds like amines that are sensitive to acidic silica. | Eliminates acid-catalyzed decomposition. Good for separating moderately polar compounds. | Can sometimes have stronger adsorption for polar functional groups than silica. Activity can vary based on water content. |
| Reversed-Phase Silica (C18) | A non-polar stationary phase where polar compounds elute first.[11] Useful if your compound is soluble in polar solvents like water/methanol/acetonitrile. | Excellent for separating polar compounds. Avoids issues with acidic silanol groups.[12] | Requires different solvent systems (e.g., water/ACN, water/MeOH). May not be suitable for non-polar impurities. |
| Amino-propylated Silica | Silica gel functionalized with aminopropyl groups, creating a weakly basic surface.[2] | Specifically designed for purifying basic compounds.[2] Reduces tailing and strong adsorption. | Can be more expensive than standard silica. May have different selectivity. |
| Florisil | A neutral magnesium silicate adsorbent.[11] | A mild, neutral alternative to silica. | Can sometimes lead to irreversible adsorption for certain compounds; testing is recommended.[11] |
Key Experimental Protocols
Protocol 1: Purification using a Triethylamine-Modified Mobile Phase
This is the frontline approach for mitigating decomposition on standard silica gel.
-
Solvent System Selection: Develop a solvent system (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rf of ~0.2-0.3 on a TLC plate.
-
Mobile Phase Preparation: Prepare your bulk mobile phase. To this solvent mixture, add 1-2% triethylamine (TEA) by volume. For example, for 1 L of eluent, add 10-20 mL of TEA.
-
Column Packing: Pack your column using the TEA-modified mobile phase as you normally would.
-
Sample Loading: Dissolve your crude product in a minimum amount of a suitable solvent (dichloromethane or the mobile phase is often a good choice). If solubility is low, consider dry loading.[6]
-
Elution: Run the column using the TEA-modified mobile phase, collecting fractions and monitoring by TLC as usual.
-
Post-Purification: After combining the pure fractions, the volatile triethylamine can be easily removed during solvent evaporation under reduced pressure.
Protocol 2: Dry Loading for Insoluble or Highly Polar Samples
If your compound is not very soluble in the eluent, dry loading is recommended to ensure a narrow band and prevent precipitation on the column.[6][10]
-
Dissolve your crude material in a suitable solvent (e.g., dichloromethane, methanol).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude material) to the solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Gently pour this powder onto the top of your pre-packed column (packed with the TEA-modified eluent from Protocol 1).
-
Carefully add a thin layer of sand on top of the dry-loaded sample to prevent disturbance.
-
Begin elution as described in Protocol 1.
Visual Logic and Workflow Diagrams
Troubleshooting Flowchart for Aminoindole Purification
This diagram outlines the decision-making process when encountering issues during the purification of Methyl 2-amino-1H-indole-3-carboxylate.
Caption: Decision workflow for troubleshooting purification.
Mechanism of Silica-Induced Decomposition vs. Protection
This diagram illustrates the interaction between the aminoindole and silica, and how triethylamine acts as a protective agent.
Caption: Protective action of triethylamine on silica.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from [Link]
-
Silver, J. (2014, November 4). Answer to "When basification of silica gel is required, before using Column chromatography?". ResearchGate. Retrieved from [Link]
-
TheBlondDutchGuy. (2015, May 13). Comment on "Deactivating Silica Gel with Triethylamine". Reddit. Retrieved from [Link]
-
Park, Y. (2018, June 18). Question on "How can i isolate polar basic compound with silica gel column chromatography?". ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2021). Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC. Biomedical Chromatography, 35(6), e5068. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
St-Gelais, A. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]
-
Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Retrieved from [Link]
-
Nawrocki, J., et al. (2004). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Journal of Separation Science, 27(1-2), 27-43. Retrieved from [Link]
-
Ciaffo, G. M., et al. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 26(11), 3344. Retrieved from [Link]
-
Wang, S., et al. (2012). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Organic Letters, 14(12), 3052–3055. Retrieved from [Link]
-
Greco, G., & Letzel, T. (n.d.). HILIC Stationary Phases. Retrieved from [Link]
-
Imtakt. (n.d.). Interactions of HPLC Stationary Phases. Retrieved from [Link]
-
Bill, W. (2019, May 17). Answer to "Reasons for decomposition of isolated compounds from plant extracts?". ResearchGate. Retrieved from [Link]
-
Reddy, T. R., et al. (2019). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications, 55(1), 123-126. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]
-
Baldi, B. G., & Slovin, J. P. (1982). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Plant Physiology, 70(5), 1423–1426. Retrieved from [Link]
-
radiatorcheese. (2016, March 30). Comment on "What compounds are unstable in a silica gel column (chromatography)". Reddit. Retrieved from [Link]
-
Gontarska, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3568. Retrieved from [Link]
-
El-Sharkawey, A., & El-Toumy, S. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Separations, 11(7), 183. Retrieved from [Link]
-
Wang, Y., et al. (2024). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. Beilstein Journal of Organic Chemistry, 20, 680–687. Retrieved from [Link]
-
Wang, Y., et al. (2009). Immobilization of (1S,2R)-(+)-2-amino-1,2-diphenylethanol derivates on aminated silica gel with different linkages as chiral stationary phases and their enantioseparation evaluation by HPLC. Chirality, 21(4), 442-448. Retrieved from [Link]
-
Li, Y., et al. (2021). Switchable synthesis of 3-aminoindolines and 2′-aminoarylacetic acids using Grignard reagents and 3-azido-2-hydroxyindolines. Chemical Communications, 57(1), 108-111. Retrieved from [Link]
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Technical Support Center: Preventing N-Alkylation in Indole Synthesis
Welcome to the Technical Support Center for advanced indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of undesired N-alkylation during the functionalization of the indole scaffold. As a privileged structure in countless pharmaceuticals and bioactive natural products, precise control over indole substitution is paramount. This resource provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you steer your reactions toward the desired C-alkylated products and suppress the formation of N-alkylated side products.
Section 1: Troubleshooting Guide - Diagnosis and Corrective Actions
This section addresses specific problems you might be observing in your experiments. We diagnose the likely causes and provide actionable solutions based on established chemical principles.
Issue 1: My TLC/LC-MS analysis shows two spots/peaks—the desired C3-alkylated indole and a significant, less polar side product, which I suspect is the N-alkylated isomer.
Root Cause Analysis:
This is the classic presentation of competitive N- vs. C-alkylation. The indole ring possesses two primary nucleophilic sites: the nitrogen (N1) and the C3 position.[1] While the C3 position is often considered more nucleophilic in the neutral indole, the reaction outcome is a delicate balance of multiple factors. The formation of the indolate anion dramatically enhances the nucleophilicity of the nitrogen, often leading to dominant N-alkylation.
Troubleshooting Workflow:
To diagnose and solve this issue, we must consider the factors that govern the site of attack: the nature of the base, the solvent, temperature, and the electrophile itself.
dot graph "Troubleshooting_N_Alkylation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Troubleshooting workflow for mixed N/C-alkylation.
Corrective Actions & The "Why":
-
Re-evaluate Your Base:
-
The Problem: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are extremely effective at deprotonating the indole N-H (pKa ≈ 17 in DMSO).[2] This quantitatively generates the indolate anion, where the nitrogen is highly nucleophilic, leading to preferential N-alkylation.[1][3][4]
-
The Solution: Switch to a milder base. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may not fully deprotonate the indole. This establishes an equilibrium where a significant concentration of the neutral indole exists. The neutral indole reacts preferentially at the more nucleophilic C3 position.
-
Causality: The choice of base directly controls the concentration of the key reactive species: the neutral indole (favors C3 attack) versus the indolate anion (favors N1 attack).
-
-
Modify the Solvent System:
-
The Problem: Highly polar aprotic solvents like DMF and DMSO are excellent at solvating the cation (e.g., Na⁺) of the base.[3][4] This creates a "naked" and highly reactive indolate anion, which readily attacks the electrophile at the nitrogen atom.
-
The Solution: Switch to a less polar solvent like THF or 1,4-dioxane. In these solvents, the cation remains more tightly associated with the indolate anion as an ion pair. This ionic association can sterically hinder the N1 position and temper its reactivity, giving the C3 position a greater opportunity to react.
-
-
Control the Temperature (Kinetic vs. Thermodynamic Control):
-
The Problem: N-alkylation is often the thermodynamically more stable product, while C3-alkylation can be the kinetically favored product.[3][5] Running the reaction at elevated temperatures for extended periods can allow the initially formed C3-alkylated product to revert to the starting materials (or an intermediate) and then re-alkylate to form the more stable N-alkylated isomer.[5][6][7][8]
-
The Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 0 °C or even -78 °C and slowly warm).[6] This favors the kinetic product, which is often the desired C3-isomer.[5][7]
-
Causality: Low temperatures trap the product that is formed fastest (lower activation energy), preventing equilibration to the most stable product.[8][9]
dot graph "Kinetic_vs_Thermodynamic" { layout=dot; splines=true; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Energy profile for kinetic vs. thermodynamic control.
-
Issue 2: My indole synthesis (e.g., Fischer, Bischler) is producing N-alkylated byproducts directly, not from a post-synthesis alkylation step.
Root Cause Analysis:
This can occur if the reaction conditions of the indole synthesis itself are conducive to alkylation and a potential alkylating agent is present.
-
Fischer Indole Synthesis: While less common, if the arylhydrazine starting material or the ketone/aldehyde contains a functional group that can be converted into an alkylating agent under the strong acid and heat of the reaction, side reactions can occur. However, the more common failure mode for certain substrates is decomposition rather than alkylation.[10]
-
Bischler-Möhlau Indole Synthesis: This reaction uses an α-halo-ketone and excess aniline.[11] The conditions are harsh, and the aniline itself can be alkylated. If the newly formed indole is deprotonated by the excess aniline base, it can then compete for the α-halo-ketone or other alkylating intermediates, leading to N-alkylation.
Corrective Actions:
-
For Bischler-Möhlau Synthesis:
-
The Problem: The use of excess aniline as both reactant and base creates a complex reactive environment.[11][12]
-
The Solution: Modern modifications of the Bischler synthesis often use a non-nucleophilic base and a defined stoichiometry of the aniline reactant.[13] Consider using a milder, catalytic method if possible, or protecting the aniline nitrogen if it is not the intended nucleophile for the initial step.
-
-
One-Pot Fischer-Alkylation Sequences:
-
The Problem: When attempting a one-pot Fischer indole synthesis followed by N-alkylation, residual acid from the Fischer step can neutralize the base added for the alkylation step, leading to incomplete deprotonation and a mixture of products.
-
The Solution: Ensure the acidic catalyst from the Fischer step is completely neutralized or removed before adding the base (e.g., NaH) and alkylating agent for the subsequent N-alkylation step. A simple aqueous workup after the Fischer cyclization, followed by extraction and drying, is often the most robust approach before proceeding to the alkylation. A recently developed one-pot protocol carefully manages these conditions.[14][15]
-
Section 2: Proactive Strategies & Best Practices
To avoid N-alkylation from the outset, incorporate these strategies into your experimental design.
Strategy 1: Employing Nitrogen Protecting Groups
The most definitive way to prevent N-alkylation is to block the N1 position with a protecting group. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Key Advantages/Disadvantages |
| Tosyl | Ts | Tosyl chloride, Base (e.g., NaH) | Strong reducing agents (e.g., Na/NH₃) or strong acid. | Very robust, but removal can be harsh.[16] |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Trifluoroacetic acid (TFA) or HCl. | Easily removed under acidic conditions.[17] |
| Benzenesulfonyl | Bs | Benzenesulfonyl chloride, Base | Mild base (e.g., K₂CO₃ in MeOH). | Useful when acid/reduction-sensitive groups are present. |
| [2-(trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, NaH in DMF | Boron trifluoride etherate or fluoride source (TBAF).[18][19] | Cleavage is orthogonal to many other groups.[19][20] |
Experimental Protocol: N-Protection of Indole with a Tosyl Group
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the indole substrate (1.0 eq.).
-
Solvent Addition: Add anhydrous THF to dissolve the indole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Protection: Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude N-tosylindole by column chromatography on silica gel.
Strategy 2: Leveraging Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for achieving selective N-alkylation when that is the desired outcome, but the principles can be inverted to understand how to avoid it. PTC works by pairing the indolate anion with a large, lipophilic quaternary ammonium cation (e.g., tetrabutylammonium bromide, TBAB). This ion pair is soluble in the organic phase where the alkylating agent resides.
-
Why it favors N-alkylation: The "soft" quaternary ammonium cation preferentially associates with the "soft" nitrogen atom of the indolate, and the lack of hydrogen-bonding species in the organic phase increases the reactivity of the nitrogen.[21]
-
How to avoid it: Therefore, to favor C3-alkylation, one should avoid PTC conditions. Using protic solvents or ensuring the presence of metal cations that can coordinate more strongly to the indole ring can disfavor the conditions that make PTC so effective for N-alkylation.[4]
Section 3: Frequently Asked Questions (FAQs)
Q1: I am trying to perform a Friedel-Crafts alkylation on my indole, but I'm getting a complex mixture. Is N-alkylation the problem?
A1: It's possible, but direct N-alkylation under Friedel-Crafts conditions (Lewis or Brønsted acids) is less common than other side reactions. The indole nitrogen is not very basic, but strong acids can protonate it. More likely issues are polymerization of the electron-rich indole, or reaction at C3, which is the typical site for electrophilic attack.[22] If your alkylating agent is an alkyl halide, the Lewis acid may be promoting C3-alkylation.[23][24] To favor C3-alkylation, use a dedicated Lewis acid catalyst like B(C₆F₅)₃, which has shown high selectivity for the C3 position.[22][23][24] To prevent N-alkylation entirely, use an N-protected indole.[25]
Q2: Can the choice of alkylating agent influence the N/C selectivity?
A2: Absolutely. According to Hard-Soft Acid-Base (HSAB) theory, the C3 position of indole is a "soft" nucleophile, while the indolate nitrogen is a "harder" nucleophile. "Soft" electrophiles (e.g., allyl bromide, benzyl bromide) will tend to react faster at the soft C3 position. "Hard" electrophiles (e.g., methyl sulfate, methyl iodide) will have a greater propensity to react at the harder nitrogen atom, especially when the indolate anion is formed.
Q3: My indole has a substituent at the C3 position. Does this guarantee N-alkylation?
A3: It strongly favors N-alkylation. With the most nucleophilic carbon (C3) blocked, the next most likely sites for reaction are the N1 and C2 positions.[3] In the presence of a base that generates the indolate anion, the N1 position is overwhelmingly the most nucleophilic and reactive site. C2-alkylation is also possible but typically requires specific directing groups and transition-metal catalysis.[26]
Q4: I am performing a copper-catalyzed reaction. How can I control regioselectivity?
A4: In modern transition-metal-catalyzed reactions, the choice of ligand plays a crucial role in directing selectivity. For instance, in copper-hydride catalyzed alkylations, the use of different phosphine ligands like DTBM-SEGPHOS can lead to excellent selectivity for the N-alkylated product, while other ligands such as Ph-BPE can favor the C3-alkylated product.[27] This is a powerful strategy where the catalyst, not the inherent reactivity of the indole, dictates the reaction outcome.
References
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Cee, V.; Erlanson, D. ACS Med. Chem. Lett.2019 , 10, 1302-1308. [Link]
- Vertex AI Search Result. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Vertex AI Search Result. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC - NIH.
-
Muchowski, J.; Solas, D. Journal of Organic Chemistry. 1984 . [Link]
-
ResearchGate. A New Protecting-Group Strategy for Indoles | Request PDF. [Link]
-
MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]
-
MDPI. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. [Link]
-
Muchowski, J. M.; Solas, D. R. The Journal of Organic Chemistry. 1983 , 49 (1), 203–205. [Link]
-
ACS Publications. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry. [Link]
-
Wikipedia. Protecting group. [Link]
-
YouTube. in the chemical literature: N-alkylation of an indole. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Hughes, D. L. Why Do Some Fischer Indolizations Fail? - PMC - NIH. [Link]
-
Wikipedia. Bischler–Möhlau indole synthesis. [Link]
-
Stephan, D. W. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC - PubMed Central. [Link]
-
Royal Society of Chemistry. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]
-
ACS Publications. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles | ACS Catalysis. [Link]
-
Daugulis, O. Pd(II)-Catalyzed Regioselelctive 2-Alkylation of Indoles via a Norbornene- Mediated C-H Activation: Mechanism and Applications. [Link]
-
The Catalyst. Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
PTC Organics, Inc. PTC Selective O-Alkylation. [Link]
-
YouTube. Synthesis of INDOLE - BISCHLER Synthesis | Mechanism. [Link]
-
PubMed. Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity. [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. [Link]
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
ResearchGate. C‐alkylation versus N‐alkylation. Yields relate to isolated products. [Link]
-
ResearchGate. (PDF) Bischler Indole Synthesis. [Link]
-
ResearchGate. Catalytic direct C2‐alkylation of indoles. | Download Scientific Diagram. [Link]
-
Gribble, G. Bischler Indole Synthesis. [Link]
-
YouTube. Bischler-Möhlau Indole Synthesis Mechanism | Organic Chemistry. [Link]
-
ResearchGate. Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF. [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Kim, D. Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. [Link]
-
Thieme. Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. [Link]
-
Quora. Is indole acidic or basic?. [Link]
-
PubMed. One-pot, three-component Fischer indolisation- N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]
-
PubMed. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. [Link]
-
ResearchGate. What is the relationship (and difference) between NH acidity and HB acidity (A-NMR) in determining intramolecular H-Bonds?. [Link]
Sources
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Technical Support Center: Navigating the Hydrolysis of 2-Amino-1H-indole-3-carboxylate Esters
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the hydrolysis of methyl 2-amino-1H-indole-3-carboxylate and related esters. This guide is designed to provide in-depth, field-proven insights into why this seemingly straightforward saponification is notoriously difficult and to offer practical troubleshooting advice and alternative strategies. Our goal is to explain the causality behind experimental outcomes and provide a trustworthy resource for your synthetic endeavors.
The hydrolysis of 2-amino-1H-indole-3-carboxylate esters to their corresponding carboxylic acid is a well-documented challenge in synthetic chemistry.[1] Despite the commercial availability of the esters and a clear need for the carboxylic acid intermediate in drug discovery for amide couplings, successful isolation of 2-amino-1H-indole-3-carboxylic acid via this route is notably absent from the literature.[1] This guide will delve into the reasons for these difficulties and provide solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the common issues encountered during the hydrolysis of methyl 2-amino-1H-indole-3-carboxylate and its analogs.
Q1: My basic hydrolysis (e.g., using NaOH or LiOH) of ethyl 2-amino-1H-indole-3-carboxylate is not working. I either get no reaction or a complex mixture of products. What is happening?
A1: This is the most frequently encountered problem. The issue lies in the inherent reactivity of the 2-aminoindole scaffold under basic conditions.
-
Reduced Electrophilicity of the Ester: The ester at the 3-position is part of a vinylogous amide system, where the lone pair of the 2-amino group delocalizes into the indole ring and onto the carbonyl oxygen of the ester. This resonance significantly reduces the electrophilicity of the carbonyl carbon, making it much less susceptible to nucleophilic attack by hydroxide ions compared to a standard alkyl ester.[1] Consequently, typical room temperature conditions often result in no reaction.[1]
-
Ring-Opening Side Reaction: Upon forcing the reaction with sustained heating, instead of saponification, a ring-opening degradation reaction occurs.[1] The basic conditions can promote the cleavage of the indole ring, leading to highly polar, undesired byproducts. A 2025 study by Riseley, R. et al. reported that attempted basic hydrolysis of ethyl 2-amino-1H-indole-3-carboxylate led to a ring-opened product, demonstrating that the carboxylic acid is not easily accessible under these conditions.[1]
Q2: I switched to a tert-butyl ester to try acid-catalyzed hydrolysis, but I am not getting the desired carboxylic acid. Instead, I'm isolating a different product. What is this product and why is it forming?
A2: This is another common pitfall. While acid-catalyzed hydrolysis of a tert-butyl ester is a standard procedure, the 2-amino-1H-indole-3-carboxylic acid product is unstable under these conditions and readily undergoes decarboxylation.
-
Facile Decarboxylation: The initially formed 2-amino-1H-indole-3-carboxylic acid is prone to losing carbon dioxide under acidic conditions. The protonation of the indole ring at the C3 position creates an electrophilic intermediate that facilitates the cleavage of the C-C bond, leading to the loss of CO2.
-
Formation of Indolin-2-imine: The product you are likely isolating is indolin-2-imine hydrochloride.[1] Studies have shown that subjecting tert-butyl 2-amino-1H-indole-3-carboxylate to acidic conditions results in a quantitative conversion to this imine salt following decarboxylation.[1] The mechanism for the acid-catalyzed decarboxylation of indole carboxylic acids involves the formation of a zwitterionic intermediate.
Q3: I've tried protecting the 2-amino group (e.g., as a Boc-carbamate) before hydrolysis. Will this work?
A3: While this is a logical strategy to alter the electronic properties of the starting material, it has not proven to be a reliable solution.
-
Deprotection vs. Hydrolysis: The challenge lies in finding conditions that will selectively hydrolyze the ester without cleaving the protecting group, or vice-versa, without leading to other side reactions. For instance, attempts to hydrolyze a Boc-protected ethyl ester under basic conditions often result in the removal of the Boc group, regenerating the starting amino ester, without any ester hydrolysis observed.[1]
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting the hydrolysis of 2-amino-1H-indole-3-carboxylate esters.
Sources
Improving the solubility of "Methyl 2-amino-1H-indole-3-carboxylate" for reactions
A Senior Application Scientist's Guide to Enhancing Solubility for Synthetic Reactions
Welcome to the technical support center for Methyl 2-amino-1H-indole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile indole building block. We understand that achieving optimal solubility is often the first critical hurdle in developing robust and scalable chemical reactions. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Methyl 2-amino-1H-indole-3-carboxylate is not dissolving in my planned reaction solvent. What are the best starting solvents to consider?
Answer:
Methyl 2-amino-1H-indole-3-carboxylate possesses a combination of polar functional groups (amine, ester, N-H) and a larger, more nonpolar indole core. This dual nature means its solubility is highly dependent on the solvent's properties. While it exhibits low water solubility[1], it is generally soluble in polar aprotic solvents.
Your initial choice of solvent should be guided by the specific requirements of your reaction chemistry (e.g., compatibility with reagents, temperature range). Based on literature precedents for reactions involving this scaffold, the following solvents are recommended starting points:
-
Dimethylformamide (DMF): Often the solvent of choice, especially for reactions requiring deprotonation of the indole nitrogen with bases like sodium hydride (NaH).[2] Its high polarity effectively solvates the molecule and any ionic intermediates.
-
Dimethyl Sulfoxide (DMSO): Another excellent polar aprotic solvent that can dissolve a wide range of compounds. It's particularly useful for increasing the solubility of complex, hydrogen-bond-donating molecules.[3]
-
Acetonitrile (MeCN): A polar aprotic solvent with a lower boiling point than DMF or DMSO, making it easier to remove post-reaction. It has been used successfully in syntheses of related indole derivatives.[4][5]
-
Tetrahydrofuran (THF): A less polar option than DMF or DMSO, but often suitable for a range of organometallic and coupling reactions. It may require heating to achieve sufficient solubility.[6]
Data Summary: Qualitative Solubility of Methyl 2-amino-1H-indole-3-carboxylate
| Solvent | Type | General Solubility | Notes & Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | High | Excellent for reactions with bases (e.g., NaH).[2] High boiling point can complicate removal. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong solubilizing power.[3] Can be challenging to remove completely. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate | Good general-purpose solvent with a convenient boiling point.[4] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Often requires heating. Ensure it's anhydrous for moisture-sensitive reactions.[6] |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Moderate to Low | Can act as a nucleophile or proton source, limiting its use in certain reactions. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Low | Generally insufficient for achieving reaction concentration, but useful for extraction.[2] |
| Ethyl Acetate (EtOAc) | Moderately Polar | Low | Primarily used as a chromatography eluent or for extractions.[7] |
| Water | Polar Protic | Very Low | The compound is generally considered insoluble in water.[1] |
Question 2: I'm running an N-alkylation on the indole nitrogen. Why is my reaction sluggish, and could it be a solubility issue?
Answer:
Yes, sluggishness in N-alkylation reactions is frequently linked to poor solubility of the starting material or the intermediate indole anion. The reaction involves deprotonating the N-H of the indole ring, which is the most acidic proton, to form an indolide anion. This anion then acts as the nucleophile.
Causality and Troubleshooting:
-
Incomplete Deprotonation: If the starting material is not fully dissolved, the base (e.g., NaH, K₂CO₃) can only react with the material in solution. This leads to a low concentration of the reactive anion, slowing the reaction.
-
Precipitation of the Anion: In some solvents, the sodium or potassium salt of the indole may precipitate, effectively removing it from the reaction.
-
Solvent Choice is Critical: A solvent like DMF is highly effective for these reactions because it excels at solvating both the neutral starting material and the resulting indolide salt, keeping all components in the reactive phase.[2]
Workflow Diagram: Troubleshooting N-Alkylation
Caption: Troubleshooting workflow for N-alkylation reactions.
Question 3: I need to perform a Suzuki-Miyaura coupling. What solvent system is recommended to ensure both my indole and the boronic acid are soluble?
Answer:
Suzuki-Miyaura couplings present a unique solubility challenge as they often involve components with differing polarities and require a base, which can be aqueous.[8][9] A single solvent system may not be optimal for all reactants.
Expert Recommendation: Biphasic or Co-Solvent Systems
The most robust approach is typically a mixture of an organic solvent and an aqueous basic solution. This ensures the organic components (your indole, the aryl halide/triflate, and the palladium catalyst/ligand complex) and the inorganic components (the base and the boronic acid salt) can interact effectively at the interface.
Recommended Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask, add Methyl 2-amino-1H-indole-3-carboxylate (1.0 equiv), the aryl boronic acid (1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add a primary organic solvent such as Dioxane or Toluene . These are common choices for Suzuki couplings.[8][10]
-
Aqueous Base: Add a separate, sparged aqueous solution of a base like 2M K₂CO₃ or K₃PO₄ (2.0 equiv).[10]
-
Heating and Monitoring: Heat the biphasic mixture with vigorous stirring (e.g., 80-100 °C) to facilitate reaction at the solvent interface. Monitor by TLC or LC-MS.
-
Troubleshooting: If solubility remains an issue in the organic phase, consider adding a co-solvent like THF or switching the primary organic solvent to DMF .
Logical Relationship: Solvent System for Suzuki Coupling
Caption: Solvent phase distribution for Suzuki-Miyaura coupling.
Question 4: Can I improve solubility without changing the solvent by using additives or modifying the temperature?
Answer:
Absolutely. Modifying reaction conditions can be a powerful tool when changing the bulk solvent is not desirable.
1. Temperature Modification:
-
Mechanism: Increasing the temperature provides thermal energy to overcome the lattice energy of the solid solute, generally increasing solubility.
-
Application: For many reactions in solvents like THF or MeCN, heating to reflux can achieve the necessary concentration.
-
Caution: Be mindful of the thermal stability of your reactants and the boiling point of your solvent. Ensure your reaction is properly sealed or equipped with a reflux condenser.
2. Co-Solvents:
-
Mechanism: Adding a small amount of a stronger, miscible solvent can dramatically improve solubility.
-
Application: If your compound is sparingly soluble in THF, adding 10-20% (v/v) of DMF or NMP (N-Methyl-2-pyrrolidone) can often resolve the issue without significantly altering the overall reaction medium.
3. Chemical Derivatization (Protecting Groups):
-
Mechanism: Temporarily modifying a functional group can alter the molecule's intermolecular forces, improving solubility. The amino group and the indole N-H are primary sites for hydrogen bonding, which can lead to high lattice energy and poor solubility.
-
Application: Protecting the 2-amino group with a Boc (tert-butoxycarbonyl) group can disrupt hydrogen bonding networks and increase solubility in less polar solvents like Dichloromethane (DCM) or THF. This is a common strategy in peptide synthesis and medicinal chemistry.[11] The protecting group can be removed later under acidic conditions.
Experimental Protocol: Boc Protection to Enhance Solubility
-
Dissolution: Suspend Methyl 2-amino-1H-indole-3-carboxylate (1.0 equiv) in a suitable solvent like THF or Dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base such as Triethylamine (TEA, 1.5 equiv).
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise or as a solution in the same solvent at 0 °C to room temperature.
-
Reaction: Stir the mixture for 2-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup and Isolation: Perform a standard aqueous workup to remove the base and any unreacted anhydride. The resulting Boc-protected product will be significantly more soluble in a wider range of organic solvents.
References
-
Request PDF. Enzymatic synthesis of novel water-soluble indigoid compounds. (n.d.). [Link]
-
Riseley, R., et al. Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), pp. 202512417. [Link]
-
MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (n.d.). [Link]
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). [Link]
-
PMC - NIH. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). [Link]
-
PubMed. Development of a Suzuki cross-coupling reaction between 2-azidoarylboronic pinacolate esters and vinyl triflates to enable the synthesis of[1][3]-fused indole heterocycles. (2014). [Link]
-
ResearchGate. ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. (2010). [Link]
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). [Link]
-
PMC - NIH. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (n.d.). [Link]
-
NIH. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). [Link]
-
ACS Publications. Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. (2024). [Link]
-
Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). [Link]
-
PMC - NIH. Ethyl 1-acetyl-1H-indole-3-carboxylate. (n.d.). [Link]
-
ResearchGate. 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. (2020). [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). [Link]
-
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2019). [Link]
-
Organic Chemistry Portal. Synthesis of indoles. (n.d.). [Link]
-
Monash University. Synthesis of N-Alkyl Amino Acids. (n.d.). [Link]
-
CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (n.d.). [Link]
-
Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). [Link]
-
Chemistry LibreTexts. Structures of Amino Acids. (2024). [Link]
-
PMC - NIH. Methyl 2-(1H-indole-3-carboxamido)acetate. (n.d.). [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. (n.d.). [Link]
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- 11. chimia.ch [chimia.ch]
Technical Support Center: Scalable Synthesis of Methyl 2-amino-1H-indole-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 2-amino-1H-indole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this valuable heterocyclic scaffold. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered during scale-up operations. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Section 1: Recommended Synthetic Routes for Scalability
The synthesis of Methyl 2-amino-1H-indole-3-carboxylate presents unique challenges, primarily due to the electron-rich nature of the final product, which can be prone to oxidative degradation. Selecting an appropriate synthetic route is critical for achieving high yield, purity, and operational efficiency at scale. We will compare two robust and commonly employed strategies.
Route A: One-Pot Reductive Cyclization
This modern approach is highly efficient for scalable production. It begins with a nucleophilic aromatic substitution (SNAr) reaction between a 2-halonitrobenzene and a cyanoacetate derivative, followed by an in-situ reductive cyclization.[1][2]
Caption: One-Pot Reductive Cyclization Workflow.
Route B: Fischer Indole Synthesis
A classic and highly versatile method for indole formation, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[3][4] For this specific target, the reaction would utilize methyl pyruvate.
Caption: Key Stages of the Fischer Indole Synthesis.
Route Comparison Table
| Parameter | Route A: Reductive Cyclization | Route B: Fischer Indole Synthesis |
| Starting Materials | 2-Halonitrobenzene, Methyl Cyanoacetate | Phenylhydrazine, Methyl Pyruvate |
| Key Reagents | NaH, Zn dust, FeCl₃[1] | Strong acid catalyst (Brønsted or Lewis)[4][5] |
| Number of Steps | One-pot, two-step sequence[1] | Typically one-pot after hydrazone formation[3] |
| Pros | High efficiency, excellent yields reported[1] | Well-established, versatile, tolerant of many functional groups |
| Cons for Scale-Up | Use of NaH (safety), large excess of Zn (waste), potential for exothermic reaction | Harsh acidic conditions, elevated temperatures, potential for side products[6] |
| Overall Recommendation | Preferred for scalability due to higher reported yields and process intensification, provided appropriate safety and engineering controls are in place. | A viable alternative, especially if starting materials for Route A are unavailable or if acid-sensitive groups are not present. |
Section 2: Detailed Experimental Protocol (Route A)
This protocol is adapted from a highly efficient one-pot method and is intended for use by trained chemists.[1]
Reaction: One-Pot Synthesis of Methyl 2-amino-1H-indole-3-carboxylate
Step 1: SNAr Reaction
-
To a solution of methyl cyanoacetate (1.0 equiv.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the resulting suspension at 0 °C for 15-20 minutes.
-
Add a solution of 2-fluoronitrobenzene (1.05 equiv.) in DMF dropwise, maintaining the temperature below 10 °C. The reaction mixture will typically turn a deep purple color.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the formation of the intermediate adduct by a suitable method (e.g., LC-MS, TLC).
Step 2: Reductive Cyclization 5. Once the SNAr reaction is complete, cool the mixture again to 0 °C. 6. Carefully quench the excess NaH by the slow, dropwise addition of 1 M HCl (2.0 equiv.). 7. To the acidified mixture, add iron(III) chloride (FeCl₃, 3.0 equiv.) followed by zinc dust (Zn, 10.0 equiv.). Caution: The addition of zinc can be exothermic. 8. Heat the reaction mixture to 100 °C and maintain for 1-2 hours. The reaction progress can be monitored by LC-MS. 9. Upon completion, cool the mixture to room temperature and dilute with water. 10. Filter the mixture through a pad of celite to remove inorganic solids, washing the pad with ethyl acetate. 11. Separate the organic layer of the filtrate. Extract the aqueous layer twice more with ethyl acetate. 12. Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. 13. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 14. The crude product can be purified by flash column chromatography or recrystallization to yield the final product.
Section 3: Troubleshooting Guide
Q: My final product is a dark, intractable tar instead of a solid. What happened?
A: This is a classic sign of product degradation. The 2-aminoindole scaffold is extremely electron-rich and highly susceptible to air oxidation, which can lead to dimerization and polymerization.[7]
-
Immediate Cause: Prolonged exposure to air, especially during workup, purification at elevated temperatures, or on standing.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your workup and purification are performed under an inert atmosphere (N₂ or Ar) whenever possible.
-
Minimize Heat: Avoid excessive heating during solvent removal. Use a rotary evaporator at moderate temperatures. If performing chromatography, do not let the column run dry or sit for extended periods.
-
Rapid Processing: Process the reaction mixture and purify the product as quickly as possible after the reaction is complete. Do not let crude material sit for long periods.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer).
-
Q: The initial SNAr reaction is slow or incomplete. How can I improve it?
A: The rate of the SNAr reaction is highly dependent on several factors.
-
Potential Causes & Solutions:
-
Leaving Group: The reactivity of the 2-halonitrobenzene is critical. The typical order of reactivity is F > Cl > Br. If you are using a chloro or bromo derivative and the reaction is slow, switching to 2-fluoronitrobenzene will significantly accelerate the reaction.[1]
-
Base and Solvent Quality: Sodium hydride is very moisture-sensitive. Ensure you are using fresh, high-quality NaH and strictly anhydrous DMF. Water will quench the base and inhibit the deprotonation of methyl cyanoacetate.
-
Temperature: While the initial addition should be done at low temperatures for safety, allowing the reaction to stir at room temperature or even gentle warming (e.g., 40-50 °C) can drive it to completion. Monitor for side product formation if heating.
-
Q: My reductive cyclization step stalls, yielding primarily the SNAr adduct. What is the issue?
A: The reductive cyclization is a complex process involving the reduction of the nitro group to an amine, which then intramolecularly attacks the nitrile group.
-
Potential Causes & Solutions:
-
Metal Activity: The zinc dust may be passivated (coated with an inactive oxide layer). Using freshly activated zinc or high-quality, fine-mesh zinc dust is crucial.
-
Acid Stoichiometry: The addition of acid is necessary to neutralize the excess base from the first step and to facilitate the reduction.[1] Ensure the correct amount of acid is added. Insufficient acid can lead to a sluggish reaction.
-
Temperature: This step requires thermal energy. Ensure the reaction mixture is reaching the target temperature of 100 °C.
-
Reagent Stoichiometry: A significant excess of both zinc and the FeCl₃ catalyst is reported to be necessary for driving the reaction to completion.[1] Verify that you are using the correct equivalents as specified in the protocol.
-
Q: I am attempting to hydrolyze the methyl ester to the corresponding carboxylic acid, but I am getting unexpected products. Why?
A: The 2-amino-1H-indole-3-carboxylate system exhibits unusual reactivity, and standard ester hydrolysis conditions often fail.[8]
-
Acidic Conditions (e.g., TFA, HCl): These conditions do not typically yield the carboxylic acid. Instead, they have been shown to promote a rearrangement to form an indolin-2-imine salt.[8]
-
Basic Conditions (e.g., LiOH, NaOH): Saponification under basic conditions can lead to the opening of the indole ring itself, rather than simple ester hydrolysis.[8]
-
Recommendation: If the carboxylic acid is the desired final product, this synthetic route is not ideal. A different strategy that builds the indole core with the acid functionality already in place or uses an ester that can be cleaved under neutral conditions (e.g., a benzyl ester via hydrogenolysis) should be considered.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the primary safety considerations for scaling up the one-pot reductive cyclization route?
A:
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. It should be handled in an inert atmosphere by trained personnel. The quenching step with HCl is highly exothermic and requires a robust cooling system and slow, controlled addition.
-
Exothermic Reactions: Both the quenching of NaH and the reductive cyclization can be exothermic. A vessel with adequate cooling capacity and temperature monitoring is essential. For large-scale reactions, a heat-flow analysis is recommended.
-
Hydrogen Gas: The reaction of zinc with acid can produce hydrogen gas. The reactor must be properly vented to prevent the buildup of a flammable and explosive atmosphere.
Q: Which analytical methods are best for monitoring this reaction and ensuring final product quality?
A:
-
In-Process Controls (IPCs):
-
LC-MS: Ideal for monitoring the disappearance of starting materials and the appearance of the intermediate and final product. It provides both retention time and mass information.
-
HPLC with UV detection: A robust quantitative method for tracking reaction progress once response factors are established.
-
-
Final Product Release:
-
¹H and ¹³C NMR: Confirms the chemical structure and provides information on isomeric purity.
-
HPLC: To determine purity (typically >98% for pharmaceutical applications).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: As a simple indicator of purity.
-
Q: Is it possible to avoid using metals like zinc for the reduction step on a large scale?
A: Yes, catalytic hydrogenation is a common alternative for nitro group reductions at an industrial scale. One could perform the SNAr reaction, isolate the nitro-intermediate, and then subject it to catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst). This would be followed by a separate acid-catalyzed cyclization step to form the indole. While this transforms the process from a one-pot synthesis to a multi-step synthesis, it replaces a stoichiometric metal waste stream with a recyclable catalyst, which is often preferable for green chemistry and waste management considerations.
References
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Available at: [Link]
-
Wang, G., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(3), 245-251. Available at: [Link]
-
PubMed. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Huang, X., et al. (2011). Methyl 2-(1H-indole-3-carboxamido)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1743. Available at: [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]
-
Cravotto, G., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(3), 435. Available at: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]
-
Al-Ostath, M., et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Pharmacological Evaluation of Their Anticancer Activity. Drug Design, Development and Therapy, 14, 467-484. Available at: [Link]
-
Taber, D. F., & Stachel, S. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2379-2387. Available at: [Link]
-
Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy, 12, 88-103. Available at: [Link]
-
ResearchGate. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Available at: [Link]
-
Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. ARKIVOC, 2017(i), 148-201. Available at: [Link]
-
ResearchGate. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]
-
Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. ARKIVOC, 2025(5), 124-134. Available at: [Link]
-
ResearchGate. (2014). A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. Available at: [Link]
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. arkat-usa.org [arkat-usa.org]
Effect of catalyst choice on "Methyl 2-amino-1H-indole-3-carboxylate" synthesis outcome
Welcome to the technical support center for the synthesis of Methyl 2-amino-1H-indole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on how the choice of catalyst profoundly impacts the reaction outcome. Here, we provide in-depth, experience-driven advice, troubleshooting guides, and validated protocols to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing Methyl 2-amino-1H-indole-3-carboxylate?
The most prevalent methods involve transition-metal-catalyzed cross-coupling reactions. The two main classes are Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.[1][2] Both approaches have their distinct advantages and require careful optimization of the catalyst, ligand, base, and solvent system. While palladium systems are often lauded for their broad substrate scope and milder conditions, copper catalysis presents a more economical and less toxic alternative, albeit sometimes requiring harsher conditions.[3][4]
Q2: My reaction yield is consistently low. What is the first thing I should investigate regarding the catalyst system?
Low yield is a common issue that often points to suboptimal catalyst activity or stability. The first step is to re-evaluate your catalyst and ligand combination. For palladium-catalyzed reactions, ensure you are using an appropriate ligand for the specific transformation. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos), are often necessary to promote the crucial reductive elimination step and prevent side reactions.[5] Also, consider using a pre-formed palladium precatalyst, which can exhibit higher activity and stability compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[5]
Q3: I'm observing significant side product formation. How does the catalyst choice influence this?
Side products often arise from competing reaction pathways, which are heavily influenced by the catalyst system. For instance, in Buchwald-Hartwig aminations, a common side reaction is the hydrodehalogenation of the aryl halide starting material.[6] This can occur if the catalytic cycle is stalled or if β-hydride elimination becomes a competitive pathway. Switching to a different ligand or using a catalyst system known for rapid C-N bond formation can mitigate this. In some cases, copper catalysts can offer different selectivity profiles compared to palladium, potentially avoiding specific side reactions that plague a Pd-catalyzed process.[7]
Q4: Is it necessary to run these reactions under strictly inert (oxygen-free) conditions?
Yes, for the vast majority of palladium-catalyzed cross-coupling reactions, maintaining an inert atmosphere (e.g., argon or nitrogen) is critical. The active Pd(0) catalyst is susceptible to oxidation, which deactivates it. While some modern, highly robust catalyst systems show tolerance to air, optimal results and reproducibility are almost always achieved under inert conditions.[2] Copper-catalyzed reactions can sometimes be more tolerant, but inert conditions are still recommended for best practice.
Catalyst Selection and Performance Overview
The choice between a palladium and copper-based system is a critical decision point in the synthesis of Methyl 2-amino-1H-indole-3-carboxylate. The following table provides a comparative summary to guide your selection process.
| Parameter | Copper-Catalyzed Amination (Ullmann-type) | Palladium-Catalyzed Amination (Buchwald-Hartwig) | Key Insights & Causality |
| Catalyst Loading | 1-10 mol% | 0.5-5 mol% | Palladium catalysts are generally more efficient and operate at higher turnover numbers, requiring lower loadings.[4] |
| Temperature | 80-140 °C | Room Temp - 110 °C | The higher energy barrier for oxidative addition with copper often necessitates higher temperatures.[8] |
| Reaction Time | 12-48 hours | 2-24 hours | Buchwald-Hartwig reactions benefit from faster catalytic cycles, leading to shorter overall reaction times.[4] |
| Substrate Scope | Prefers aryl iodides/bromides. | Broad scope: chlorides, bromides, iodides, triflates. Tolerates a wide range of functional groups.[1] | The oxidative addition of Pd(0) into aryl chlorides is more feasible than with copper, expanding the substrate scope. |
| Ligand | N- or O-based chelating ligands (e.g., L-proline, diamines).[9] | Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos).[5] | The ligand's role is crucial. In Pd catalysis, bulky phosphines promote the desired reductive elimination step. In Cu catalysis, chelating ligands stabilize the metal center. |
| Base | Strong, often inorganic bases (e.g., K₃PO₄, Cs₂CO₃). | Wide variety, from strong alkoxides (NaOtBu) to weaker carbonates.[4] | The choice of base is critical for deprotonating the amine and facilitating the catalytic cycle. Palladium systems offer more flexibility. |
| Cost & Toxicity | Lower cost, less toxic.[3] | Higher cost (precious metal), residual palladium is a concern in pharmaceuticals.[3] | Copper is more earth-abundant and poses fewer toxicity concerns, making it attractive for large-scale synthesis.[3] |
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental failures with probable causes and actionable solutions rooted in catalyst and reaction parameter optimization.
Problem 1: Reaction fails to initiate or stalls at low conversion.
-
Probable Cause A: Inactive Catalyst. The active Pd(0) species is not forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂), or the catalyst has been deactivated by oxygen.
-
Solution: Switch to a commercially available, air-stable Pd(0) precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[5] These complexes readily release the active catalytic species under reaction conditions. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
-
-
Probable Cause B: Ligand Inhibition or Decomposition. The chosen phosphine ligand may be binding too strongly to the palladium center, inhibiting substrate binding, or it may be degrading at the reaction temperature.
-
Solution: Screen a panel of ligands. If using a monodentate ligand, try switching to a bidentate one like Xantphos, or vice-versa.[6] Ensure the reaction temperature does not exceed the known stability limit of the ligand. Sometimes, a slight excess of the ligand relative to the palladium source can be beneficial.[10]
-
-
Probable Cause C: Poor Base Solubility/Activity. The base may not be soluble enough in the reaction solvent or strong enough to deprotonate the amine nucleophile effectively.
-
Solution: For challenging couplings, a strong, soluble base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu) is often required.[5] If using a carbonate base (e.g., K₂CO₃), ensure it is finely powdered and vigorously stirred. Consider switching to a more polar solvent like dioxane or DMF to improve base solubility.[11]
-
Problem 2: Significant formation of a hydrodehalogenated side product (starting aryl halide is reduced).
-
Probable Cause: Competing β-Hydride Elimination. This side reaction can compete with the desired C-N reductive elimination, particularly if the amine substrate has β-hydrogens.[6]
-
Solution: The ligand choice is paramount here. Employing sterically hindered, bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) can sterically disfavor the conformation required for β-hydride elimination and accelerate the desired reductive elimination.[5]
-
Problem 3: N-Arylation of the indole nitrogen occurs instead of or in addition to amination at the C2 position.
-
Probable Cause: Incorrect Reaction Type for Target. The target molecule is a 2-aminoindole, which is typically formed via cyclization or by coupling an amine to a 2-haloindole. If you are attempting to directly arylate the nitrogen of an existing indole, you are performing a different reaction.
-
Solution: The synthesis of Methyl 2-amino-1H-indole-3-carboxylate generally proceeds via a reductive cyclization of a nitrophenyl precursor or a C-N coupling with a pre-functionalized indole (e.g., Methyl 2-bromo-1H-indole-3-carboxylate).[12] Ensure your starting materials and overall synthetic strategy are correct for forming a 2-aminoindole rather than an N-arylindole. For N-arylation, specific catalyst systems, often using nickel or different copper/palladium ligand combinations, are required.[13]
-
Visualizing the Process
General Catalytic Cycle for Buchwald-Hartwig Amination
The diagram below illustrates the generally accepted mechanism for palladium-catalyzed C-N bond formation. Understanding this cycle is key to troubleshooting, as each step can be influenced by the choice of catalyst, ligand, and base.
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Troubleshooting Workflow for Low Reaction Yield
When faced with a low-yielding reaction, a systematic approach is essential. This flowchart provides a logical decision-making process to identify and resolve the underlying issue.
Caption: A decision tree for troubleshooting low-yield C-N coupling reactions.
Detailed Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be necessary based on your specific substrate and laboratory conditions.
Protocol 1: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)
This protocol uses a modern Buchwald precatalyst and ligand system, which generally provides high yields and good functional group tolerance.
-
Materials:
-
Methyl 2-bromo-1H-indole-3-carboxylate
-
Ammonia source (e.g., Benzophenone imine as an ammonia equivalent, followed by hydrolysis)[1]
-
RuPhos Pd G3 Precatalyst (Palladium source)
-
RuPhos (Ligand)
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Toluene (Anhydrous)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Methyl 2-bromo-1H-indole-3-carboxylate (1.0 equiv), RuPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%), and RuPhos (0.04 equiv, 4 mol%).
-
Add Sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the ammonia equivalent (e.g., Benzophenone imine, 1.2 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
If using an ammonia equivalent, the resulting imine must be hydrolyzed (e.g., with aqueous HCl) to yield the primary amine.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Copper-Catalyzed Synthesis (Modified Ullmann Condensation)
This protocol represents a more classical, cost-effective approach. It may require higher temperatures and longer reaction times.
-
Materials:
-
Methyl 2-iodo-1H-indole-3-carboxylate
-
Ammonium Hydroxide (aqueous, 28-30%)
-
Copper(I) Iodide (CuI)
-
L-Proline (Ligand)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Dimethyl Sulfoxide (DMSO) (Anhydrous)
-
-
Procedure:
-
To a sealable reaction vessel, add Methyl 2-iodo-1H-indole-3-carboxylate (1.0 equiv), CuI (0.1 equiv, 10 mol%), L-Proline (0.2 equiv, 20 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous DMSO, followed by aqueous ammonium hydroxide (5.0 equiv).
-
Seal the vessel tightly.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 24-48 hours).
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
- D'Agostino, M., et al. (2021).
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Powers, D. C., & Sanford, M. S. (2014). High-Valent Organometallic Copper and Palladium in Catalysis. Topics in current chemistry, 346, 1-34.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
- EurekAlert!. (2017). Copper will replace toxic palladium and expensive platinum in the synthesis of medications.
- ChemInform. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 41(32).
- Nanomaterials. (2020). Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2016). Why Cu catalyzed reactions required more catalyst loadings as compared to the Pd catalyzed reactions?
- ResearchGate. (2021). (PDF) Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
- ACS Catalysis. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from eScholarship, University of California.
- BenchChem. (2025). A Comparative Guide to Copper-Catalyzed and Palladium-Catalyzed Amination Efficiency.
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Cyclization Reactions.
- Chemistry – A European Journal. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides.
- Riseley, R., et al. (2025).
- Acta Crystallographica Section E. (2009). Methyl 2-(1H-indole-3-carboxamido)acetate.
- DSpace@MIT. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ACS Catalysis. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
- BenchChem. (2025). Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis.
- ResearchGate. (2009). (PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives.
- Molecules. (2021). Recent Progress Concerning the N-Arylation of Indoles.
- Arkivoc. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- Mendeleev Communications. (2011). Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines.
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Validation & Comparative
A Comparative Guide to the Purity Analysis of Methyl 2-amino-1H-indole-3-carboxylate by High-Performance Liquid Chromatography
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of Methyl 2-amino-1H-indole-3-carboxylate, a crucial heterocyclic building block in medicinal chemistry and pharmaceutical development. We will explore the rationale behind a robust HPLC method, compare its utility against complementary analytical techniques, and underscore the importance of method validation in line with regulatory expectations.
Introduction: The Imperative for Purity in Indole Derivatives
Methyl 2-amino-1H-indole-3-carboxylate is a valued scaffold in the synthesis of pharmacologically active compounds. The presence of impurities, even in trace amounts, can significantly alter biological activity, impact safety profiles, and compromise the reproducibility of scientific research. Consequently, rigorous and reliable purity analysis is not merely a quality control checkpoint but a foundational requirement for successful drug discovery and development.[1]
While several analytical techniques can be employed, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most widely used method for the quantitative analysis of substituted indoles due to its versatility, high resolution, sensitivity, and reproducibility.[1] This guide will dissect a standard HPLC protocol and contextualize its performance by comparing it with powerful alternatives like Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
The Workhorse Method: Reverse-Phase HPLC for Routine Purity
RP-HPLC is the cornerstone for determining the purity of Methyl 2-amino-1H-indole-3-carboxylate. The separation is predicated on the partitioning of the analyte and its impurities between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.
Causality Behind Experimental Choices
-
Column Selection: A C18 (octadecylsilyl) column is the standard choice for this analysis. The long alkyl chains provide a hydrophobic stationary phase that effectively retains the moderately polar indole ring structure and allows for separation based on subtle differences in polarity among related impurities. A typical dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) offers a good balance between resolution and analysis time.[2]
-
Mobile Phase Strategy: A gradient elution is superior to an isocratic method for purity analysis. Potential impurities, such as starting materials, by-products from synthesis (e.g., uncyclized precursors or over-alkylated species), and degradation products, can span a wide range of polarities.[3] A gradient, typically starting with a high percentage of aqueous solvent and gradually increasing the organic solvent (e.g., acetonitrile or methanol), ensures that both highly polar and highly non-polar impurities are eluted from the column, providing a complete impurity profile.[2] The addition of a small amount of acid, like 0.1% formic or acetic acid, is crucial. It protonates the basic amino group, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate quantification.
-
Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. Methyl 2-amino-1H-indole-3-carboxylate possesses a chromophore (the indole ring system) that absorbs UV light. A DAD allows for the simultaneous monitoring of multiple wavelengths, which can help in distinguishing between impurities with different UV spectra and confirming peak purity.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and DAD.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Solvents:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Methanol/Water (50:50, v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of Methyl 2-amino-1H-indole-3-carboxylate.
-
Dissolve in 10 mL of diluent to achieve a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
A Broader Perspective: Comparative Analytical Techniques
While HPLC-UV is excellent for routine quantitative purity, a comprehensive assessment, especially during drug development, often requires orthogonal methods to identify impurities and determine absolute purity.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification
LC-MS is an indispensable tool for identifying unknown impurities. By coupling the HPLC separation with a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each impurity, which provides its molecular weight.
-
Core Advantage: The primary strength of LC-MS is structural elucidation. While HPLC-UV tells you that an impurity exists and how much of it there is, LC-MS provides crucial information to help determine what it is. Further fragmentation analysis (MS/MS) can reveal the structure of the impurity, which is vital for understanding its origin and potential toxicity.
-
Methodology: The HPLC method described above can be directly coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source, which is well-suited for polar molecules like indole derivatives.
Caption: LC-MS workflow for impurity profiling.
Quantitative Nuclear Magnetic Resonance (qNMR): For Absolute Purity
qNMR is a primary analytical technique that determines the absolute purity (mass fraction) of a substance without the need for a specific reference standard of the analyte itself.
-
Core Advantage: Unlike HPLC, which provides a relative purity based on area percent, qNMR provides an absolute purity value. It achieves this by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration. This makes qNMR invaluable for qualifying in-house reference standards.
-
Methodology: A precisely weighed amount of the sample and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d6). A 1H NMR spectrum is then acquired under specific quantitative conditions (e.g., long relaxation delay).
Performance Comparison Summary
| Parameter | HPLC-UV | LC-MS | qNMR |
| Primary Purpose | Routine purity checks, quantification of known impurities | Identification and structural elucidation of unknown impurities | Absolute purity determination, reference standard qualification |
| Quantification | Relative (Area %) | Semi-quantitative (ion intensity) or quantitative with standards | Absolute (mass fraction) |
| Specificity | High; based on retention time and UV spectrum | Very High; based on retention time and m/z ratio | Very High; based on unique chemical shifts |
| Reference Standard | Requires analyte standard for identity confirmation | Not required for identification | Requires certified internal standard |
| Complexity | Moderate | High | High |
Ensuring Trustworthiness: Method Validation According to ICH Guidelines
For any analytical method to be considered reliable and suitable for its intended purpose, especially within a regulatory context, it must be validated. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process.[4][5][6]
Key validation parameters include:
-
Specificity: Demonstrating that the method can accurately measure the analyte without interference from impurities, degradation products, or placebo components.
-
Linearity & Range: Establishing a linear relationship between the detector response and the concentration of the analyte over a specified range (e.g., 80-120% of the target concentration for an assay).[7]
-
Accuracy: The closeness of the results obtained by the method to the true value, often assessed by analyzing samples with a known amount of spiked analyte (recovery study).[4]
-
Precision: The consistency of results from repeated measurements, evaluated at two levels: repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[7][8]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. The ICH suggests signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ.[4]
-
Robustness: The ability of the method to remain unaffected by small, deliberate changes in parameters like mobile phase composition, pH, or column temperature.
Caption: Key parameters for HPLC method validation.
Conclusion
For the critical task of assessing the purity of Methyl 2-amino-1H-indole-3-carboxylate, RP-HPLC is an exceptionally robust, precise, and reliable method for routine quality control. Its strength lies in its ability to separate and quantify the main component from process-related impurities and degradation products.
However, a truly comprehensive quality assessment, particularly for drug development professionals, necessitates a multi-faceted strategy. The coupling of HPLC with mass spectrometry (LC-MS) is essential for the unequivocal identification of unknown impurities, providing insights that are critical for process optimization and safety assessment. Furthermore, qNMR serves as the ultimate arbiter for determining absolute purity, making it the gold standard for qualifying reference materials. By judiciously selecting and validating the appropriate combination of these techniques, researchers and scientists can ensure the quality, safety, and integrity of their materials, leading to more reliable and reproducible scientific outcomes.
References
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- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
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- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- PubMed. (n.d.).
- American Society for Microbiology. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
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- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
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- Sigma-Aldrich. (n.d.).
- Agilent. (2010). Analysis of Amino Acids by HPLC.
- Magritek. (n.d.).
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- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
- ResearchGate. (2025). (PDF)
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Comparative Guide to Validated Analytical Methods for 2-Aminoindole Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Analytical Imperative for 2-Aminoindole Derivatives
The 2-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and serotonin receptor agonists. Its inherent reactivity and potential for isomerism, however, present unique challenges for chemical analysis. Ensuring the identity, purity, and stability of these derivatives is paramount for reliable preclinical research, robust process development, and ultimately, patient safety. This necessitates the use of well-characterized and rigorously validated analytical methods.
This guide provides a comparative overview of validated analytical techniques for the characterization and quantification of 2-aminoindole derivatives. We will delve into the principles behind method selection, compare the performance of common chromatographic techniques, and provide actionable protocols grounded in established validation standards.
Foundational Analytical Techniques: A Comparative Overview
The choice of an analytical method is dictated by the specific question being asked. Are you trying to confirm the structure of a newly synthesized derivative, quantify it in a complex matrix, or identify unknown impurities? The most common and powerful techniques for analyzing 2-aminoindole derivatives are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV-Vis detection, HPLC is the workhorse for purity assessment and quantification in quality control settings. Reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is the most common modality. The choice of a stationary phase (e.g., C18, C8) and mobile phase composition is critical for achieving adequate resolution of the main peak from impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers superior selectivity and sensitivity compared to HPLC-UV. It couples the separation power of LC with the mass-resolving capability of a mass spectrometer. LC-MS is indispensable for identifying unknown metabolites or degradation products, and for quantification at very low concentrations, which is often required for pharmacokinetic studies.
The development and validation of these methods should adhere to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline on "Validation of Analytical Procedures".
Workflow for Method Development and Validation
A structured approach is essential for developing a robust and reliable analytical method. The process begins with understanding the physicochemical properties of the analyte and culminates in a fully validated method ready for routine use.
Caption: General workflow for analytical method development and validation.
Comparative Analysis of Validated HPLC Methods
While numerous methods exist, we will compare two representative validated reversed-phase HPLC methods for different applications: a stability-indicating assay and a method for analyzing a key synthetic precursor.
A stability-indicating method is specifically designed to resolve the active pharmaceutical ingredient (API) from its potential degradation products, proving that the method can accurately measure the API in the presence of its degradants.
| Parameter | Method 1: Stability-Indicating HPLC for a Kinase Inhibitor | Method 2: Purity Assay for 2-Aminoindole Precursor |
| Analyte | 2-aminoindole-based kinase inhibitor | 5-Bromo-2-aminoindole |
| Technique | RP-HPLC with UV Detection | RP-HPLC with UV Detection |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient: Acetonitrile and 0.1% Formic Acid in Water | Isocratic: 60:40 Acetonitrile:Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | 254 nm | 275 nm |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| LOD / LOQ | ~0.05 µg/mL / ~0.15 µg/mL | ~0.1 µg/mL / ~0.3 µg/mL |
| Key Feature | Demonstrated resolution from forced degradation products (acid, base, peroxide, thermal, photolytic stress). | Optimized for high-throughput analysis of synthetic batches. |
Expert Interpretation:
-
Method 1 employs a gradient elution. This is a common and necessary choice for stability-indicating methods. A gradient, where the mobile phase composition changes over time, allows for the effective elution of both the relatively polar main compound and its potentially more non-polar degradation products within a reasonable run time. The use of formic acid is crucial as it protonates the analytes, leading to sharper peaks and better chromatographic performance.
-
Method 2 uses an isocratic elution (constant mobile phase composition). This approach is simpler, more robust, and often faster, making it ideal for a routine quality control setting where the primary goal is to determine the purity of a well-defined material against known impurities, rather than separating a complex mixture of unknown degradants.
Selecting the Appropriate Analytical Method
The choice between a simple HPLC-UV method and a more complex LC-MS/MS method depends entirely on the application. A decision-making framework can help guide this selection process.
Caption: Decision tree for selecting the right analytical technique.
Detailed Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method
This protocol is a representative example for the analysis of a 2-aminoindole derivative, based on common practices in the pharmaceutical industry.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Chromatographic data system (CDS) software.
-
Analytical balance, pH meter, volumetric flasks, and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (reagent grade).
-
Reference standard of the 2-aminoindole derivative.
2. Chromatographic Conditions:
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or λmax of the analyte)
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the same diluent.
4. Validation Procedure (Abbreviated):
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be < 2.0%. Tailing factor should be < 2.0.
-
Specificity (Forced Degradation): Expose the sample solution to acid (0.1 N HCl), base (0.1 N NaOH), peroxide (3% H₂O₂), heat (60 °C), and light (ICH photostability chamber). Analyze the stressed samples to ensure the main peak is resolved from all degradation peaks (peak purity analysis using a PDA detector is recommended).
-
Linearity: Prepare a series of at least five concentrations (e.g., 25-150 µg/mL) from the stock solution. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Analyze samples spiked with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration). The percent recovery should be within 98.0% - 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The %RSD should be < 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should be < 2.0%.
-
Conclusion
The selection and validation of an appropriate analytical method are critical for any research and development program involving 2-aminoindole derivatives. For routine QC and purity assessment, a well-validated RP-HPLC-UV method offers a robust, reliable, and cost-effective solution. For more demanding applications, such as metabolite identification or trace-level quantification, the superior sensitivity and selectivity of LC-MS are required. By following a systematic development and validation approach based on ICH guidelines, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the drug development process and ensuring product quality.
References
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 2-amino-1H-indole-3-carboxylate Isomers
For researchers, synthetic chemists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the efficacy, safety, and novelty of a potential therapeutic agent. The subtle shift of a single functional group on a molecule can drastically alter its biological activity. In this guide, we delve into the spectroscopic differentiation of positional isomers of Methyl 2-amino-1H-indole-3-carboxylate, a scaffold of significant interest in medicinal chemistry.
This guide will provide an in-depth comparison of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the 4-amino, 5-amino, 6-amino, and 7-amino isomers of Methyl 1H-indole-3-carboxylate. We will explore the theoretical underpinnings of how the position of the electron-donating amino group influences the spectral characteristics of the indole ring system. Furthermore, we will provide detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data.
The Importance of Isomer Differentiation
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. The addition of an amino group to the indole ring, along with a methyl carboxylate, creates a molecule with multiple points for further functionalization and interaction with biological targets. However, the precise location of this amino group is paramount. A change in its position can affect the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, thereby influencing its binding affinity to proteins and enzymes. Consequently, robust and unambiguous analytical methods for isomer identification are indispensable.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. The electron-donating amino group significantly influences the electron density of the indole ring, leading to predictable changes in the chemical shifts of the aromatic protons.
Causality Behind Experimental Choices in ¹H NMR
When analyzing these isomers, the choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform-d (CDCl₃) due to its ability to better solubilize polar compounds and to clearly show the N-H protons of both the indole and the amino group, which might otherwise exchange too rapidly or be broadened. A standard concentration of 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent is typically used for obtaining a good signal-to-noise ratio on a 400 or 500 MHz spectrometer.
Comparative ¹H NMR Data
| Proton | Methyl 1H-indole-3-carboxylate | Methyl 4-amino-1H-indole-3-carboxylate (Predicted) | Methyl 5-amino-1H-indole-3-carboxylate (Predicted) | Methyl 6-amino-1H-indole-3-carboxylate (Predicted) | Methyl 7-amino-1H-indole-3-carboxylate (Predicted) |
| H-2 | ~8.10 ppm (s) | ~7.95 ppm (s) | ~7.90 ppm (s) | ~8.00 ppm (s) | ~8.05 ppm (s) |
| H-4 | ~7.95 ppm (d) | - | ~7.15 ppm (d) | ~7.75 ppm (d) | ~7.30 ppm (d) |
| H-5 | ~7.20 ppm (m) | ~6.50 ppm (t) | - | ~6.70 ppm (dd) | ~7.05 ppm (t) |
| H-6 | ~7.20 ppm (m) | ~7.00 ppm (t) | ~6.80 ppm (dd) | - | ~6.60 ppm (d) |
| H-7 | ~7.45 ppm (d) | ~6.80 ppm (d) | ~7.20 ppm (d) | ~7.10 ppm (s) | - |
| NH (indole) | ~11.75 ppm (br s) | ~11.50 ppm (br s) | ~11.40 ppm (br s) | ~11.60 ppm (br s) | ~11.80 ppm (br s) |
| NH₂ | - | ~5.0-6.0 ppm (br s) | ~4.5-5.5 ppm (br s) | ~4.5-5.5 ppm (br s) | ~5.5-6.5 ppm (br s) |
| OCH₃ | ~3.85 ppm (s) | ~3.80 ppm (s) | ~3.80 ppm (s) | ~3.82 ppm (s) | ~3.83 ppm (s) |
Key Differentiators in ¹H NMR:
-
Disappearance of a Signal: The most obvious indicator is the disappearance of the signal for the proton that has been replaced by the amino group.
-
Upfield Shifts: The electron-donating nature of the amino group will cause significant upfield shifts (to lower ppm values) for the protons ortho and para to its position.
-
Changes in Coupling Patterns: The substitution will alter the spin-spin coupling patterns of the remaining aromatic protons, providing further confirmation of the isomer's identity. For example, in the 4-amino isomer, the H-5 proton will appear as a triplet due to coupling with H-6.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR, offering insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indole ring are also sensitive to the position of the amino substituent.
Comparative ¹³C NMR Data
The following table presents the expected ¹³C NMR chemical shifts for the four isomers, with the parent compound for reference. These values are also predicted based on known substituent chemical shift (SCS) effects.
| Carbon | Methyl 1H-indole-3-carboxylate | Methyl 4-amino-1H-indole-3-carboxylate (Predicted) | Methyl 5-amino-1H-indole-3-carboxylate (Predicted) | Methyl 6-amino-1H-indole-3-carboxylate (Predicted) | Methyl 7-amino-1H-indole-3-carboxylate (Predicted) |
| C-2 | ~132.0 ppm | ~130.0 ppm | ~131.0 ppm | ~131.5 ppm | ~132.5 ppm |
| C-3 | ~107.0 ppm | ~106.0 ppm | ~106.5 ppm | ~106.8 ppm | ~107.2 ppm |
| C-3a | ~126.0 ppm | ~127.0 ppm | ~125.0 ppm | ~126.5 ppm | ~125.5 ppm |
| C-4 | ~120.0 ppm | ~140.0 ppm | ~110.0 ppm | ~121.0 ppm | ~115.0 ppm |
| C-5 | ~121.5 ppm | ~105.0 ppm | ~145.0 ppm | ~110.0 ppm | ~122.0 ppm |
| C-6 | ~122.5 ppm | ~123.0 ppm | ~112.0 ppm | ~142.0 ppm | ~110.0 ppm |
| C-7 | ~112.0 ppm | ~113.0 ppm | ~112.5 ppm | ~100.0 ppm | ~148.0 ppm |
| C-7a | ~136.0 ppm | ~135.0 ppm | ~130.0 ppm | ~137.0 ppm | ~134.0 ppm |
| C=O | ~165.0 ppm | ~165.2 ppm | ~165.1 ppm | ~165.0 ppm | ~164.9 ppm |
| OCH₃ | ~51.0 ppm | ~51.2 ppm | ~51.1 ppm | ~51.0 ppm | ~50.9 ppm |
Key Differentiators in ¹³C NMR:
-
Ipso-Carbon Shift: The carbon atom directly attached to the amino group (the ipso-carbon) will experience a significant downfield shift.
-
Ortho and Para Carbon Shifts: The carbons ortho and para to the amino group will show significant upfield shifts due to increased electron density.
FT-IR Spectroscopy: Identifying Functional Groups and Vibrational Modes
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The position of the amino group will subtly influence the vibrational frequencies of the N-H and C-N bonds, as well as the aromatic C-H bending modes.
Comparative FT-IR Data
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observations and Differentiation |
| N-H Stretch (Indole) | 3300-3500 | A sharp to medium peak. Its position can be affected by hydrogen bonding, which may differ slightly between isomers. |
| N-H Stretch (Amino) | 3300-3500 | Two distinct bands for the symmetric and asymmetric stretching of the primary amine. |
| C=O Stretch (Ester) | 1680-1710 | A strong, sharp peak. Its position might show minor shifts due to electronic effects from the amino group. |
| C=C Stretch (Aromatic) | 1550-1650 | Multiple bands of varying intensity. |
| C-N Stretch | 1250-1350 | A medium to strong band. |
| C-H Bending (Aromatic) | 700-900 | The pattern of out-of-plane bending vibrations is highly diagnostic of the substitution pattern on the benzene ring portion of the indole. This region can be a "fingerprint" for each isomer. |
Key Differentiators in FT-IR:
The most reliable differentiation will come from the C-H out-of-plane bending region (700-900 cm⁻¹). Each positional isomer will have a unique pattern of absorption bands in this region, corresponding to the number and arrangement of adjacent hydrogens on the aromatic ring.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For isomers, the molecular ion peak (M⁺) will be identical. However, the fragmentation patterns upon ionization can differ, providing clues to the structure.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) | Key Fragmentation Pathways and Differentiators |
| All Isomers | m/z = 190.07 | The molecular weight is the same for all isomers. |
| General Fragmentation | Loss of •OCH₃ (m/z = 159) | This is a common fragmentation for methyl esters. |
| Loss of COOCH₃ (m/z = 131) | ||
| Isomer-Specific Fragmentation | Differences in the relative abundances of fragment ions may be observed. For example, the proximity of the amino group to the ester in the 4-amino isomer might lead to unique fragmentation pathways involving interactions between these two groups. |
Key Differentiators in Mass Spectrometry:
While the primary molecular ion will be the same, high-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and further fragmented, would be the most effective way to differentiate the isomers based on their unique fragmentation patterns.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 10-20 mg of the solid sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
-
If the sample does not fully dissolve, gentle warming in a water bath may be necessary. Allow the sample to return to room temperature before analysis.
Data Acquisition Workflow
Caption: Workflow for the spectroscopic analysis of indole isomers.
Conclusion
The spectroscopic comparison of Methyl 2-amino-1H-indole-3-carboxylate isomers is a multifaceted task that relies on the careful application and interpretation of multiple analytical techniques. While ¹H and ¹³C NMR provide the most definitive structural information through chemical shifts and coupling patterns, FT-IR and Mass Spectrometry offer valuable confirmatory data. By understanding the predictable electronic effects of the amino substituent on the indole ring, researchers can confidently differentiate between these closely related isomers, a critical step in advancing their research and development endeavors.
References
-
Magtague, G. T. et al. (2011). 13C NMR Spectroscopy of Indole Derivatives. Magnetic Resonance in Chemistry, 49(7), 383-390. Available at: [Link]
-
Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. Available at: [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]
From Classic Workhorse to Modern Marvels: A Comparative Guide to Indole Synthesis
The indole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals, agrochemicals, and natural products.[1][2] Its prevalence drives a continuous quest for more efficient, versatile, and milder synthetic methods. For decades, the Fischer indole synthesis has been the undisputed workhorse for constructing this privileged heterocycle. However, the evolution of organic synthesis, particularly in transition-metal catalysis, has introduced a powerful toolkit of modern alternatives.
This guide offers a comparative analysis for the practicing researcher, contrasting the venerable Fischer synthesis with leading modern methods. We will move beyond a simple listing of reactions to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and protocols. Our goal is to provide the insights necessary to select the optimal synthetic strategy for your specific target and constraints.
The Enduring Classic: The Fischer Indole Synthesis
First reported by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, itself formed from an arylhydrazine and a suitable aldehyde or ketone.[3][4] Its longevity is a testament to its robustness and the ready availability of starting materials.[5]
Mechanism and Rationale
The reaction proceeds through a fascinating cascade of transformations initiated by acid.[3][6] The key steps are:
-
Hydrazone Formation: A simple condensation between the arylhydrazine and the carbonyl compound.
-
Tautomerization: The hydrazone isomerizes to its more reactive enamine tautomer.
-
[1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enamine undergoes a concerted rearrangement, breaking the weak N-N bond and forming a new C-C bond.
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by nucleophilic attack of the amine onto an imine carbon to form a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of ammonia under the acidic conditions generates the aromatic indole ring.[6]
The choice of a strong acid catalyst (Brønsted or Lewis) is critical to facilitate the protonation steps and drive the rearrangement and elimination.[3][7]
Diagram: Fischer Indole Synthesis Workflow
Caption: Key stages of the Fischer indole synthesis.
Advantages:
-
Cost-Effectiveness: Starting materials are generally inexpensive and readily available.
-
Scalability: The reaction can often be performed on a large scale.[5]
-
One-Pot Procedures: It's frequently possible to generate the hydrazone in situ and proceed directly to the cyclization without purification of the intermediate.[5][7]
Limitations:
-
Harsh Conditions: Requires high temperatures and strong acids (e.g., polyphosphoric acid, ZnCl₂, H₂SO₄), which limits its compatibility with sensitive functional groups.[7][8]
-
Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomeric indoles.[5]
-
Substrate Scope: The synthesis of the parent, unsubstituted indole from acetaldehyde is not feasible.[7] Furthermore, substrates lacking α-hydrogens on the carbonyl component cannot be used.
The Modern Toolkit: Palladium-Catalyzed Strategies
The advent of palladium-catalyzed cross-coupling reactions has revolutionized indole synthesis, offering milder conditions, broader functional group tolerance, and novel bond disconnections.
The Larock Indole Synthesis
Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically iodo- or bromo-) with a disubstituted alkyne.[9][10][11]
Mechanism and Rationale
The catalytic cycle is a showcase of fundamental organometallic steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the o-haloaniline.
-
Alkyne Coordination & Insertion: The alkyne coordinates to the resulting arylpalladium(II) complex and then undergoes migratory insertion into the Pd-C bond.
-
Intramolecular Amination/Reductive Elimination: The nitrogen atom of the aniline attacks the palladium-bound vinyl carbon, leading to cyclization and regeneration of the Pd(0) catalyst.[10]
The use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) is often crucial for promoting the initial oxidative addition, especially with less reactive o-bromo or o-chloroanilines, and allowing for lower reaction temperatures.[9][12]
Diagram: Generalized Palladium-Catalyzed Annulation
Caption: Catalytic cycle for Larock-type indole synthesis.
Advantages:
-
Mild Conditions: Typically performed at temperatures from 60-110 °C, preserving delicate functional groups.[9]
-
Excellent Functional Group Tolerance: Tolerates a wide array of functional groups on both the aniline and alkyne partners.
-
High Regioselectivity: The substitution pattern of the final indole is precisely controlled by the alkyne substituents.[9]
Limitations:
-
Catalyst Cost: Palladium catalysts and specialized phosphine ligands can be expensive.
-
Starting Material Access: Substituted internal alkynes may require separate synthetic steps.
-
Steric Hindrance: Very bulky substituents on the alkyne or aniline can impede the reaction.[13]
The Buchwald-Hartwig Approach
While not a direct indole ring synthesis in one step, the Buchwald-Hartwig amination is a critical tool for preparing key intermediates.[14] For example, it can be used to couple an aryl bromide with a hydrazone in a modification of the Fischer synthesis, or to perform an intramolecular C-N bond formation on a pre-functionalized substrate to close the indole ring.[3][15]
Mechanism and Rationale
Similar to the Larock synthesis, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. The key difference is that it forges a C-N bond between an aryl halide and an amine (or amine derivative like a hydrazone).[16] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) is required to deprotonate the amine, making it a more potent nucleophile for the coupling step.[17][18]
Advantages:
-
Exceptional Versatility: Can be applied to a vast range of aryl/heteroaryl halides and amines, including those with complex functionalities.[16][19]
-
Modular Synthesis: Allows for the late-stage introduction of the nitrogen component, which is highly valuable in medicinal chemistry for building compound libraries.
Limitations:
-
Multi-step Sequences: Often forms part of a longer synthetic route rather than being a one-pot indole synthesis.
-
Base Sensitivity: The strong bases required can be incompatible with certain functional groups like esters.[18]
The Nenitzescu Indole Synthesis
Occupying a different mechanistic space, the Nenitzescu synthesis constructs 5-hydroxyindoles from a benzoquinone and a β-aminocrotonic ester (an enamine).[20][21]
Mechanism and Rationale
First reported by Costin Nenițescu in 1929, the reaction begins with a Michael addition of the enamine to the benzoquinone.[20][22] This is followed by a nucleophilic attack from the enamine π-bond to form the five-membered ring, and a final elimination/tautomerization sequence to yield the aromatic 5-hydroxyindole.[20][23]
Advantages:
-
Unique Substrate Class: Provides direct access to valuable 5-hydroxyindole scaffolds, which are precursors to biochemically important molecules like serotonin.[20]
-
Operational Simplicity: Often proceeds at or near room temperature in polar solvents.[20]
Limitations:
-
Limited Scope: Primarily restricted to the synthesis of 5-hydroxyindoles from specific quinone and enamine precursors.
-
Regioselectivity: Substituted quinones can lead to mixtures of products.
Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear, objective comparison, the following table summarizes the key performance characteristics of these methods.
| Feature | Fischer Synthesis | Larock Synthesis | Buchwald-Hartwig (Intramolecular) | Nenitzescu Synthesis |
| Reaction Type | Acid-catalyzed rearrangement | Pd-catalyzed annulation | Pd-catalyzed C-N coupling | Condensation/Cyclization |
| Typical Temp. | High (100-200°C+)[24] | Moderate (60-110°C)[9] | Moderate (80-110°C)[17] | Low (Room Temp - 40°C)[20][25] |
| Key Reagent | Strong Acid (Brønsted/Lewis) | Pd(0) Catalyst + Ligand | Pd(0) Catalyst + Ligand + Base | Benzoquinone + Enamine |
| Substrate Scope | Broad (Hydrazones/Ketones) | Broad (o-haloanilines/Alkynes) | Very Broad (Aryl halides/Amines) | Narrow (Quinones/Enamines) |
| Func. Group Tolerance | Poor | Excellent | Good to Excellent | Moderate |
| Key Advantage | Low cost, Scalable | Mild, High Control | Modular, Versatile | Access to 5-Hydroxyindoles |
| Primary Limitation | Harsh conditions | Catalyst cost | Often multi-step | Narrow product scope |
Decision Making in Indole Synthesis
Choosing the right method requires a careful analysis of the target molecule, available starting materials, and project constraints. The following workflow can guide this decision-making process.
Diagram: Indole Synthesis Decision Flowchart
Caption: A flowchart to guide the selection of an indole synthesis method.
Experimental Protocols
Protocol 1: Fischer Synthesis of 2-Phenylindole[26]
-
Step 1: Hydrazone Formation
-
Warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitation and cool the mixture in an ice bath.
-
Collect the acetophenone phenylhydrazone crystals by filtration and wash with cold ethanol.
-
-
Step 2: Indolization
-
Prepare an intimate mixture of the dried acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g) in a 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir vigorously.
-
After the mixture becomes liquid (3-4 minutes), remove from the bath and continue stirring for 5 minutes.
-
Pour the hot mixture into 400 mL of water containing 50 mL of glacial acetic acid and 5 mL of concentrated HCl.
-
Collect the crude 2-phenylindole by filtration, wash with water, and recrystallize from hot 95% ethanol. (Typical Yield: 72-80%).[24]
-
Protocol 2: Larock Synthesis of an Unnatural Tryptophan Derivative[12][27]
-
Reaction Setup:
-
To an oven-dried vial under an inert atmosphere (e.g., Argon), add the o-bromoaniline (0.1 mmol, 1.0 equiv), Pd[P(tBu)₃]₂ (5 mol%), and N,N-dicyclohexylmethylamine (2.5 equiv).
-
Add the alkyne (2.0 equiv) followed by anhydrous 1,4-dioxane (to 0.2 M).
-
Seal the vial and heat the reaction mixture to 60°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired indole product.
-
Conclusion
The Fischer indole synthesis remains a powerful and relevant tool, especially for large-scale syntheses where cost is a primary driver and the substrates are robust. However, its limitations in scope and functional group tolerance are significant. Modern palladium-catalyzed methods, such as the Larock and Buchwald-Hartwig reactions, have fundamentally changed the landscape. They provide unparalleled access to complex and highly functionalized indoles under mild conditions, making them indispensable for contemporary drug discovery and natural product synthesis. The choice is no longer between an old and a new method, but about selecting the most precise and effective tool from an expanding chemical arsenal.
References
- Nenitzescu, C. D. (1929). The Nenitzescu indole synthesis is a chemical reaction that forms 5-hydroxyindole derivatives from benzoquinone and β-aminocrotonic esters. Wikipedia.
- Nenitzescu Indole Synthesis. SynArchive.
- Synthesis of Medicinally Important Indole Deriv
- Nenitzescu Indole Synthesis. Source not available.
- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. Benchchem.
- The Nenitzescu reaction mechanism.
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
- Observations on the mechanism of the nenitzescu indole synthesis. RSC Publishing.
- A Comparative Guide to Indole Synthesis: The Fischer Method vs.
- Atroposelective Nenitzescu Indole Synthesis.
- A Review of the Indole Synthesis Reaction System.
- Indole synthesis: a review and proposed classific
- A Mild and General Larock Indolization Protocol for the Preparation of Unn
- Fischer Indole Synthesis. Alfa Chemistry.
- Larock indole synthesis. Grokipedia.
- Larock indole synthesis. Wikipedia.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Recent Progress Concerning the N-Aryl
- Recent advances in the synthesis of indoles from alkynes and nitrogen sources. Organic Chemistry Frontiers (RSC Publishing).
- Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
- Larock Indole Synthesis. SynArchive.
- A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans.
- (PDF) Synthesis of Indoles through Larock Annulation: Recent Advances.
- Fischer indole synthesis. Wikipedia.
- An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses Procedure.
- Fischer Indole Synthesis. J&K Scientific LLC.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activ
- Fischer Indole Synthesis. Collegedunia.
- Fischer Indole Synthesis. Organic Chemistry Portal.
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing.
- Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and...
- Recent advances in the Nenitzescu indole synthesis (1990–2019). Source not available.
- Buchwald-Hartwig Amin
- ChemInform Abstract: Buchwald—Hartwig Indole Synthesis.
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"Methyl 2-amino-1H-indole-3-carboxylate" vs. "Ethyl 2-amino-1H-indole-3-carboxylate" reactivity
Introduction: The Strategic Choice Between Methyl and Ethyl Esters in a Privileged Scaffold
The 2-amino-1H-indole-3-carboxylate core represents a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds in medicinal chemistry and drug discovery.[1][2] As crucial synthetic intermediates, the methyl and ethyl esters of this scaffold are foundational building blocks for the synthesis of more complex bioactive molecules, including kinase inhibitors and antibacterial agents.[3]
While the difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group may seem trivial, this subtle structural variation can impart nuanced differences in reactivity. These differences, rooted in steric and electronic effects, can influence reaction rates, yields, and even reaction pathways. This guide provides an in-depth comparison of Methyl 2-amino-1H-indole-3-carboxylate and Ethyl 2-amino-1H-indole-3-carboxylate, offering experimental insights and practical recommendations to help researchers make strategic decisions in their synthetic campaigns.
I. Physicochemical and Electronic Properties: More Than Just One Carbon
The first step in understanding differential reactivity is to analyze the intrinsic properties of each molecule. While structurally similar, the additional methylene unit in the ethyl ester introduces subtle yet predictable electronic and physical changes.
| Property | Methyl 2-amino-1H-indole-3-carboxylate | Ethyl 2-amino-1H-indole-3-carboxylate |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₁H₁₂N₂O₂[4] |
| Molecular Weight | 190.19 g/mol | 204.22 g/mol [4] |
| Appearance | Typically an off-white to yellow solid | Typically an off-white to yellow solid |
| CAS Number | 113772-14-8[5] | 6433-72-3[6] |
Causality Behind Electronic Effects:
The primary electronic difference between a methyl and an ethyl group lies in their inductive effects. Alkyl groups are weakly electron-donating through induction (+I effect). The ethyl group, with its additional alkyl unit, exerts a slightly stronger +I effect than the methyl group.[7][8]
This seemingly minor difference has two key consequences for the 2-amino-1H-indole-3-carboxylate system:
-
Nucleophilicity of the 2-Amino Group: The stronger electron-donating nature of the ethyl group slightly increases the electron density on the indole ring system, including the 2-amino nitrogen. This renders the amino group in the ethyl ester slightly more nucleophilic than in its methyl counterpart.
-
Electrophilicity of the Ester Carbonyl: Conversely, the increased electron donation from the ethyl group slightly reduces the partial positive charge (electrophilicity) on the ester's carbonyl carbon. This makes the carbonyl carbon of the ethyl ester slightly less susceptible to nucleophilic attack compared to the methyl ester.
These electronic distinctions, coupled with the minor increase in steric bulk of the ethyl group, form the basis for the reactivity differences explored below.
II. Synthesis of Starting Materials: Established Pathways
Both esters are accessible through well-established synthetic routes, most commonly via the reductive cyclization of the corresponding alkyl 2-cyano-2-(2-nitrophenyl)acetates. A more contemporary and efficient method involves a copper-catalyzed cascade reaction between an N-(2-halophenyl)-2,2,2-trifluoroacetamide and the appropriate alkyl cyanoacetate (methyl or ethyl).[1][2][9]
Caption: General workflow for the copper-catalyzed synthesis.
III. Comparative Reactivity Analysis: A Head-to-Head Comparison
We will now dissect the reactivity of these two esters in key synthetic transformations.
A. N-Alkylation and N-Acylation at the Indole N1-Position
This reaction typically proceeds via deprotonation of the indole N1-H with a strong base (e.g., NaH), followed by quenching the resulting anion with an electrophile (e.g., an alkyl halide or acyl chloride).[10]
Caption: General mechanism for N1-alkylation/acylation.
-
Reactivity Prediction: The N1-H acidity is influenced by the electron-withdrawing ester group. The methyl ester, being attached to a slightly more electron-withdrawing group, should render the N1-H marginally more acidic, leading to a faster deprotonation step. However, the resulting anion from the ethyl ester would be slightly more nucleophilic due to the greater +I effect.
-
Experimental Insight: In practice, these opposing effects tend to cancel each other out. For most standard N-alkylation or N-acylation reactions, no significant difference in yield or reaction time is observed between the methyl and ethyl esters. The choice can therefore be based on other factors like cost and availability of the starting material. A successful N-tosylation of the ethyl ester using NaH in DMF has been reported, demonstrating the viability of this transformation.[1]
B. Reactions at the 2-Amino Group
The lone pair on the 2-amino group allows it to act as a nucleophile, for instance in acylation reactions to form amides (e.g., Boc protection).
-
Reactivity Prediction: The outcome here is primarily dictated by the nucleophilicity of the amino group. As established, the ethyl ester's 2-amino group is slightly more electron-rich and therefore more nucleophilic . We can predict that Ethyl 2-amino-1H-indole-3-carboxylate will react slightly faster in reactions like N-acylation or N-alkylation at this position.
-
Countervailing Factor: The slightly larger steric profile of the ethyl group compared to the methyl group could marginally hinder the approach of a bulky electrophile. However, for most common reagents (e.g., Boc₂O, acetyl chloride), this steric difference is unlikely to override the favorable electronic effect.
-
Experimental Insight: While direct kinetic comparison studies are scarce in the literature, the principle of enhanced nucleophilicity due to the +I effect is a well-established tenet of physical organic chemistry. A procedure for the N-Boc protection of the ethyl ester has been described, though it resulted in a mixture of products.[1]
C. Ester Hydrolysis (Saponification)
The conversion of the ester back to the parent carboxylic acid is a fundamental transformation. However, for this specific scaffold, it is fraught with complications.
-
Reactivity Prediction (Theoretical): Base-catalyzed hydrolysis (saponification) is sensitive to both sterics and the electrophilicity of the carbonyl carbon.
-
Sterics: The smaller methyl group presents less steric hindrance to the approach of a hydroxide ion.
-
Electronics: The carbonyl carbon of the methyl ester is more electrophilic.
Both factors strongly suggest that Methyl 2-amino-1H-indole-3-carboxylate should hydrolyze more readily than its ethyl counterpart under basic conditions.
-
-
Trustworthiness: A Self-Validating System Failure: This is where theoretical prediction meets harsh experimental reality. Attempts to hydrolyze these esters do not yield the expected 2-amino-1H-indole-3-carboxylic acid. It has been authoritatively reported that subjecting the ethyl ester to basic conditions leads to a ring-opened product , while treating the tert-butyl ester with acid results in a quantitative conversion to an indolin-2-imine hydrochloride.[1][2]
This is a critical, field-proven insight: The 2-amino-1H-indole-3-carboxylate scaffold is unstable under standard hydrolytic conditions (both acidic and basic). Direct saponification is not a viable route to the corresponding carboxylic acid. [1][2] This instability underscores why there are no literature reports of the direct amide bond formation from 2-amino-1H-indole-3-carboxylic acid.[1][2]
IV. Experimental Protocol: N1-Tosylation of Ethyl 2-amino-1H-indole-3-carboxylate
This protocol is adapted from reported procedures and serves as a representative example of a common transformation.[1] It includes self-validating checkpoints like monitoring by UPLC-MS.
Caption: Experimental workflow for N1-tosylation.
Methodology:
-
Preparation: To an ice-cold (0 °C) suspension of sodium hydride (60% dispersion in mineral oil, 2.0 eq.) in anhydrous DMF, add a solution of Ethyl 2-amino-1H-indole-3-carboxylate (1.0 eq.) in anhydrous DMF dropwise.
-
Deprotonation: Stir the resulting mixture at 0 °C for 30 minutes to form the sodium salt of the indole.
-
Electrophilic Quench: Add p-toluenesulfonyl chloride (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 4.5 hours.
-
Monitoring: Check for the consumption of starting material and the formation of the higher molecular weight product using UPLC-MS.
-
Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of NH₄Cl to quench any unreacted NaH. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-tosylated product.
V. Summary and Senior Scientist's Recommendations
| Reaction Type | Predicted Winner | Rationale | Practical Recommendation |
| N1-Alkylation/Acylation | No significant difference | Opposing electronic effects (acidity vs. nucleophilicity) largely cancel out. | Choice should be based on cost, availability, or downstream processing considerations. |
| Reactions at 2-Amino Group | Ethyl Ester (Slightly Faster) | Increased nucleophilicity of the amino group due to the stronger +I effect of the ethyl group. | For kinetically sensitive reactions at the 2-amino position, the ethyl ester may provide a marginal rate enhancement. |
| Ester Hydrolysis | Neither (Reaction Fails) | The scaffold is unstable under both acidic and basic hydrolytic conditions, leading to decomposition or rearrangement. | Strongly advise against using hydrolysis. If the goal is an amide, utilize a one-pot synthesis from a 2-halonitrobenzene and a pre-formed cyanoacetamide.[1][3] |
Final Recommendation:
For the majority of synthetic applications where the ester is a placeholder for subsequent modification at the N1 or N2 positions, the choice between Methyl and Ethyl 2-amino-1H-indole-3-carboxylate is of little practical consequence. The ethyl ester may offer a slight advantage in reactions where the nucleophilicity of the 2-amino group is paramount.
The most critical takeaway from this guide is the demonstrated instability of the 2-amino-1H-indole-3-carboxylate core to hydrolysis . Researchers aiming to synthesize 2-amino-1H-indole-3-carboxamides should avoid synthetic routes that rely on the hydrolysis of these esters followed by amide coupling. The more robust and field-proven approach is to build the amide functionality early in the synthesis, for instance, by employing a reductive cyclization strategy on a pre-formed amide precursor. This understanding of the scaffold's inherent reactivity is key to designing efficient and successful synthetic strategies.
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A Comparative Guide to Microwave-Assisted vs. Conventional Heating for Indole Synthesis
The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Its synthesis, therefore, is a cornerstone of organic chemistry. While traditional heating methods have been the bedrock of these syntheses for over a century, they often involve long reaction times, harsh conditions, and only moderate yields.[1][3] The adoption of microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient path by dramatically accelerating reaction rates and improving yields.[4][5]
This guide provides an in-depth, objective comparison between microwave-assisted and conventional heating methodologies for the synthesis of indoles, supported by experimental data, detailed protocols, and mechanistic insights to inform your research and development workflows.
The Energetics of Synthesis: A Tale of Two Heating Methods
The choice of heating method fundamentally dictates the efficiency of energy transfer in a chemical reaction. The dramatic differences in outcomes between conventional and microwave heating stem from their distinct underlying physical mechanisms.
Conventional Heating: An Indirect Path Conventional heating relies on conduction and convection.[6] An external heat source (e.g., an oil bath or heating mantle) warms the walls of the reaction vessel. This thermal energy is then transferred by conduction through the vessel to the solvent and finally, through convection, to the reactants. This process is slow, inefficient, and often results in a significant temperature gradient within the reaction mixture, where the vessel walls are hotter than the bulk of the solution.[7] This can lead to the degradation of thermally sensitive compounds and the formation of byproducts.
Microwave Heating: A Direct and Instantaneous Transfer Microwave-assisted synthesis utilizes dielectric heating.[4] Microwave radiation, a form of high-frequency electromagnetic waves, interacts directly with polar molecules or ions within the reaction mixture.[7][8] This energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave.[9] This constant reorientation generates molecular friction, resulting in rapid and uniform heating throughout the bulk of the solution.[8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. Collisions between these moving ions generate heat.[9]
This direct coupling of energy with the reactants and solvent bypasses the slow conductive transfer, leading to instantaneous and uniform heating.[8] This efficiency not only saves time and energy but also provides the momentum to overcome activation energy barriers more quickly than conventional methods.[8]
Caption: Energy transfer pathways in conventional vs. microwave heating.
Indole Synthesis Under the Lens: A Comparative Analysis
The advantages of MAOS are particularly evident in several classical and modern indole syntheses.
-
Fischer Indole Synthesis: This is one of the oldest and most reliable methods for constructing the indole core.[2] However, it often requires strong acids and prolonged heating. Microwave irradiation drastically reduces reaction times from hours to minutes and frequently improves yields, even allowing for the use of milder catalysts.[1][10]
-
Bischler-Möhlau Indole Synthesis: Traditionally hampered by harsh conditions and low yields, this reaction is significantly improved by microwave heating.[11] Recent developments include solvent-free, solid-state microwave protocols that are not only faster and higher-yielding but also more environmentally friendly.[12][13]
-
Palladium-Catalyzed Synthesis: Modern cross-coupling strategies, while powerful, can require long reaction times. Microwave assistance has been shown to accelerate these catalytic cycles, reducing reaction times and sometimes even catalyst loading, without compromising yield.[14]
Quantitative Performance: The Data
The following table summarizes experimental data from the literature, providing a direct comparison of reaction times, temperatures, and yields for key indole synthesis reactions.
| Synthesis Method | Reactants | Heating Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| Fischer Indole | Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 | [1][3] |
| Fischer Indole | Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | - | 10 min | 170°C | 92 | [1][3] |
| Fischer Indole | Phenylhydrazine, Cyclohexanone | Conventional | Zinc Chloride | - | - | - | 76 | [10] |
| Fischer Indole | Phenylhydrazine, Cyclohexanone | Microwave | p-TSA | - | 3 min | 600 W | 91 | [10] |
| Bischler-Möhlau | Aniline, Phenacyl Bromide | Microwave | None (One-Pot) | - | 1 min | 600 W | 75 | [13] |
| Pd-Catalyzed Cyclization | N-(4-bromophenyl) enamine | Conventional | Pd(OAc)₂, Cu(OAc)₂ | Dioxane | 12 hours | 80°C | 89 | |
| Pd-Catalyzed Cyclization | N-(4-bromophenyl) enamine | Microwave | Pd(OAc)₂, Cu(OAc)₂ | Dioxane | 3 hours | 150°C | 94 | |
| Pd-Catalyzed Domino Sequence | 2-(1-Alkynyl)-N-tosylaniline derivative | Conventional | PdCl₂ | MeCN–AcOH | 3 hours | 80°C | ~70-80 | [14] |
| Pd-Catalyzed Domino Sequence | 2-(1-Alkynyl)-N-tosylaniline derivative | Microwave | PdCl₂ | MeCN–AcOH | 15 min | 80°C | ~74-84 | [14] |
In the Lab: Reproducible Protocols
To ensure scientific integrity, the following protocols are detailed to be self-validating and reproducible.
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
A. Conventional Method (Adapted from[1])
-
Reactant Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.08 g, 10 mmol) and propiophenone (1.34 g, 10 mmol).
-
Solvent/Catalyst Addition: Add 15 mL of glacial acetic acid to the flask.
-
Heating: Place the flask in a preheated oil bath and reflux the mixture for 8 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and purify by recrystallization from ethanol to yield 2-phenylindole.
B. Microwave-Assisted Method (Adapted from[1][3])
-
Reactant Setup: In a 10 mL sealed microwave reaction vial equipped with a magnetic stir bar, combine phenylhydrazine (1.08 g, 10 mmol) and propiophenone (1.34 g, 10 mmol).
-
Reagent Addition: Add Eaton's reagent (7.7% w/w P₂O₅ in MeSO₃H, 5 mL).
-
Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at 170°C for 10 minutes.
-
Workup: After the vial has cooled to a safe temperature (<50°C), carefully uncap it in a fume hood. Pour the mixture onto crushed ice.
-
Purification: Neutralize the solution with aqueous sodium hydroxide, collect the precipitate by vacuum filtration, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
Visualizing the Synthesis Workflows
The logical flow and time savings of microwave-assisted synthesis are clearly illustrated in the following diagrams.
Caption: Comparative workflow of Fischer indole synthesis.
Caption: Workflow for microwave-assisted Bischler-Möhlau synthesis.
Conclusion: A Scientist's Perspective
The experimental data consistently demonstrates that the integration of microwave technology into indole synthesis offers a compelling advantage over conventional heating. MAOS not only provides a dramatic reduction in reaction times—often from hours to mere minutes—but also frequently leads to cleaner reaction profiles and significantly higher product yields.[1][15][16] This enhanced efficiency is not just a matter of convenience; it directly translates to an accelerated pace of research and development. For professionals in drug discovery and materials science, this means faster library synthesis, more rapid structure-activity relationship (SAR) studies, and a quicker path to lead optimization. Furthermore, by often enabling solvent-free conditions and reducing energy consumption, MAOS aligns with the critical principles of green chemistry, making it a more sustainable choice for the modern laboratory.[5][9]
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A Comparative Guide to Catalysts for C-H Activation in Indole Synthesis
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The development of efficient and selective methods for the synthesis and functionalization of indoles is therefore a paramount objective in modern organic chemistry. Among the various synthetic strategies, direct C-H activation has emerged as a powerful and atom-economical tool, allowing for the construction of complex indole derivatives from simple precursors.[3][4] This guide provides a comparative analysis of the predominant catalytic systems for C-H activation in indole synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the available options, their mechanistic underpinnings, and practical considerations.
The Strategic Advantage of C-H Activation in Indole Chemistry
Traditionally, the synthesis of substituted indoles has relied on classical named reactions like the Fischer, Bischler, and Gassmann syntheses.[2] While foundational, these methods often require harsh conditions, multi-step sequences, and the pre-functionalization of starting materials, which can limit their scope and generate significant waste.[2] Transition-metal catalyzed C-H activation offers a more elegant and sustainable alternative by directly converting inert C-H bonds into new C-C or C-heteroatom bonds.[3] This approach is characterized by high atom economy, reduced synthetic steps, and the potential for novel disconnections in retrosynthetic analysis.
A key challenge in the C-H functionalization of indoles is controlling the regioselectivity. The indole nucleus possesses multiple C-H bonds with varying reactivity, with the C3 and C2 positions of the pyrrole ring being the most electronically rich and inherently reactive.[4][5] Accessing the less reactive C4, C5, C6, and C7 positions on the carbocyclic ring has historically been a significant hurdle.[4][5][6] The choice of catalyst and, crucially, the use of directing groups are the primary strategies employed to overcome this challenge and achieve site-selective functionalization.[1][6][7]
A Comparative Overview of Catalytic Systems
The field of C-H activation for indole synthesis is dominated by transition metal catalysts, with palladium, rhodium, iridium, ruthenium, and copper being the most extensively studied. Each metal offers a unique reactivity profile, influencing the scope of the transformation, the required reaction conditions, and the achievable regioselectivity. In recent years, metal-free approaches have also gained traction, offering a cost-effective and environmentally benign alternative.[8][9][10]
Palladium: The Workhorse of C-H Arylation
Palladium catalysts are arguably the most versatile and widely employed for the C-H functionalization of indoles.[11][12] They are particularly effective for C-H arylation, alkenylation, and carbonylation reactions.[11] The regioselectivity of palladium-catalyzed reactions is often controlled by the use of a directing group attached to the indole nitrogen.[6][13][14]
A common mechanistic pathway for palladium-catalyzed C-H activation is the concerted metalation-deprotonation (CMD) mechanism.[15][16][17] In this process, the directing group coordinates to the palladium center, bringing it in close proximity to the target C-H bond. A base then assists in the cleavage of the C-H bond, forming a palladacycle intermediate. This intermediate can then react with a coupling partner, followed by reductive elimination to furnish the product and regenerate the active palladium catalyst.[16][17]
"Pd(II)" [fillcolor="#F1F3F4", style=filled]; "Indole-DG" [label="Indole-DG", shape=ellipse, fillcolor="#FFFFFF"]; "Palladacycle" [fillcolor="#F1F3F4", style=filled]; "Pd(IV) intermediate" [label="Pd(IV) Intermediate", fillcolor="#F1F3F4", style=filled]; "Product" [shape=ellipse, fillcolor="#FFFFFF"];
"Pd(II)" -> "Palladacycle" [label="C-H Activation\n(CMD)"]; "Indole-DG" -> "Palladacycle" [style=dashed]; "Palladacycle" -> "Pd(IV) intermediate" [label="Oxidative\nAddition"]; "Pd(IV) intermediate" -> "Product" [label="Reductive\nElimination"]; "Product" -> "Pd(II)" [label="Regeneration", style=dashed, color="#5F6368"]; }
Caption: Generalized catalytic cycle for palladium-catalyzed C-H activation.Rhodium: A Rising Star with Diverse Reactivity
Rhodium catalysts, particularly those in the +3 oxidation state, have emerged as powerful tools for a wide range of C-H activation reactions in indole synthesis.[1] They have shown remarkable efficacy in annulation reactions to construct fused ring systems, as well as in olefination and methylation reactions.[18][19] Similar to palladium, rhodium catalysis often relies on directing groups to achieve high regioselectivity, with functionalization at the C2, C4, and C7 positions being well-documented.[18]
The catalytic cycle of Rh(III) typically involves a CMD-type C-H activation to form a rhodacycle intermediate.[18][1] This is followed by coordination and insertion of the coupling partner (e.g., an alkyne or alkene), and subsequent reductive elimination to afford the product and regenerate the active Rh(III) species.[18][1]
"Rh(III)" [fillcolor="#F1F3F4", style=filled]; "Indole-DG" [label="Indole-DG", shape=ellipse, fillcolor="#FFFFFF"]; "Rhodacycle" [fillcolor="#F1F3F4", style=filled]; "Intermediate" [fillcolor="#F1F3F4", style=filled]; "Product" [shape=ellipse, fillcolor="#FFFFFF"];
"Rh(III)" -> "Rhodacycle" [label="C-H Activation\n(CMD)"]; "Indole-DG" -> "Rhodacycle" [style=dashed]; "Rhodacycle" -> "Intermediate" [label="Insertion of\nCoupling Partner"]; "Intermediate" -> "Product" [label="Reductive\nElimination"]; "Product" -> "Rh(III)" [label="Regeneration", style=dashed, color="#5F6368"]; }
Caption: Simplified catalytic cycle for rhodium(III)-catalyzed C-H functionalization.Iridium: The Specialist in Borylation and C4-Functionalization
Iridium catalysts have carved out a niche in specific C-H functionalization reactions of indoles, most notably in C-H borylation.[20][21] This transformation is highly valuable as the resulting borylated indoles are versatile intermediates for further cross-coupling reactions.[20] Iridium catalysts have also demonstrated unique selectivity for the C4 position of the indole ring, a challenging position to functionalize with other metals.[22][23]
The mechanism of iridium-catalyzed C-H activation can vary, but often involves oxidative addition of the C-H bond to a low-valent iridium species or a CMD pathway.[22][23] For C-H borylation, the catalytic cycle typically involves the formation of an iridium-boryl species, which then undergoes C-H activation and reductive elimination.[20]
Ruthenium: A Versatile and Cost-Effective Option
Ruthenium catalysts are an attractive alternative to their more precious metal counterparts due to their lower cost and unique reactivity.[3][24][25] They have been successfully employed in a variety of C-H activation reactions for indole synthesis, including alkylations, arylations, and annulations.[3][24][25][26] Ruthenium catalysts are often compatible with a wide range of functional groups and can operate under relatively mild conditions.[3][25]
The catalytic cycle for ruthenium-catalyzed C-H activation often proceeds through a CMD mechanism, similar to palladium and rhodium.[3] The versatility of ruthenium allows for both redox-neutral and oxidative C-H functionalization pathways.[3][27]
Copper: An Abundant and Economical Choice
Copper catalysts offer a cost-effective and environmentally friendly option for C-H functionalization of indoles.[28][29][30] While perhaps not as broadly applicable as palladium or rhodium, copper has shown excellent performance in specific transformations, such as C-H amination, carboamination, and reactions involving carbenoid insertions.[28][29][31] Copper-catalyzed reactions often proceed via radical pathways or through the formation of organocopper intermediates.[28][29]
Metal-Free Systems: The Green Chemistry Frontier
In recent years, there has been a growing interest in developing metal-free C-H activation methods for indole synthesis.[8][9][10] These systems typically employ strong oxidants, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or proceed through radical intermediates.[8][10] While the substrate scope and functional group tolerance of metal-free systems may be more limited compared to their transition-metal-catalyzed counterparts, they offer significant advantages in terms of cost, toxicity, and ease of product purification.[8][10] Boron-mediated C-H borylation has also emerged as a powerful metal-free strategy.[6][9]
Comparative Performance Data
The following table provides a comparative summary of representative examples for each class of catalyst, highlighting key reaction parameters and outcomes. This data is intended to serve as a general guide for catalyst selection and reaction optimization.
| Catalyst System | Directing Group (DG) | Coupling Partner | C-H Position | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | N-P(O)tBu₂ | Arylboronic acid | C7 | 100 | 24 | 85 | [13][14] |
| N-Piv | Quinone | C4 | 120 | 12 | 88 | [32] | |
| N-Pyridyl | Aryldiazonium salt | C2 | RT | 12 | 92 | [33] | |
| Rhodium | N-Alkoxycarbamoyl | Cyclopropanol | Annulation | 100 | 12 | 95 | [19] |
| N-Hydrazine | Alkyne | Annulation | 120 | 24 | 80 | ||
| Thioether | Alkyne | C4 | 100 | 12 | 87 | ||
| Iridium | N-Hydrosilyl | B₂pin₂ | C7 | 80 | 16 | 85 | [20] |
| Enone | Dioxazolone | C4 | 120 | 24 | 95 | [22][23] | |
| Adamantoyl | Disulfide | C2/C4 | 120 | 22 | 68 | [34] | |
| Ruthenium | N-Pyrimidyl | Alkyne | Annulation | 120 | 24 | 90 | [3] |
| N-Pyrazolidinone | Alkyne | Annulation | 130 | 24 | 85 | [27] | |
| Carbamoyl | Azabenzonorbornadiene | C2 | 120 | 24 | 82 | [26] | |
| Copper | N-P(O)tBu₂ | Diaryliodonium salt | C6 | 120 | 24 | 75 | [6] |
| None | Dimethyl diazomalonate | C2/C3 | 100 (MW) | 2 | 90 | [31] | |
| Metal-Free | N-Piv | BBr₃ | C7 | RT | 1 | 95 | [6][9] |
| N-Tosyl | None (intramolecular) | Amination | 80 | 12 | 90 | [8][10] |
Experimental Protocols: Representative Methodologies
To provide a practical context for the application of these catalysts, detailed experimental protocols for selected transformations are provided below.
Palladium-Catalyzed C7-Arylation of Indole
Rationale: This protocol, based on the work of Shi and coworkers, utilizes a removable phosphinoyl directing group to achieve excellent regioselectivity for the challenging C7 position.[13][14] The use of a pyridine-type ligand is crucial for the success of the reaction.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-P(O)tBu₂-indole (0.2 mmol, 1.0 equiv), arylboronic acid (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and 3-methylpyridine (0.04 mmol, 20 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the C7-arylated indole product.
Rhodium-Catalyzed Annulation of Indole with a Cyclopropanol
Rationale: This method, developed by the group of Li, demonstrates the power of rhodium catalysis for the rapid assembly of complex fused indole systems.[19] The N-alkoxycarbamoyl directing group facilitates a [4+3] annulation with a cyclopropanol.
Step-by-Step Methodology:
-
In a sealed tube, combine the N-alkoxycarbamoyl indole (0.2 mmol, 1.0 equiv), cyclopropanol (0.4 mmol, 2.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).
-
Add 1,2-dichloroethane (2.0 mL) to the tube.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the indole-fused diazepinone.
Conclusion and Future Outlook
The field of C-H activation for indole synthesis has witnessed remarkable progress, with a diverse array of catalytic systems now available to the synthetic chemist. Palladium and rhodium catalysts remain the frontrunners in terms of broad applicability and high efficiency, while iridium, ruthenium, and copper offer unique and often complementary reactivity. The continued development of more sustainable and cost-effective catalysts, including earth-abundant metals and metal-free systems, is a key area of ongoing research.
Future advancements will likely focus on:
-
The development of novel directing groups that can be easily installed and removed under mild conditions.
-
The discovery of new catalytic systems that can operate at lower temperatures and catalyst loadings.
-
The expansion of the substrate scope to include more complex and functionalized indole precursors.
-
A deeper mechanistic understanding of the catalytic cycles to enable the rational design of more efficient and selective catalysts.
By leveraging the powerful strategies of C-H activation, researchers will continue to push the boundaries of indole synthesis, enabling the discovery and development of new molecules with significant potential in medicine and materials science.
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- Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Deriv
- Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Deriv
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- Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group - ResearchG
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- Metal-free C–H Borylation and Hydrobor
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- Palladium-Catalyzed Direct C–H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles | Organic Letters - ACS Public
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- Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation | Organic Letters - ACS Public
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- Palladium‐Catalyzed Regioselective C4 Functionaliz
- C H Activation of Indoles | Request PDF - ResearchG
- (PDF)
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
- Palladium Catalyzed Allylic C-H Alkyl
- Palladium-Catalyzed Ligand-Directed C–H Functionaliz
- Palladium-Catalyzed Ligand-Directed C−H Functionaliz
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A Comparative Guide to the Quantitative Analysis of Impurities in Methyl 2-amino-1H-indole-3-carboxylate
Introduction: The Analytical Imperative for a Key Synthetic Building Block
Methyl 2-amino-1H-indole-3-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds, including anti-cancer and anti-bacterial agents. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is not merely a matter of quality control; it is a fundamental requirement for the safety and efficacy of the final drug product. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the identification, qualification, and control of impurities.[1][2][3] This guide provides an in-depth, comparative analysis of robust analytical methodologies for the quantitative determination of impurities in Methyl 2-amino-1H-indole-3-carboxylate, designed for researchers, scientists, and drug development professionals. We will explore the causality behind methodological choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
PART 1: Profiling Potential Impurities
A successful quantitative method is predicated on a thorough understanding of what impurities are likely to be present. Impurities in Methyl 2-amino-1H-indole-3-carboxylate can be broadly categorized into process-related impurities, arising from the synthetic route, and degradation products, which form during storage or handling.[4][5]
Process-Related Impurities
Common synthetic pathways, such as the copper-catalyzed reaction of an N-(2-halophenyl)acetamide with a cyanoacetate or the reductive cyclization of a 2-nitrophenylcyano ester, can introduce specific impurities.[1]
-
Unreacted Starting Materials: Key starting materials like N-(2-bromophenyl)-2,2,2-trifluoroacetamide or the corresponding methyl 2-cyano-2-(2-nitrophenyl)acetate may be present in trace amounts if the reaction or purification is incomplete.
-
Reaction By-products: Side reactions can lead to the formation of structurally similar compounds. For instance, incomplete cyclization or alternative reaction pathways could generate various isomeric or related indole structures.
-
Reagents and Catalysts: Residual catalysts (e.g., copper, palladium) and reagents used in the synthesis are also considered impurities that must be controlled.[4]
Degradation Products
Forced degradation studies are essential for identifying potential degradants that may form under stress conditions such as exposure to acid, base, light, heat, and oxidation.[6][7][8] The 2-aminoindole ester structure is known to be susceptible to hydrolysis and rearrangement.
-
Acidic Degradation: Under strong acidic conditions, the parent molecule can undergo conversion to indolin-2-imine derivatives.[1]
-
Basic Degradation: Basic hydrolysis is a primary concern, which may not only cleave the methyl ester to form the corresponding carboxylic acid but can also lead to the more significant degradation via ring-opening of the indole structure.[1]
-
Oxidative Degradation: The electron-rich indole nucleus is susceptible to oxidation, potentially forming N-oxides or hydroxylated species.
The overall workflow for impurity analysis, from identification to routine quality control, is a systematic process.
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A Guide to the Characterization of Methyl 2-amino-1H-indole-3-carboxylate and a Comparative Analysis with its Analogue
In the landscape of pharmaceutical research and drug development, the precise characterization of chemical intermediates is paramount. This guide provides a comprehensive overview of the analytical validation of Methyl 2-amino-1H-indole-3-carboxylate , a key heterocyclic building block. Due to the limited availability of a complete public dataset for this specific compound, we will present its known properties and establish a detailed comparative baseline using its well-characterized structural analogue, Methyl 1H-indole-3-carboxylate . This approach not only offers a robust framework for the quality control of the title compound but also provides researchers with the necessary tools to validate similar indole derivatives.
Introduction to Methyl 2-amino-1H-indole-3-carboxylate
Methyl 2-amino-1H-indole-3-carboxylate (CAS No. 113772-14-8) is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of the 2-amino group provides a key nucleophilic site for further chemical modifications, making it a versatile precursor for the synthesis of more complex heterocyclic systems, such as pyrido[2,3-b]indoles (α-carbolines)[1].
The Challenge of Data Scarcity and the Utility of a Comparative Analogue
A thorough search of publicly available scientific literature and chemical databases reveals a scarcity of comprehensive, experimentally derived characterization data for Methyl 2-amino-1H-indole-3-carboxylate. While its use in synthesis is documented, detailed spectroscopic analyses (NMR, IR, MS) are not readily accessible. To address this, we will leverage the extensive data available for Methyl 1H-indole-3-carboxylate (CAS No. 942-24-5) as a reference standard. This non-aminated analogue provides a foundational understanding of the core indole-3-carboxylate structure, allowing for a predictive and comparative analysis.
Comparative Physicochemical Properties
| Property | Methyl 2-amino-1H-indole-3-carboxylate | Methyl 1H-indole-3-carboxylate |
| CAS Number | 113772-14-8 | 942-24-5 |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₉NO₂ |
| Molecular Weight | 190.20 g/mol | 175.18 g/mol [2] |
| Appearance | Not specified | White to cream or pale pink to brown powder or lumps |
Spectroscopic Characterization Workflow
The definitive identification and purity assessment of an organic compound relies on a suite of spectroscopic techniques. The following workflow outlines the standard procedures for characterizing indole carboxylates.
Caption: A typical workflow for the spectroscopic characterization of a research chemical.
Detailed Characterization of the Reference Analogue: Methyl 1H-indole-3-carboxylate
The following sections provide a detailed breakdown of the expected experimental data for Methyl 1H-indole-3-carboxylate, which can be used as a benchmark for the analysis of its 2-amino derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR Spectroscopy Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.6 | br s | 1H | N-H |
| ~8.0 | d | 1H | H-2 |
| ~7.9 | d | 1H | H-4 |
| ~7.4 | d | 1H | H-7 |
| ~7.2 | m | 2H | H-5, H-6 |
| ~3.8 | s | 3H | -OCH₃ |
Source: Adapted from publicly available spectral data.
¹³C NMR Spectroscopy Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O |
| ~136 | C-7a |
| ~132 | C-2 |
| ~126 | C-3a |
| ~122 | C-6 |
| ~121 | C-5 |
| ~120 | C-4 |
| ~112 | C-7 |
| ~107 | C-3 |
| ~51 | -OCH₃ |
Source: Adapted from publicly available spectral data.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3300 | Strong, Broad | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Ester) |
| 1600, 1480 | Medium | Aromatic C=C Stretch |
| ~1250 | Strong | C-O Stretch (Ester) |
Source: Adapted from publicly available spectral data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 175 | High | [M]⁺ (Molecular Ion) |
| 144 | High | [M - OCH₃]⁺ |
| 116 | Medium | [M - COOCH₃]⁺ |
Source: Adapted from publicly available spectral data.
Predicted Characterization of Methyl 2-amino-1H-indole-3-carboxylate
By comparing the known data of the reference compound, we can predict the key spectroscopic features of Methyl 2-amino-1H-indole-3-carboxylate:
-
¹H NMR: The introduction of the 2-amino group is expected to cause a significant upfield shift of the proton at position 2 (if present, though in this case it's a substituent). The protons on the benzene ring will also be affected, though to a lesser extent. The amino group itself will likely appear as a broad singlet.
-
¹³C NMR: The carbon at position 2 will experience a significant upfield shift due to the electron-donating amino group.
-
IR: The IR spectrum will show additional N-H stretching bands for the amino group, typically in the region of 3300-3500 cm⁻¹.
-
MS: The molecular ion peak will be observed at m/z 190.
Experimental Protocols
Sample Preparation for NMR
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
-
Cap the NMR tube and invert several times to ensure complete dissolution and mixing.
Sample Preparation for IR (KBr Pellet)
-
Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
Sample Preparation for Mass Spectrometry (EI)
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
Conclusion
The comprehensive characterization of chemical intermediates like Methyl 2-amino-1H-indole-3-carboxylate is a critical step in ensuring the reliability and reproducibility of scientific research. While a complete, publicly available dataset for this compound is currently lacking, a comparative approach using a well-characterized analogue such as Methyl 1H-indole-3-carboxylate provides a robust framework for its validation. Researchers are encouraged to use the provided spectroscopic data and protocols as a guide for their own analytical work, contributing to a more complete and open body of scientific knowledge.
References
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PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved from [Link]
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Safety Operating Guide
Methyl 2-amino-1H-indole-3-carboxylate proper disposal procedures
As a Senior Application Scientist, I understand that robust and reliable research is built on a foundation of safety and meticulous procedure. The proper management of chemical reagents, from initial handling to final disposal, is not merely a regulatory hurdle—it is a critical component of scientific integrity and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 2-amino-1H-indole-3-carboxylate, ensuring the protection of personnel, the environment, and the integrity of your research.
Hazard Assessment: Understanding the "Why"
Compounds in this family are generally classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] For instance, the GHS classifications for similar indole esters frequently include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2][3] Furthermore, some amino-indole derivatives are noted to cause severe skin burns and eye damage and may be corrosive.[4] Therefore, we must treat Methyl 2-amino-1H-indole-3-carboxylate as a hazardous substance, mandating a dedicated waste stream.
Table 1: Hazard Profile for Indole Carboxylate Derivatives
| Hazard Class | GHS Hazard Code | Description | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][3] |
| Corrosivity (potential) | H314 / H290 | Causes severe skin burns and eye damage / May be corrosive to metals |[4] |
This hazard profile is the scientific basis for the stringent protocols that follow. Preventing contact and uncontrolled release is the primary objective.
Core Disposal Protocol: A Step-by-Step Guide
The disposal of Methyl 2-amino-1H-indole-3-carboxylate must not be treated as routine laboratory cleanup. It requires a systematic approach to ensure safety and regulatory compliance with standards set by bodies such as the Occupational Safety and Health Administration (OSHA).[5][6][7][8][9]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles that conform to OSHA regulation 29 CFR 1910.133 or European Standard EN166.[10][11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[10]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If you are handling the solid powder and there is a risk of generating dust, use a NIOSH-approved respirator or work within a certified chemical fume hood to avoid inhalation.[4]
Step 2: Waste Segregation and Identification
Proper segregation is fundamental to safe chemical waste management. Incompatible chemicals, when mixed, can result in dangerous reactions.
-
Dedicated Waste Stream: Methyl 2-amino-1H-indole-3-carboxylate waste must be segregated from all other waste streams (e.g., non-hazardous trash, sharps, biological waste).[11][12]
-
Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents or strong bases.[10][13] Store the waste container away from incompatible materials.[12][14]
Step 3: Containment and Collection
The choice of container is critical to prevent leaks and environmental release.
-
Solid Waste: Collect unused or contaminated solid Methyl 2-amino-1H-indole-3-carboxylate in a clearly labeled, sealable, and chemically compatible container (e.g., a wide-mouth polyethylene or glass jar with a screw cap).[4][14]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container with a secure, tight-fitting lid.[14] Ensure the container material is compatible with the solvent used.
-
Contaminated Debris: Any materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, contaminated wipes) must be considered hazardous waste.[11] These items should be collected in a separate, clearly labeled, sealed plastic bag or a lined container.[12]
-
Container Integrity: The container must be in good condition, free from cracks or rust, and kept closed at all times except when adding waste.[12][15]
Step 4: Accurate and Compliant Labeling
Regulatory bodies require that all hazardous waste be clearly and accurately labeled from the moment of generation.
-
Labeling Requirements: Affix a "Hazardous Waste" tag or label to the container.[14][15]
-
Content Declaration: Clearly write the full chemical name, "Methyl 2-amino-1H-indole-3-carboxylate," on the label. Do not use abbreviations or chemical formulas.[12][15] If it is a solution, list all components and their approximate percentages.
-
Hazard Identification: Indicate the relevant hazards (e.g., "Irritant," "Corrosive").
-
Generator Information: Include the name of the principal investigator, the laboratory location, and the date accumulation started.
Step 5: Safe Storage Pending Disposal
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Location: Store the labeled waste container in a designated, secure area under the control of the laboratory personnel.[15]
-
Secondary Containment: All liquid hazardous waste containers must be placed within a secondary containment tray or bin to contain any potential leaks or spills.[12][14]
-
Do Not Dispose via Drain or Trash: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[11][16] This is a direct violation of environmental regulations and poses a significant risk.
Step 6: Arrange for Professional Disposal
Hazardous chemical waste must be handled and disposed of by trained professionals.
-
Contact EHS: When the waste container is full or has been in accumulation for the maximum allowable time (typically 90 days), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a waste pickup, which may involve an online system.[12]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of Methyl 2-amino-1H-indole-3-carboxylate.
Caption: Workflow for the safe disposal of Methyl 2-amino-1H-indole-3-carboxylate.
Conclusion: A Commitment to Safety
By adhering to this structured protocol, you demonstrate a commitment to the highest standards of laboratory safety and environmental stewardship. This procedural discipline ensures that the risks associated with Methyl 2-amino-1H-indole-3-carboxylate are effectively managed, allowing you to focus on your primary objective: advancing science.
References
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- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
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- Safety Data Sheet for Indole-3-carboxaldehyde. (2025, October 6). Cayman Chemical.
- Methyl indole-3-carboxyl
- Safety Data Sheet for 1-Methylindole-3-carboxaldehyde. (2025, December 21). Fisher Scientific.
- Safety Data Sheet for Methyl 2-amino-3-(1H-indol-3-yl)
- Safety Data Sheet for Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate. (2025, December 19). Fisher Scientific.
- Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide. Benchchem.
- Safety Data Sheet for 1-Methylindole-3-carboxaldehyde. (2025, September 7). Thermo Fisher Scientific.
- Methyl 2-amino-1H-indole-3-carboxyl
- Safety Data Sheet for 1-Methylindole. (2025, September 7). Thermo Fisher Scientific.
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- Chemical Waste. Environmental Safety, Sustainability and Risk - University of Maryland.
- Hazardous Waste Disposal Guide. Dartmouth College.
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- Methyl 2-amino-1H-indole-3-carboxyl
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-1H-indole-3-carboxylate
Navigating the complexities of novel chemical compounds is the cornerstone of research and development. However, the pursuit of innovation must be anchored in an unwavering commitment to safety. Methyl 2-amino-1H-indole-3-carboxylate, a key building block in synthetic chemistry, requires meticulous handling to mitigate potential health risks. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your work. Our approach moves beyond a simple checklist, explaining the rationale behind each safety measure to build a self-validating culture of laboratory safety.
Hazard Assessment: The "Why" Behind the Protection
Before any container is opened, a thorough understanding of the compound's specific hazards is critical. While a definitive Safety Data Sheet (SDS) for every novel compound may not always be accessible, we can infer the risk profile from structurally similar indole derivatives. Compounds in this class frequently present the following hazards:
-
Skin Irritation or Burns: Direct contact can lead to irritation or, in some cases, severe chemical burns.[1][2][3]
-
Serious Eye Damage/Irritation: The eyes are particularly vulnerable. Contact with dust or splashes can cause significant, potentially irreversible damage.[1][2][3]
-
Respiratory Irritation: Inhalation of the fine powder can irritate the respiratory tract.[1][3]
Therefore, all handling procedures must assume the compound is hazardous. The foundational principle is to minimize all routes of exposure—dermal, ocular, and inhalation—through a combination of engineering controls and appropriate PPE.[4][5]
Engineering Controls: Your First Line of Defense
PPE is the final barrier between you and a potential hazard; it should never be the only one. The most effective way to control exposure is to use appropriate engineering controls.[5]
-
Chemical Fume Hood: All weighing, transfer, and solution preparation involving solid Methyl 2-amino-1H-indole-3-carboxylate must be conducted inside a certified chemical fume hood.[6][7] This captures airborne particles at the source, preventing inhalation and minimizing contamination of the general laboratory space.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the associated risk of exposure. The following table summarizes the required PPE for common laboratory operations involving Methyl 2-amino-1H-indole-3-carboxylate.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves or Neoprene Gloves | Laboratory Coat (fully buttoned) & Chemically Resistant Apron | Required if not in a fume hood (N95 minimum; consult EHS for respirator fit-testing) |
| Preparing Solutions | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves or Neoprene Gloves | Laboratory Coat (fully buttoned) & Chemically Resistant Apron | Not required if performed in a fume hood |
| Reaction Monitoring/Work-up | Chemical Safety Goggles | Nitrile Gloves | Laboratory Coat (fully buttoned) | Not required if performed in a fume hood |
| Handling Sealed Containers | Safety Glasses with Side Shields | Nitrile Gloves | Laboratory Coat (fully buttoned) | Not required |
Detailed PPE Protocols and Rationale
A. Eye and Face Protection Given the risk of serious eye irritation or damage, eye protection is non-negotiable.[8][9][10][11]
-
Chemical Safety Goggles: These are mandatory for all tasks involving open containers of the chemical. Unlike standard safety glasses, goggles form a seal around the eyes, offering protection from splashes, dust, and vapors.[12][13]
-
Face Shield: A face shield must be worn in addition to safety goggles when there is a heightened risk of splashing, such as when preparing stock solutions or handling larger quantities (>1g) of the solid.[12][13] The face shield protects the entire face from direct splashes.
B. Hand Protection
-
Gloves: Disposable nitrile gloves provide a good baseline of protection for incidental contact.[12] For tasks involving prolonged handling or submersion, more robust gloves like neoprene should be considered. It is crucial to check the compatibility of the glove material with any solvents being used.
-
Double Gloving: When weighing the solid or preparing concentrated solutions, wearing two pairs of nitrile gloves is a prudent practice. This provides an extra layer of protection and allows for the clean removal of the outer glove if it becomes contaminated without exposing the skin.
C. Body Protection
-
Laboratory Coat: A clean, fully buttoned lab coat is the minimum requirement to protect your skin and personal clothing from minor spills and dust.[1][12]
-
Closed-toe Shoes and Long Pants: This is a fundamental laboratory requirement to protect the feet and legs from spills.[4][5]
D. Respiratory Protection The primary method for preventing inhalation is to handle the powder within a fume hood.[6]
-
Respirator Use: In the rare event that handling the powder outside of a fume hood is unavoidable, respiratory protection is mandatory. An N95 dust mask may be considered the absolute minimum, but a half-mask or full-face respirator with P100 (HEPA) cartridges offers superior protection. All respirator use is subject to institutional EHS protocols, which include formal training and fit-testing as mandated by OSHA.[14][15]
Operational Plan: Safe Handling from Start to Finish
A systematic workflow is essential to ensure safety at every stage. The following diagram and protocol outline the critical steps for safely handling Methyl 2-amino-1H-indole-3-carboxylate.
Caption: Workflow for safe handling and PPE usage.
Step-by-Step Protocol:
-
Preparation: Before starting, thoroughly review the Safety Data Sheet (SDS).[16] Ensure your chemical fume hood is operational and that you know the location of the nearest safety shower and eyewash station.[1]
-
Donning PPE: Put on your PPE in the following order: lab coat, safety goggles, face shield, and then gloves (using a double-glove technique if necessary).
-
Handling: Conduct all manipulations inside the fume hood. When weighing the solid, use a spatula carefully to avoid generating dust.[6] When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Decontamination & Disposal: After handling, decontaminate your work surface and any reusable equipment. All disposable items that came into contact with the chemical, including weighing paper, pipette tips, and gloves, must be placed in a clearly labeled hazardous waste container.[1] Do not dispose of this material in the regular trash or down the drain.[1]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove your face shield and goggles, followed by your lab coat. Finally, remove the inner pair of gloves.
-
Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2]
By integrating these expert-validated protocols and understanding the causality behind each recommendation, you build a resilient safety framework. This approach not only protects you and your colleagues but also upholds the scientific integrity of your laboratory.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
